UNC1021
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUTKCNKODAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of UNC1021, an L3MBTL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a methyl-lysine reader protein that plays a critical role in transcriptional regulation and protein stability. Its dysregulation has been implicated in various diseases, including cancer. UNC1021 is a small molecule inhibitor of L3MBTL3 that serves as a valuable chemical probe to elucidate the biological functions of this protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization. While this compound is a potent inhibitor, this guide also incorporates data from its more potent analog, UNC1215, to provide a more complete understanding of the therapeutic potential of targeting L3MBTL3.
Introduction to L3MBTL3
L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins, which are characterized by the presence of MBT domains that recognize and bind to mono- and di-methylated lysine residues on histone and non-histone proteins. L3MBTL3 contains three such MBT domains and functions as a transcriptional repressor and an adaptor protein for the CRL4-DCAF5 E3 ubiquitin ligase complex. Through these functions, L3MBTL3 is involved in key cellular processes, including the regulation of the Notch signaling pathway and the ubiquitin-mediated degradation of several oncoproteins.
This compound: A Selective L3MBTL3 Inhibitor
This compound is a potent and selective small molecule inhibitor of L3MBTL3. Its mechanism of action is centered on its ability to competitively bind to the methyl-lysine binding pockets of the MBT domains of L3MBTL3, thereby preventing the recognition of its natural methylated substrates.
Biochemical Activity and Selectivity
This compound exhibits a high affinity for L3MBTL3. The inhibitory activity and selectivity of this compound and its more potent analog, UNC1215, have been characterized using various biochemical assays.
| Compound | Target | Assay Type | Value | Reference |
| This compound | L3MBTL3 | IC50 | 0.048 µM | [1] |
| UNC1215 | L3MBTL3 | IC50 | 40 nM | [2] |
| UNC1215 | L3MBTL3 | Kd | 120 nM | [2][3] |
| UNC1215 | L3MBTL1 | IC50 | >2 µM | [4] |
| UNC1215 | Other MBT proteins | Selectivity | >50-fold | [2][3] |
| UNC1215 | Other methyl-lysine readers | Selectivity | >100-fold | [2] |
Table 1: Biochemical Activity and Selectivity of this compound and UNC1215
The data demonstrates that these inhibitors are highly selective for L3MBTL3 over other members of the MBT family and a broad panel of other methyl-lysine reader domains.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the methyl-lysine reading function of L3MBTL3's MBT domains. This inhibition disrupts the downstream functions of L3MBTL3, leading to significant cellular consequences.
Disruption of L3MBTL3-Substrate Interactions
By occupying the methyl-lysine binding pockets, this compound prevents L3MBTL3 from recognizing its methylated protein substrates. X-ray crystallography studies of the more potent analog UNC1215 bound to L3MBTL3 have revealed a unique 2:2 polyvalent mode of interaction, where two molecules of the inhibitor bridge two molecules of L3MBTL3, highlighting a potential dimerization-dependent recognition mechanism[3][5].
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NOTCH pathway using γ-secretase inhibitor RO4929097 has limited antitumor activity in established glial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
An In-depth Technical Guide to UNC1021 and its Target Protein L3MBTL3
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical probe UNC1021 and its primary target, the methyl-lysine reader protein L3MBTL3. This document details the biochemical and cellular activity of this compound and its more potent analog, UNC1215, outlines experimental protocols for their characterization, and explores the key signaling pathways involving L3MBTL3.
Introduction to L3MBTL3
L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and di-methylated lysine residues on histone tails, functioning as "readers" of the histone code. L3MBTL3 is involved in several critical cellular processes, including the regulation of gene expression, hematopoiesis, and protein stability.[1][2][3] Notably, it plays a role in the ubiquitin-dependent degradation of several non-histone proteins, including DNMT1, E2F1, and SOX2, by acting as an adapter to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex.[4][5][6] Furthermore, L3MBTL3 is a negative regulator of the Notch signaling pathway.[4][7] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer and multiple sclerosis.[2][7]
This compound and UNC1215: Chemical Probes for L3MBTL3
This compound was identified as a selective inhibitor of L3MBTL3 with a reported IC50 of 48 nM. Further structure-activity relationship (SAR) studies led to the development of UNC1215, a more potent and well-characterized chemical probe for L3MBTL3.[8] UNC1215 binds to L3MBTL3 with high affinity and competitively displaces mono- or di-methylated lysine-containing peptides.[9][10] It exhibits significant selectivity for L3MBTL3 over other MBT family members and a broad range of other methyl-lysine reader domains.[8][9] Due to its enhanced potency and extensive characterization, UNC1215 is often used as the primary tool compound to investigate the cellular functions of L3MBTL3.
Quantitative Data
The following tables summarize the binding affinities and selectivity of this compound and its more potent analog UNC1215 for L3MBTL3 and other related proteins.
Table 1: Binding Affinity of this compound and Analogs for L3MBTL3
| Compound | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | AlphaScreen | 48 | - | [11] |
| UNC1215 | AlphaScreen | 40 | - | [4][8] |
| UNC1215 | ITC | - | 120 | [4][8][12] |
| UNC1079 (Negative Control) | AlphaScreen | >50,000 | - | [8] |
Table 2: Selectivity Profile of UNC1215 Against MBT Family Proteins
| Target | Assay Type | IC50 (µM) | Selectivity (fold vs L3MBTL3) | Reference |
| L3MBTL3 | AlphaScreen | 0.04 | 1 | [8] |
| L3MBTL1 | AlphaScreen | >50 | >1250 | [8] |
| L3MBTL2 | AlphaScreen | >50 | >1250 | [8] |
| L3MBTL4 | AlphaScreen | >50 | >1250 | [8] |
| SCM | AlphaScreen | >50 | >1250 | [8] |
| SCMH1 | AlphaScreen | >50 | >1250 | [8] |
| SCML2 | AlphaScreen | >50 | >1250 | [8] |
Signaling Pathways
L3MBTL3 is a key regulator in multiple signaling pathways. The following diagrams illustrate its role in protein degradation and Notch signaling.
Caption: L3MBTL3-mediated protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
L3MBTL3 Methyl-lysine Binding Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal(3) malignant brain tumor-like protein 3 (L3MBTL3) is a crucial epigenetic reader that recognizes and binds to mono- and di-methylated lysine residues on both histone and non-histone proteins.[1][2] Through its Malignant Brain Tumor (MBT) domains, L3MBTL3 functions as a transcriptional repressor and plays a pivotal role in several key cellular processes, including chromatin compaction, gene silencing, and protein degradation.[1][3] Its dysregulation has been implicated in various pathologies, including cancer and neurological disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the L3MBTL3 methyl-lysine binding domain, its biochemical functions, its involvement in critical signaling pathways, and detailed experimental protocols for its study.
Core Function and Substrate Recognition
The primary function of the L3MBTL3 protein resides in its three MBT domains, which are responsible for recognizing and binding to mono- and di-methylated lysine residues.[4] This interaction is crucial for its role as a transcriptional repressor. L3MBTL3 exhibits a preference for lower methylation states and does not bind to tri-methylated or unmodified lysines.[4]
Histone Binding
L3MBTL3 directly interacts with methylated histone tails, contributing to the regulation of chromatin structure and gene expression. While specific quantitative binding data for L3MBTL3 with a wide array of histone peptides is still emerging, studies on its close homolog L3MBTL1, which shares a high degree of sequence and structural similarity in the MBT domains, provide valuable insights into its binding affinities. The affinity of MBT domains for mono- and di-methylated histone peptides is typically in the micromolar range.[4]
Non-Histone Substrate Recognition and Ubiquitin-Dependent Degradation
A critical function of L3MBTL3 is to act as an adaptor protein that targets methylated non-histone proteins for proteasomal degradation. L3MBTL3 recognizes and binds to specific mono-methylated lysine residues on substrates such as SOX2, DNMT1, and E2F1.[5][6][7] Upon binding, L3MBTL3 recruits the CRL4-DCAF5 E3 ubiquitin ligase complex, which then polyubiquitinates the substrate, marking it for degradation by the proteasome.[5][8][9] This mechanism is crucial for regulating the protein stability and turnover of key cellular factors involved in processes like stem cell pluripotency and cell cycle control.[5][7][10]
Quantitative Data on L3MBTL3 Interactions
Precise quantitative measurements are essential for understanding the binding dynamics of L3MBTL3. The following tables summarize the available quantitative data for the interaction of L3MBTL3 and its homolog L3MBTL1 with various ligands.
| Ligand | Protein | Affinity (Kd) | Method | Reference |
| UNC1215 | L3MBTL3 | 120 nM | ITC | [11][12] |
| H4K20me2 peptide | L3MBTL3 (dimer) | 14.1 µM | AlphaScreen | [13] |
Table 1: Binding Affinities of L3MBTL3. Dissociation constants (Kd) for the chemical probe UNC1215 and a di-methylated histone H4 peptide with L3MBTL3.
| Histone Peptide | L3MBTL1 Kd (µM) for me1 | L3MBTL1 Kd (µM) for me2 |
| H1.4K26 | 12 ± 2 | 10 ± 2 |
| H3K4 | 2.5 ± 0.5 | 30 ± 4 |
| H3K9 | 10 ± 2 | 22 ± 4 |
| H3K27 | 12 ± 2 | 25 ± 4 |
| H3K36 | 18 ± 3 | 40 ± 7 |
| H4K20 | 6 ± 2 | 43 ± 6 |
Table 2: Binding Affinities of L3MBTL1 to Methylated Histone Peptides. Dissociation constants (Kd) for the interaction of the L3MBTL1 MBT domains with various mono- and di-methylated histone peptides, as determined by isothermal titration calorimetry (ITC).[14] Due to the high homology, these values serve as a strong proxy for L3MBTL3 binding affinities.
Signaling Pathways Involving L3MBTL3
L3MBTL3 is a key player in at least two major signaling pathways: the Notch signaling pathway and the ubiquitin-dependent protein degradation pathway.
Role in the Notch Signaling Pathway
In the absence of a Notch signal, L3MBTL3 acts as a corepressor for the transcription factor RBPJ (also known as CSL).[14][15][16] L3MBTL3 is recruited by RBPJ to the enhancers of Notch target genes.[15] Subsequently, L3MBTL3 recruits the lysine-specific demethylase 1A (KDM1A/LSD1), which removes activating H3K4me2 marks, leading to transcriptional repression of Notch target genes like HES1 and HEY2.[14][15] This repressive complex is crucial for maintaining the "off" state of the Notch pathway.
Figure 1: L3MBTL3-mediated repression of Notch signaling.
Ubiquitin-Dependent Protein Degradation Pathway
L3MBTL3 acts as a reader of mono-methylated lysine marks on non-histone proteins, thereby targeting them for degradation. The methyltransferase SET7/SETD7 first mono-methylates a specific lysine residue on a substrate protein (e.g., SOX2, DNMT1).[5][9] L3MBTL3 then recognizes and binds to this methylated lysine. This binding event serves as a platform to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex.[5][6][8][9] The CRL4-DCAF5 complex then polyubiquitinates the substrate, leading to its recognition and degradation by the 26S proteasome.[5][9]
Figure 2: L3MBTL3 in ubiquitin-dependent protein degradation.
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate study of L3MBTL3 function. The following sections provide methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) for L3MBTL3
This protocol is adapted for studying L3MBTL3 occupancy at specific genomic loci in a cell line such as U87-MG glioblastoma cells.[17][18]
Materials:
-
U87-MG cells
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Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin/Streptomycin
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37% Formaldehyde
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1.25 M Glycine
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PBS (phosphate-buffered saline)
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Cell lysis buffer (e.g., SimpleChIP® Universal Sonication Chromatin IP Kit, Cell Signaling Technology)
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Protease inhibitor cocktail
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Anti-L3MBTL3 antibody (ChIP-grade)
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Normal Rabbit IgG (as a negative control)
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Protein A/G magnetic beads
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Wash buffers with increasing salt concentrations
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Elution buffer
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RNase A and Proteinase K
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DNA purification kit
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qPCR primers for target and control regions
Procedure:
-
Cell Culture and Cross-linking:
-
Culture U87-MG cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
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Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them according to the manufacturer's protocol of the chosen ChIP kit.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
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Incubate the pre-cleared chromatin overnight at 4°C with an anti-L3MBTL3 antibody or a normal rabbit IgG control.
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Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin with Proteinase K at 65°C for at least 6 hours.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters (e.g., HES1, HEY2) and a negative control region.
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Co-Immunoprecipitation (Co-IP) of L3MBTL3 and Interacting Proteins
This protocol is designed to validate the interaction between L3MBTL3 and a putative binding partner, such as RBPJ.[6][19]
Materials:
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Cells expressing tagged or endogenous L3MBTL3 and the interacting protein.
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Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
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Anti-L3MBTL3 antibody or antibody against the tag.
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Control IgG.
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Protein A/G agarose or magnetic beads.
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SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
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Incubate the pre-cleared lysate with the specific antibody (anti-L3MBTL3 or anti-tag) or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with antibodies against L3MBTL3 and the putative interacting protein.
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GST Pull-Down Assay
This in vitro assay is used to confirm a direct interaction between L3MBTL3 and a partner protein, for example, DCAF5.[7][20]
Materials:
-
Purified GST-tagged L3MBTL3 and a purified "prey" protein (e.g., His-tagged DCAF5).
-
Glutathione-sepharose beads.
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Pull-down buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (same as pull-down buffer).
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0).
Procedure:
-
Bait Protein Immobilization:
-
Incubate purified GST-L3MBTL3 with glutathione-sepharose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
-
Interaction:
-
Incubate the beads with the immobilized GST-L3MBTL3 with the purified prey protein for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes with elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting for the prey protein.
-
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on L3MBTL3.
Figure 3: A representative experimental workflow.
Conclusion
L3MBTL3 is a multifaceted epigenetic regulator with critical roles in gene silencing and protein stability. Its ability to specifically recognize mono- and di-methylated lysines through its MBT domains places it at the crossroads of chromatin biology and cellular signaling. The detailed understanding of its function, binding specificities, and involvement in pathways such as Notch signaling and ubiquitin-mediated proteolysis opens up new avenues for targeted drug discovery. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further elucidate the complex biology of L3MBTL3 and its potential as a therapeutic target in various diseases.
References
- 1. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Anti-L3MBTL3 antibody (ab68117) | Abcam [abcam.com]
- 4. L3MBTL1 recognition of mono- and dimethylated histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-L3MBTL3 antibody (ab99928) | Abcam [abcam.com]
- 6. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DCAF5 suppresses SMARCB1-mutant cancer via stabilizing SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-L3MBTL3 Human Protein Atlas Antibody [atlasantibodies.com]
- 12. Anti-L3MBTL3 Antibody (A10103) | Antibodies.com [antibodies.com]
- 13. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novusbio.com [novusbio.com]
- 16. Lysine Methylation-Dependent Proteolysis by the Malignant Brain Tumor (MBT) Domain Proteins [mdpi.com]
- 17. Unique genome-wide map of TCF4 and STAT3 targets using ChIP-seq reveals their association with new molecular subtypes of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thno.org [thno.org]
- 19. embopress.org [embopress.org]
- 20. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
The Role of L3MBTL3 in Transcriptional Repression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal (3) malignant brain tumor-like 3 (L3MBTL3) is a member of the Polycomb group (PcG) of proteins, functioning as a critical transcriptional repressor through its ability to recognize methylated lysine residues on histone and non-histone proteins.[1][2] This technical guide provides an in-depth overview of the core mechanisms of L3MBTL3-mediated transcriptional repression, its key interaction partners, and its role in significant signaling pathways. Detailed experimental protocols for studying L3MBTL3 function are provided, alongside a quantitative summary of its interaction affinities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting L3MBTL3 and its associated pathways.
Core Mechanisms of L3MBTL3-Mediated Transcriptional Repression
L3MBTL3 is a chromatin-interacting transcriptional repressor belonging to the malignant brain tumor (MBT) family.[1][3][4] Its primary function is to act as a "reader" of mono- and dimethylated lysine residues on histone tails, a key post-translational modification associated with gene silencing.[2][5] The three MBT domains of L3MBTL3 are responsible for this specific recognition.[2][5]
The repressive function of L3MBTL3 is multifaceted and involves several key mechanisms:
-
Histone Binding and Chromatin Compaction: L3MBTL3 recognizes and binds to mono- and dimethylated lysine residues on histones, contributing to chromatin compaction and the establishment of a repressive chromatin state.[6] This action is a hallmark of Polycomb group proteins, which maintain the transcriptionally silent state of genes.[7][8]
-
Recruitment of Co-repressors: L3MBTL3 acts as a scaffold to recruit other repressive proteins and complexes to target gene loci. A critical interaction is with the histone demethylase KDM1A (also known as LSD1), which removes activating histone marks (H3K4me1/2), further enforcing transcriptional silencing.[9]
-
Regulation of Non-Histone Proteins: Beyond its role in chromatin modification, L3MBTL3 is involved in the ubiquitin-dependent degradation of several methylated non-histone proteins. It functions as an adaptor protein, recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex to its methylated targets, leading to their proteasomal degradation.[9][10][11] Key substrates of this pathway include SOX2, DNMT1, and E2F1.[9][10][11]
Key Interaction Partners and Signaling Pathways
The transcriptional repressive functions of L3MBTL3 are mediated through its interactions with a network of proteins. These interactions are central to its role in various signaling pathways, most notably the Notch signaling pathway.
The L3MBTL3-RBPJ Interaction in Notch Signaling
L3MBTL3 is a negative regulator of Notch target genes.[9][12] It physically and functionally interacts with the transcription factor RBPJ (Recombination Signal Binding Protein for Immunoglobulin Kappa J Region), a key downstream effector of the Notch pathway.[1][12][13] In the absence of a Notch signal, RBPJ acts as a transcriptional repressor. L3MBTL3 is recruited by RBPJ to the enhancers of Notch target genes, where it facilitates transcriptional repression.[13] This repression is mediated, at least in part, by the recruitment of the histone demethylase KDM1A.[9][14] Upon activation of the Notch pathway, the Notch intracellular domain (NICD) translocates to the nucleus and displaces L3MBTL3 from RBPJ, converting RBPJ into a transcriptional activator.[1]
dot
The L3MBTL3-CRL4-DCAF5 E3 Ubiquitin Ligase Complex
L3MBTL3 plays a crucial role in protein degradation by acting as a substrate receptor for the CRL4-DCAF5 E3 ubiquitin ligase complex.[9][10] L3MBTL3 recognizes and binds to methylated non-histone proteins, thereby recruiting the E3 ligase to catalyze their ubiquitination and subsequent degradation by the proteasome.[10][11] This mechanism is a key regulatory step for several important cellular proteins.
dot
Quantitative Data on L3MBTL3 Interactions
The binding affinities of L3MBTL3 with its key partners have been quantified, providing insights into the dynamics of these interactions.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| L3MBTL3 (31-70) and RBPJ (53-474) | Isothermal Titration Calorimetry (ITC) | 0.45 µM | [1] |
| L3MBTL3 (1-523) and RBPJ | Isothermal Titration Calorimetry (ITC) | 1.9 µM | [7][12] |
| L3MBTL3 (1-197) and RBPJ | Isothermal Titration Calorimetry (ITC) | 1.5 µM | [7][12] |
| L3MBTL3 (52-70 peptide) and RBPJ (53-474) | Isothermal Titration Calorimetry (ITC) | 0.92 µM | [9][12] |
| UNC1215 and L3MBTL3 | Not specified | 120 nM | [15] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for L3MBTL3
This protocol is for determining the genomic loci occupied by L3MBTL3.
-
Cell Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Sonciate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-L3MBTL3 antibody or an isotype control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
dot
Co-immunoprecipitation (Co-IP) for L3MBTL3 Interaction Partners
This protocol is for identifying proteins that interact with L3MBTL3 in vivo.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[20]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an anti-L3MBTL3 antibody or an isotype control IgG.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Analysis:
Luciferase Reporter Assay for L3MBTL3 Repressive Activity
This assay is used to quantify the transcriptional repressive activity of L3MBTL3 on a specific promoter.
-
Plasmid Construction:
-
Clone the promoter of a known L3MBTL3 target gene upstream of a luciferase reporter gene.
-
Prepare an expression vector for L3MBTL3.
-
-
Transfection:
-
Co-transfect cells with the luciferase reporter plasmid, the L3MBTL3 expression plasmid (or an empty vector control), and a Renilla luciferase plasmid for normalization.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells 24-48 hours post-transfection.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
L3MBTL3 in Disease and as a Therapeutic Target
Given its role in fundamental cellular processes like transcriptional regulation and protein stability, dysregulation of L3MBTL3 has been implicated in various diseases, particularly cancer.
-
Cancer: L3MBTL3 has been identified as a tumor suppressor in medulloblastoma.[13] Conversely, in gastric cancer, high expression of L3MBTL3 is associated with a poor prognosis.[2] These context-dependent roles highlight the complexity of L3MBTL3 function in different cellular environments.
-
Drug Development: The development of small molecule inhibitors targeting the methyl-lysine reading function of MBT domain proteins is an active area of research.[15] UNC1215 is a potent and selective chemical probe for L3MBTL3, which can be used to further investigate its biological functions and validate it as a potential drug target.[15]
Conclusion
L3MBTL3 is a key transcriptional repressor with diverse functions in chromatin modification and the regulation of protein stability. Its intricate interactions with partners like RBPJ and the CRL4-DCAF5 E3 ligase complex place it at the crossroads of crucial signaling pathways, including the Notch pathway. The detailed understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting this multifaceted protein.
References
- 1. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Targeting DCAF5 suppresses SMARCB1-mutant cancer via stabilizing SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L3MBTL histone methyl-lysine binding protein 3 | Methyllysine reader proteins | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Easy detection of chromatin binding proteins by the histone association assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 22. bitesizebio.com [bitesizebio.com]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. biotium.com [biotium.com]
The Emergence of UNC1021 (VT1021): A First-in-Class Modulator of the Tumor Microenvironment
Cambridge, MA - The landscape of oncology is perpetually evolving, with a growing emphasis on therapies that harness the body's own immune system and manipulate the complex tumor microenvironment (TME). Within this paradigm, a novel cyclic peptide, initially designated UNC1021 and now clinically developed as VT1021, has emerged as a promising first-in-class therapeutic agent. This technical guide provides an in-depth overview of the discovery and initial characterization of VT1021, detailing its mechanism of action, preclinical validation, and early clinical findings.
Introduction to VT1021
VT1021 is a synthetic cyclic pentapeptide derived from prosaposin (Psap), a naturally occurring glycoprotein.[1][2][3] Its primary mechanism of action is the induction of thrombospondin-1 (TSP-1) expression, a potent endogenous anti-tumor and anti-angiogenic protein.[1][4][5] By stimulating TSP-1 production, VT1021 effectively reprograms the TME from an immunosuppressive to an immune-active state, thereby inhibiting tumor growth and progression.[5][6][7]
Mechanism of Action: Reprogramming the Tumor Microenvironment
The anti-tumor activity of VT1021 is multifaceted, stemming from the downstream effects of TSP-1 induction. VT1021 binds to myeloid-derived suppressor cells (MDSCs) within the TME, stimulating them to produce and secrete TSP-1.[2][8][9][10] This localized increase in TSP-1 concentration orchestrates a cascade of anti-cancer effects:
-
Inhibition of Angiogenesis: TSP-1 is a well-established inhibitor of new blood vessel formation, a process critical for tumor growth and metastasis.[4]
-
Induction of Apoptosis: TSP-1, through its interaction with the CD36 receptor on tumor and endothelial cells, can directly induce programmed cell death (apoptosis).[2][8][11]
-
Immune Checkpoint Blockade: TSP-1 binds to the CD47 receptor, a "don't eat me" signal often overexpressed on cancer cells. This interaction blocks the CD47-SIRPα pathway, thereby promoting phagocytosis of tumor cells by macrophages.[2][8][10]
-
Macrophage Repolarization: VT1021 promotes the conversion of immunosuppressive M2 macrophages to an anti-tumoral M1 phenotype.[2][12]
-
T-Cell Activation: The reprogrammed TME fosters the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[2]
The following diagram illustrates the proposed signaling pathway of VT1021:
Preclinical Characterization
Preclinical studies in various animal models have demonstrated the potent anti-tumor activity of VT1021. Systemic administration of VT1021 led to tumor regression at both primary and metastatic sites.[1][3] These studies were crucial in establishing the foundational evidence for its mechanism of action and therapeutic potential, paving the way for clinical investigation.
Clinical Development: Phase I Trial
VT1021 has been evaluated in a Phase I, open-label, multicenter clinical trial (NCT03364400) in patients with advanced solid tumors.[13][14] The study consisted of a dose-escalation phase followed by a dose-expansion phase.
Study Design and Objectives
The primary objective of the dose-escalation phase was to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of VT1021.[8][9] Secondary objectives included assessing the pharmacokinetic (PK) profile and preliminary anti-tumor activity.[9][15] The dose-expansion phase aimed to further evaluate the safety and efficacy in specific tumor cohorts, including glioblastoma, pancreatic cancer, ovarian cancer, and triple-negative breast cancer.[13][14]
The experimental workflow for the Phase I trial is depicted below:
Safety and Tolerability
VT1021 was found to be safe and well-tolerated across all dose levels tested.[1][5][7] The most frequently reported drug-related adverse events were mild to moderate and included fatigue, nausea, and infusion-related reactions.[8][9][15] No dose-limiting toxicities were observed.[8][9][15]
Pharmacokinetics
Pharmacokinetic analyses revealed that the exposure to VT1021 increased proportionally with the dose up to 8.8 mg/kg.[8][9][15]
Clinical Activity
Promising single-agent clinical activity was observed, particularly in patients with recurrent glioblastoma (rGBM).[5][7] In the dose-expansion phase, the overall disease control rate (DCR) for rGBM patients was 45%.[5][7] This included complete responses (CR), partial responses (PR), and stable disease (SD).[8] The recommended Phase 2 dose (RP2D) was established at 11.8 mg/kg administered intravenously twice weekly.[8][9][15]
Table 1: Summary of VT1021 Phase I Clinical Trial Data
| Parameter | Finding | Reference(s) |
| Trial Identifier | NCT03364400 | [13][14] |
| Patient Population | Advanced Solid Tumors | [13][14] |
| Dose Range | 0.5 - 15.6 mg/kg | [8][9][15] |
| Recommended Phase 2 Dose (RP2D) | 11.8 mg/kg | [8][9][15] |
| Most Common Adverse Events | Fatigue, Nausea, Infusion-related reactions | [8][9][15] |
| Disease Control Rate (rGBM) | 45% | [5][7] |
Biomarker Analysis
Biomarker studies from the Phase I trial confirmed the mechanism of action of VT1021 in a clinical setting.[6] Analysis of peripheral blood and tumor biopsy samples showed induction of TSP-1 following VT1021 treatment.[6][11] Furthermore, evidence of TME remodeling was observed, including an increased ratio of CD8+ T cells to regulatory T cells, and a shift in macrophage polarization from M2 to M1.[6]
Future Directions
The promising results from the initial characterization and Phase I clinical trial of VT1021 have led to its advancement into a Phase II/III clinical study in glioblastoma (NCT03970447).[5][7] Further investigations will continue to explore the full therapeutic potential of this novel TME modulator, both as a monotherapy and in combination with other anti-cancer agents.
Conclusion
This compound (VT1021) represents a significant advancement in the field of immuno-oncology. Its unique mechanism of action, centered on the induction of thrombospondin-1 and the subsequent reprogramming of the tumor microenvironment, offers a novel approach to cancer therapy. The initial characterization and early clinical data demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in challenging indications like glioblastoma. As VT1021 progresses through further clinical development, it holds the potential to become a valuable new treatment modality for patients with advanced cancers.
References
- 1. Vigeo Therapeutics Presents Preliminary Results from Its Phase 1 Open Label Trial of VT1021 in Patients with Advanced Solid Tumors at ASCO - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Glioblastoma (GBM) - VT1021 Demonstrates Promising Results - TRIAL-IN Pharma [trial-in.com]
- 5. Phase 1 dose expansion and biomarker study assessing first-in-class tumor microenvironment modulator VT1021 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. VT-1021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Vigeo Therapeutics Provides Clinical Update on VT1021 Treatment of GBM Expansion Patient - BioSpace [biospace.com]
- 11. vigeotx.com [vigeotx.com]
- 12. researchgate.net [researchgate.net]
- 13. bionews.com [bionews.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. First-in-human phase I dose escalation trial of the first-in-class tumor microenvironment modulator VT1021 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
L3MBTL3: A Comprehensive Technical Guide to a Novel Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lethal (3) malignant brain tumor-like 3 (L3MBTL3) is a member of the Polycomb group (PcG) of proteins, functioning as a transcriptional repressor by recognizing and binding to mono- and dimethylated lysine residues on histone tails.[1][2][3] This epigenetic reader plays a complex and often contradictory role in oncogenesis, acting as both a promoter and a suppressor of cancer depending on the cellular context. Its dysregulation has been implicated in a variety of malignancies, including breast, gastric, lung, and hematopoietic cancers, making it an increasingly compelling target for therapeutic intervention. This document provides an in-depth technical overview of L3MBTL3, summarizing its role in key cancer-related signaling pathways, presenting quantitative data on its expression and prognostic significance, detailing relevant experimental protocols, and exploring its potential as a druggable target.
The Dual Role of L3MBTL3 in Cancer
L3MBTL3's function in cancer is highly context-dependent, exhibiting both oncogenic and tumor-suppressive activities.
Oncogenic Functions
In several cancer types, elevated L3MBTL3 expression is associated with aggressive disease and poor patient outcomes.
-
Breast Cancer: L3MBTL3 promotes epithelial-mesenchymal transition (EMT), migration, invasion, and metastasis.[4] Mechanistically, it interacts with the transcription factor STAT3, recruiting it to the SNAIL promoter to drive its expression.[4][5] High L3MBTL3 expression is positively correlated with metastasis and poor prognosis in breast cancer patients.[4]
-
Gastric Cancer (GC): L3MBTL3 is significantly upregulated in GC tissues, which correlates with shortened survival time and advanced TNM staging.[1][6] It is implicated in regulating the tumor immune microenvironment by promoting the infiltration of macrophages and their polarization from an M1 to an M2 phenotype.[1][7]
-
Acute Myeloid Leukemia (AML): In AML, L3MBTL3 acts as a repressor of the Notch signaling pathway.[8] The inhibition of L3MBTL3 is hypothesized to "de-repress" Notch signaling, which can impair the proliferation of AML cells, suggesting a therapeutic benefit.[8]
-
Other Cancers: High expression of L3MBTL3 is also associated with a poorer prognosis in cervical and lung cancer.[1][6]
Tumor Suppressive Functions
Conversely, L3MBTL3 can also function as a tumor suppressor.
-
Medulloblastoma (MB): Deletions of the L3MBTL3 locus are observed in WNT and Group 3 medulloblastoma.[9] L3MBTL3 interacts with RBPJ, a key cofactor of the NOTCH signaling pathway, to repress the expression of NOTCH target genes.[9] This suggests a tumor suppressor role, where its loss leads to aberrant activation of NOTCH signaling, contributing to tumorigenesis.[9]
Quantitative Data Summary
Table 1: L3MBTL3 mRNA Expression in Human Cancers (TCGA Database)
| Cancer Type | Abbreviation | Expression Status vs. Normal Tissue |
| Cholangiocarcinoma | CHOL | Upregulated[1][6] |
| Colon Adenocarcinoma | COAD | Upregulated[1][6] |
| Esophageal Carcinoma | ESCA | Upregulated[1][6] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[1][6] |
| Lung Adenocarcinoma | LUAD | Upregulated[1][6] |
| Lung Squamous Cell Carcinoma | LUSC | Upregulated[1] |
| Prostate Adenocarcinoma | PRAD | Upregulated[1][6] |
| Stomach Adenocarcinoma (Gastric Cancer) | STAD | Upregulated[1][6] |
| Breast Invasive Carcinoma | BRCA | Downregulated[6] |
| Kidney Chromophobe | KICH | Downregulated[6] |
| Thyroid Carcinoma | THCA | Downregulated[6] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Downregulated[6] |
Table 2: Prognostic Significance of L3MBTL3 Expression
| Cancer Type | Abbreviation | High L3MBTL3 Expression Correlation |
| Gastric Cancer | STAD | Poorer Prognosis[1] |
| Cervical Cancer | CESC | Poorer Prognosis[1] |
| Lung Cancer | LUAD | Poorer Prognosis[1] |
| Cholangiocarcinoma | CHOL | Better Prognosis[1] |
| Kidney Cancer | KIRC | Better Prognosis[1] |
Table 3: Functional Effects of L3MBTL3 Modulation in Cancer Cells
| Cell Line | Cancer Type | Modulation | Observed Effect |
| MCF7 | Breast Cancer | Overexpression | Increased migration, induction of mesenchymal phenotype[4] |
| MDA-MB-231 | Breast Cancer | Knockout | Inhibited migration and invasion, induction of epithelial-like morphology[4] |
| SUM159PT | Breast Cancer | Knockout | Inhibited migration and invasion, induction of epithelial-like morphology[4] |
| 4T1 (mouse) | Breast Cancer | Knockdown | Reduced lung metastasis in vivo[4][10] |
| H1299, HepG2 | Lung, Liver Cancer | Overexpression | Decreased HIF-1α protein levels under hypoxia[11] |
| DAOY | Medulloblastoma | Expression | Inhibited cell growth[9] |
Signaling Pathways and Mechanisms of Action
L3MBTL3 exerts its influence through various signaling pathways, primarily involving transcriptional regulation and protein-protein interactions.
L3MBTL3-STAT3-SNAIL Axis in Breast Cancer Metastasis
In breast cancer, L3MBTL3 collaborates with STAT3 to drive metastasis. L3MBTL3 physically interacts with STAT3 and facilitates its recruitment to the promoter of the EMT-inducing transcription factor, SNAIL, thereby upregulating SNAIL expression.[4][5] This leads to the loss of epithelial characteristics and the gain of a mesenchymal phenotype, promoting cell migration and invasion.[4]
L3MBTL3-RBPJ-NOTCH Pathway in Medulloblastoma
In medulloblastoma, L3MBTL3 acts as a transcriptional repressor within the NOTCH pathway. It is recruited by the key NOTCH cofactor RBPJ to the enhancers of NOTCH target genes, where it represses their expression.[9] The loss or deletion of L3MBTL3 leads to the "de-repression" of these target genes, promoting cell growth and contributing to tumorigenesis.[9]
Regulation of the Tumor Immune Microenvironment
In gastric cancer, L3MBTL3 influences the tumor microenvironment (TME). Its high expression is correlated with an increased infiltration of macrophages.[1] Furthermore, L3MBTL3 appears to promote the polarization of these macrophages from a tumor-suppressing M1 phenotype to a tumor-promoting M2 phenotype, potentially via the CXCL12-CXCR4 axis.[1][7] This shift contributes to immunosuppression, angiogenesis, and metastasis.[7]
Role in Hypoxia and HIF-1α Regulation
L3MBTL3 is involved in a negative feedback loop regulating the cellular response to hypoxia. Under hypoxic conditions, L3MBTL3 expression is induced by HIF-1α. In turn, L3MBTL3 downregulates the protein level of HIF-1α, fine-tuning the hypoxic response.[11] This regulation is thought to occur via methylation-dependent protein degradation, where L3MBTL3 may recruit a ubiquitin ligase to target HIF-1α for proteasomal degradation.[11]
L3MBTL3 as a Therapeutic Target
The critical roles of L3MBTL3 in driving cancer progression and its druggable nature as a methyl-lysine "reader" protein make it an attractive therapeutic target.
Therapeutic Rationale
-
Targeting Metastasis: In cancers where L3MBTL3 is oncogenic, such as breast cancer, inhibiting its function could disrupt the L3MBTL3-STAT3 interaction, downregulate SNAIL, and suppress EMT and metastasis.
-
Reactivating Tumor Suppressor Pathways: In AML, inhibiting L3MBTL3 could reactivate the Notch signaling pathway, leading to decreased proliferation of leukemic cells.[8]
-
Modulating the TME: Targeting L3MBTL3 in gastric cancer could potentially reverse the immunosuppressive M2 macrophage polarization, making tumors more susceptible to immunotherapy.
Drug Development Strategies
-
Small Molecule Inhibitors: The development of UNC1215, a potent and selective chemical probe, has demonstrated that the methyl-lysine binding pockets of L3MBTL3's MBT domains are druggable.[12][13] UNC1215 competitively displaces histone peptides and has been used to identify new L3MBTL3 interactions, such as with BCLAF1.[12] Further development of small molecules with improved potency and selectivity is a promising avenue for therapeutic intervention.
-
Targeted Protein Degradation: Proteolysis-Targeting Chimeras (PROTACs) that recruit L3MBTL3 are being explored as a novel therapeutic strategy.[14] These molecules could potentially be designed to bring L3MBTL3 into proximity with a specific oncoprotein, leading to that oncoprotein's ubiquitination and degradation.
Key Experimental Protocols
Investigating the function and therapeutic potential of L3MBTL3 involves a range of molecular and cellular biology techniques.
Analysis of L3MBTL3 Expression and Localization
-
Immunohistochemistry (IHC): Used to determine the protein expression levels and localization of L3MBTL3 in clinical tumor tissues and their normal counterparts.
-
Protocol Outline:
-
Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using citrate buffer at high temperature).
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific to L3MBTL3.
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection using a chromogenic substrate (e.g., DAB).
-
Counterstaining (e.g., with hematoxylin) and mounting.
-
Scoring is typically performed based on staining intensity and the percentage of positive cells (H-score).[4]
-
-
Functional Analysis in Cell Lines
-
Cell Culture and Genetic Manipulation:
-
Cell Lines: MCF7, MDA-MB-231, SUM159PT (breast cancer), 4T1 (mouse mammary carcinoma), DAOY (medulloblastoma).[4][9]
-
Overexpression: Transfection with plasmids encoding full-length L3MBTL3 cDNA.
-
Knockdown/Knockout: Use of siRNAs for transient knockdown or CRISPR/Cas9 technology for stable knockout cell lines.[4]
-
-
Migration and Invasion Assays:
-
Methodology (Transwell Assay):
-
Cells (e.g., L3MBTL3-knockout vs. control) are seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion).
-
The lower chamber contains a chemoattractant (e.g., serum).
-
After incubation, non-migrated cells on the top surface of the membrane are removed.
-
Migrated/invaded cells on the bottom surface are fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope.[4]
-
-
Elucidating Molecular Mechanisms
-
Co-Immunoprecipitation (Co-IP): To validate protein-protein interactions (e.g., L3MBTL3 and STAT3).
-
Protocol Outline:
-
Lyse cells to release proteins while maintaining interactions.
-
Incubate cell lysate with an antibody against the "bait" protein (e.g., L3MBTL3).
-
Use protein A/G beads to pull down the antibody-bait protein complex.
-
Wash beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate for the presence of the "prey" protein (e.g., STAT3) by Western blotting.[4]
-
-
-
RNA-sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA): To identify global changes in gene expression and affected pathways following L3MBTL3 modulation. GSEA can reveal enrichment of specific gene signatures, such as those for EMT or the IL6-JAK-STAT3 pathway.[4]
Conclusion and Future Perspectives
L3MBTL3 is a multifaceted epigenetic regulator with a distinct, context-dependent role in cancer. Its function as a driver of metastasis in breast cancer and a modulator of the immune microenvironment in gastric cancer highlights its potential as a high-value therapeutic target. Conversely, its tumor-suppressive role in medulloblastoma underscores the need for a nuanced, cancer-type-specific approach to therapeutic development.
Future research should focus on:
-
Developing Clinical-Grade Inhibitors: Translating chemical probes like UNC1215 into potent, selective, and bioavailable drugs for clinical trials.
-
Elucidating Upstream Regulation: Understanding the mechanisms that lead to the dysregulation of L3MBTL3 expression in different cancers.
-
Exploring Combination Therapies: Investigating the synergistic potential of L3MBTL3 inhibitors with existing treatments, such as chemotherapy, targeted therapy, and immunotherapy.
-
Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to L3MBTL3-targeted therapies.
The continued exploration of L3MBTL3's complex biology will undoubtedly pave the way for innovative therapeutic strategies, offering new hope for patients with a range of malignancies.
References
- 1. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. The L3MBTL3 Methyl-Lysine Reader Domain Functions As a Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. L3MBTL3, A Therapeutic Target in Acute Myeloid Leukemia — B+ | Fighting Childhood Cancer [bepositive.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger [unclineberger.org]
- 14. researchgate.net [researchgate.net]
L3MBTL3: A Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and dimethylated lysine residues on histone tails.[2] L3MBTL3 plays a crucial role in gene regulation through two primary downstream signaling pathways: the Notch signaling pathway and the CRL4-DCAF5 E3 ubiquitin ligase pathway, which mediates methylation-dependent protein degradation.[3][4] This technical guide provides an in-depth overview of these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
L3MBTL3 in the Notch Signaling Pathway
L3MBTL3 acts as a negative regulator of Notch target genes.[1][3] In the absence of a Notch signal, the transcription factor RBPJ (also known as CSL) recruits corepressors to Notch target gene promoters, leading to transcriptional repression. L3MBTL3 is a key component of this corepressor complex.[5]
Mechanism of Action
L3MBTL3 physically and functionally interacts with RBPJ. This interaction is crucial for the recruitment of the histone demethylase KDM1A (also known as LSD1) to Notch-responsive elements.[5] KDM1A then removes activating histone marks, specifically H3K4me2, from the promoters of Notch target genes, resulting in their transcriptional repression.[5] Upon activation of the Notch pathway, the Notch Intracellular Domain (NICD) translocates to the nucleus and displaces the L3MBTL3/KDM1A complex from RBPJ, leading to the activation of Notch target gene expression.[5]
Quantitative Data
| Interaction/Effect | Method | Quantitative Value | Reference |
| Binding Affinity of L3MBTL3 (31-70) to RBPJ | Isothermal Titration Calorimetry (ITC) | Kd = 0.45 µM | [1] |
| Binding Affinity of L3MBTL3 (1-197) to RBPJ | Isothermal Titration Calorimetry (ITC) | Kd = 1.5 µM | [6] |
| Repression of Notch Target Genes by L3MBTL3 | Gene Expression Analysis (Western Blot) | Upregulation of HES1, HES4, HEY1, and HEY2 upon L3MBTL3 knockout. Downregulation of HES1 (86%) and HEY2 (52%) upon L3MBTL3 overexpression. | [1] |
| KDM1A Occupancy at Notch Target Genes | ChIP-qPCR | L3MBTL3-dependent recruitment of KDM1A to the proximal Notch-responsive elements of target genes. | [2] |
Signaling Pathway Diagram
Caption: L3MBTL3 represses Notch target genes by recruiting KDM1A to RBPJ.
L3MBTL3 in the CRL4-DCAF5 Ubiquitination Pathway
L3MBTL3 acts as an adapter protein that recruits the CRL4-DCAF5 E3 ubiquitin ligase complex to specific methylated non-histone protein substrates, targeting them for proteasomal degradation.[3][7] This pathway plays a critical role in various cellular processes, including the regulation of transcription factors and cell cycle control.
Mechanism of Action
L3MBTL3 utilizes its MBT domains to recognize and bind mono- or dimethylated lysine residues on target proteins.[8] Through a distinct region between its second zinc finger and SAM domain, L3MBTL3 interacts with DCAF5, a substrate receptor for the CUL4-based E3 ubiquitin ligase complex.[9] This interaction brings the E3 ligase machinery into proximity with the methylated substrate, leading to its polyubiquitination and subsequent degradation by the proteasome.
Known Substrates and Their Regulation
Several key proteins have been identified as substrates for L3MBTL3-mediated degradation:
-
DNMT1 (DNA methyltransferase 1): L3MBTL3 binds to methylated K142 of DNMT1, leading to its degradation. This process is crucial for regulating DNA methylation patterns.[7]
-
E2F1 (E2F transcription factor 1): The methylation-dependent degradation of E2F1, a key regulator of the cell cycle, is also controlled by the L3MBTL3-CRL4-DCAF5 pathway.[7]
-
SOX2 (SRY-box transcription factor 2): L3MBTL3 recognizes methylated SOX2, a master regulator of pluripotency, and targets it for degradation.[10]
-
HIF-1α (Hypoxia-inducible factor 1-alpha): Under hypoxic conditions, L3MBTL3 is transcriptionally upregulated by HIF-1α and, in a negative feedback loop, promotes the ubiquitination and degradation of HIF-1α.[6]
Signaling Pathway Diagram
Caption: L3MBTL3 targets methylated proteins for ubiquitination and degradation.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for L3MBTL3 Occupancy
This protocol is adapted from methodologies used to study L3MBTL3's role in Notch signaling.[2]
1. Cell Cross-linking and Lysis:
-
Grow U87-MG cells to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with 0.125 M glycine for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and lyse them in a buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-L3MBTL3 antibody (e.g., from Bethyl Laboratories, A302-869A) or a control IgG.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
6. qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter regions of Notch target genes (e.g., HES1, HEY1) and a negative control region.
Co-Immunoprecipitation (Co-IP) for L3MBTL3 Protein Interactions
This protocol is a general guideline for studying L3MBTL3 interactions with proteins like RBPJ or DCAF5.[11][12]
1. Cell Lysis:
-
Lyse cells (e.g., HEK293T transfected with tagged proteins) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-Flag for Flag-tagged L3MBTL3) or a control IgG for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
3. Washes:
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the expected interacting partners (e.g., anti-RBPJ or anti-HA for HA-tagged DCAF5).
Luciferase Reporter Assay for Transcriptional Repression
This protocol can be used to quantify the repressive effect of L3MBTL3 on Notch target gene promoters.[4][13]
1. Plasmid Constructs:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with RBPJ binding sites (e.g., a multimerized CSL responsive element).
-
An expression plasmid for L3MBTL3.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Cell Transfection:
-
Co-transfect HEK293T cells with the reporter plasmid, the L3MBTL3 expression plasmid (or an empty vector control), and the Renilla luciferase plasmid using a suitable transfection reagent.
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells overexpressing L3MBTL3 to the empty vector control to determine the extent of transcriptional repression.
Conclusion
L3MBTL3 is a multifaceted protein that plays a critical role in gene regulation through its involvement in both transcriptional repression via the Notch signaling pathway and post-translational control via the CRL4-DCAF5 ubiquitination pathway. Understanding the intricate molecular mechanisms of these downstream signaling pathways is essential for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the functions of L3MBTL3 and its potential as a therapeutic target in various diseases, including cancer.
References
- 1. embopress.org [embopress.org]
- 2. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-L3MBTL3 Antibody (A10103) | Antibodies.com [antibodies.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Anti-L3MBTL3 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. biorxiv.org [biorxiv.org]
- 7. chinbullbotany.com [chinbullbotany.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. H3K4me2/3 modulate the stability of RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of UNC0379 on Histone Methylation
An important introductory note: This document focuses on the compound UNC0379 , a selective inhibitor of the histone methyltransferase SETD8. Initial searches for "UNC1021" and its effect on histone methylation suggest a possible confusion with UNC0379, which is a well-characterized molecule with the intended biological activity. This compound is reported as a selective inhibitor for L3MBTL3, a methyl-lysine binding protein, and is not directly implicated in histone methylation. Therefore, this guide will provide a comprehensive overview of UNC0379's effects on histone methylation.
Core Executive Summary
UNC0379 is a potent and selective small molecule inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[1][2] By competitively inhibiting the binding of the peptide substrate, UNC0379 effectively reduces cellular levels of H4K20me1, a critical epigenetic mark involved in DNA replication, DNA damage response, and cell cycle progression.[2][3] Inhibition of SETD8 by UNC0379 leads to cell cycle arrest, induction of apoptosis, and has shown anti-proliferative effects in various cancer cell lines.[3][4][5] Its mechanism of action involves the disruption of normal cell cycle progression and the activation of DNA damage checkpoints, often involving the p53 signaling pathway.[3][6][7] This technical guide provides a detailed overview of the biochemical and cellular effects of UNC0379, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and downstream signaling pathways.
Quantitative Data Presentation
The inhibitory activity and selectivity of UNC0379 have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of UNC0379
| Target | Assay Type | IC50 (μM) | Kd (μM) | Notes |
| SETD8 | Radioactive Methyl Transfer | 7.3 | - | Measures the transfer of a tritiated methyl group from SAM to a peptide substrate.[2][8] |
| SETD8 | Microfluidic Capillary Electrophoresis | 9.0 | - | Monitors the decrease in methylation of a labeled peptide.[8] |
| SETD8 | Isothermal Titration Calorimetry (ITC) | - | 18.3 | Measures the binding affinity of UNC0379 to SETD8.[4] |
Table 2: Selectivity Profile of UNC0379 against other Methyltransferases
| Methyltransferase | IC50 (μM) |
| G9a | > 100 |
| GLP | > 100 |
| PRC2 | > 50 |
| 12 other methyltransferases | > 100 |
Data from reference[1][2]. UNC0379 demonstrates high selectivity for SETD8 over a panel of 15 other methyltransferases.
Table 3: Cellular Activity of UNC0379 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effect | IC50 (μM) |
| High-Grade Serous Ovarian Cancer (HGSOC) cell lines | Ovarian Cancer | Inhibition of proliferation | 0.39 - 3.20 |
| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | Growth inhibition | 1.25 - 6.3 |
| Endometrial Cancer cell lines | Endometrial Cancer | Suppression of proliferation | 0.576 - 2.54 |
Data from references[4][5][7].
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of UNC0379 are provided below.
Biochemical SETD8 Inhibition Assay (Radioactive Methyl Transfer)
This assay quantifies the enzymatic activity of SETD8 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (e.g., H4 peptide 1-24)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
UNC0379 (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of UNC0379 in DMSO and then dilute in assay buffer to the final desired concentrations.
-
In a microplate, add the diluted UNC0379, recombinant SETD8 enzyme, and the H4 peptide substrate.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 20% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Analysis by Western Blot
This method is used to assess the effect of UNC0379 on the levels of H4K20 monomethylation in cultured cells.
Materials:
-
Cell culture reagents
-
UNC0379
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K20me1, anti-total Histone H4 (or other loading control like actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of UNC0379 or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H4 as a loading control to normalize the H4K20me1 signal.[9]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to measure the effect of UNC0379 on cell viability and proliferation.
Materials:
-
Cell culture reagents
-
UNC0379
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of UNC0379 or DMSO control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells and plot the results to determine the IC50 for cell proliferation inhibition.[3]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of UNC0379 and its impact on cellular signaling pathways.
Caption: Mechanism of UNC0379 as a substrate-competitive inhibitor of SETD8.
Caption: Experimental workflow for characterizing the effects of UNC0379.
Caption: Signaling pathways affected by UNC0379-mediated SETD8 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
Probing the Function of the Methyl-Lysine Reader L3MBTL3 with the Chemical Tool UNC1021: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of chromatin-interacting transcriptional repressors, acting as a "reader" of mono- and di-methylated lysine (Kme1/2) residues on histone tails. Its role in chromatin regulation and broader cellular processes, including protein degradation and signaling, has implicated it as a protein of interest in oncology and developmental biology. The study of such reader domains has been significantly advanced by the development of chemical probes. This technical guide focuses on the use of UNC1021 and its more potent analog, UNC1215, as selective inhibitors to investigate the cellular functions of L3MBTL3. We provide an in-depth overview of the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the signaling pathways modulated by L3MBTL3 inhibition.
Introduction to L3MBTL3 and the Chemical Probe this compound/UNC1215
L3MBTL3 is a protein containing three tandem MBT domains that recognize and bind to mono- and di-methylated lysine residues, particularly on histone H4 at lysine 20 (H4K20me1/2). This interaction is crucial for its function in chromatin compaction and transcriptional repression. Beyond its role in chromatin, L3MBTL3 acts as an adapter protein, recruiting E3 ubiquitin ligase complexes to specific methylated non-histone protein substrates, thereby targeting them for proteasomal degradation.
To dissect the specific functions of L3MBTL3, potent and selective chemical probes are indispensable. This compound was developed as an antagonist of L3MBTL3's methyl-lysine binding activity. Subsequent optimization led to UNC1215, a more potent and cell-active analog that is now widely used to study L3MBTL3 function.[1] UNC1215 competitively binds to the Kme-binding pocket of the L3MBTL3 MBT domains, displacing its natural histone and non-histone substrates.[2] This guide will primarily reference data from UNC1215 due to its enhanced potency and characterization as a chemical probe.
Quantitative Data on UNC1215 Activity and Selectivity
A critical characteristic of a chemical probe is its selectivity for the target protein over other related proteins. UNC1215 has been extensively profiled against a panel of methyl-lysine reader domains and other epigenetic targets.
Table 1: In Vitro Inhibitory Activity and Selectivity of UNC1215
The following table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) of UNC1215 for L3MBTL3 and its selectivity against other MBT family members and Kme reader domains, as determined by AlphaScreen and Isothermal Titration Calorimetry (ITC).
| Target Protein | Assay Type | IC50 / Kd (µM) | Selectivity vs. L3MBTL3 (Fold) | Reference |
| L3MBTL3 | AlphaScreen | 0.040 (IC50) | - | [1] |
| L3MBTL3 | ITC | 0.120 (Kd) | - | [1] |
| L3MBTL1 | AlphaScreen | >30 (IC50) | >750 | [3][4] |
| L3MBTL1 | ITC | 19.0 (Kd) | ~158 | [5] |
| L3MBTL4 | AlphaScreen | ~2.0 (IC50) | ~50 | [3] |
| MBTD1 | AlphaScreen | >30 (IC50) | >750 | [3] |
| 53BP1 | AlphaScreen | >30 (IC50) | >750 | [3] |
Data compiled from multiple sources, slight variations may exist based on experimental conditions.
Table 2: Cellular Target Engagement and Phenotypic Effects of UNC1215
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| U2OS (osteosarcoma) | FRAP (on GFP-3MBT) | EC50 | 0.05 - 0.1 | [3] |
| HEK293 (embryonic kidney) | Not specified | Toxicity | Non-toxic at effective concentrations | [6] |
Key Signaling Pathways and Functional Roles of L3MBTL3
Inhibition of L3MBTL3 with UNC1215 has been instrumental in elucidating its role in several key cellular pathways.
Methylation-Dependent Ubiquitination Pathway
L3MBTL3 functions as a crucial adapter protein that links substrate methylation to the ubiquitination machinery. It recognizes methylated lysine residues on non-histone proteins and recruits the CRL4-DCAF5 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. UNC1215, by blocking the initial recognition step, can stabilize these substrates.
Regulation of Notch Signaling
L3MBTL3 is a negative regulator of the Notch signaling pathway. In the absence of a Notch signal, the transcription factor RBPJ acts as a repressor. L3MBTL3 binds to RBPJ and helps recruit the histone demethylase KDM1A (LSD1) to the enhancers of Notch target genes (e.g., HES1, HEY1). This leads to the removal of activating histone marks (H3K4me2), resulting in transcriptional repression.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound/UNC1215 in research.
General Experimental Workflow
A typical workflow for investigating L3MBTL3 function using UNC1215 involves cell treatment followed by a variety of downstream biochemical or cellular assays to measure target engagement and functional outcomes.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This in vitro competition assay measures the ability of UNC1215 to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide (e.g., H4K20me2). Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
L3MBTL3 Protein: Dilute purified recombinant L3MBTL3 protein to the desired concentration in assay buffer.
-
Biotinylated Peptide: Dilute biotinylated H4K20me2 peptide in assay buffer.
-
UNC1215: Perform serial dilutions of UNC1215 in DMSO, then dilute further in assay buffer.
-
Beads: Reconstitute Streptavidin-Donor beads and anti-GST (or anti-His) Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of UNC1215 dilution to each well.
-
Add 2.5 µL of L3MBTL3 protein solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of biotinylated peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of a pre-mixed solution of Donor and Acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision). The signal will be inversely proportional to the inhibitory activity of UNC1215.
-
Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding event between UNC1215 and L3MBTL3, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). Protocol:
-
Sample Preparation:
-
Dialyze purified L3MBTL3 protein and UNC1215 extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.
-
Degas both protein and compound solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the L3MBTL3 solution (e.g., 10-20 µM) into the sample cell.
-
Load the UNC1215 solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heats of dilution (determined from a control titration of compound into buffer).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate Kd, n, and ΔH.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to verify protein-protein interactions in a cellular context. Treatment with UNC1215 can be used to determine if an interaction is dependent on L3MBTL3's methyl-lysine reading function. Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) transfected with tagged L3MBTL3 (e.g., Flag-L3MBTL3).
-
Treat cells with UNC1215 or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the tag (e.g., anti-Flag antibody) or the protein of interest overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blot using antibodies against the bait protein (L3MBTL3) and the putative interacting partner (e.g., BCLAF1). A reduced interaction in the UNC1215-treated sample indicates a Kme-dependent interaction.
-
Conclusion and Future Directions
The chemical probe UNC1215, a potent analog of this compound, is a powerful tool for elucidating the diverse biological roles of L3MBTL3. By selectively inhibiting its methyl-lysine reading function, researchers have confirmed its role as an adapter in methylation-dependent ubiquitination and as a key repressor in the Notch signaling pathway. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to further explore L3MBTL3 biology. Future investigations could leverage UNC1215 in high-throughput screening to identify novel L3MBTL3 substrates, explore its function in different disease models, and further dissect its role in the complex interplay of epigenetic regulation and cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC1021: A Chemical Probe for the Methyl-Lysine Reader L3MBTL3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC1021, a chemical probe for the lethal (3) malignant brain tumor-like protein 3 (L3MBTL3), a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This document details the biochemical activity, selectivity, and experimental protocols associated with this compound, offering valuable insights for researchers investigating L3MBTL3 biology and its role in disease.
Introduction to L3MBTL3
L3MBTL3 is a protein that recognizes and binds to mono- and dimethylated lysine residues on histone tails, functioning as a "reader" of these epigenetic marks.[1][2] This interaction is crucial for the regulation of gene expression.[3][4] L3MBTL3 is implicated in various cellular processes, including the repression of Notch target genes, by recruiting the histone demethylase KDM1A to specific gene promoters.[3][5] Furthermore, it acts as an adapter protein, bringing the CRL4-DCAF5 E3 ubiquitin ligase complex to methylated non-histone protein substrates like DNMT1, E2F1, and SOX2, thereby targeting them for degradation.[2][3] Dysregulation of L3MBTL3 has been associated with conditions such as medulloblastoma and multiple sclerosis.[5][6]
This compound: A Nanomolar Antagonist of L3MBTL3
This compound was identified as a potent antagonist of the L3MBTL3 methyl-lysine binding activity.[7] While a more potent and cell-active derivative, UNC1215, was subsequently developed, this compound remains a valuable tool for in vitro studies of L3MBTL3.[7][8] It serves as a foundational chemical scaffold for the development of highly selective L3MBTL3 inhibitors.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound's biochemical activity and selectivity.
Table 1: In Vitro Binding Affinity of this compound for L3MBTL3
| Assay Type | Parameter | Value (µM) |
| AlphaScreen | IC50 | 0.048[7] |
Table 2: Selectivity Profile of this compound against other MBT Domain-Containing Proteins
| Target | Assay Type | IC50 (µM) | Selectivity over L3MBTL3 |
| L3MBTL1 | AlphaScreen | > 30 | > 625-fold |
| MBTD1 | AlphaScreen | > 30 | > 625-fold |
| 53BP1 | AlphaScreen | Micromolar range | - |
Note: Specific IC50 values for L3MBTL1 and MBTD1 were not explicitly reported for this compound in the primary literature, but it showed significantly weaker activity compared to its affinity for L3MBTL3. The selectivity is inferred from the high IC50 values reported for the related compound UNC1215 and the general lack of potent off-target activity observed for this chemical class against other MBT proteins.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
AlphaScreen Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its ability to disrupt the interaction between the L3MBTL3 protein and a biotinylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound compound
-
384-well ProxiPlate (PerkinElmer)
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing His-tagged L3MBTL3 (final concentration 50 nM) and biotinylated H4K20me2 peptide (final concentration 50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of a suspension of Nickel Chelate Acceptor beads (final concentration 20 µg/mL) to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads (final concentration 20 µg/mL) to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision plate reader (PerkinElmer) or a similar instrument capable of AlphaScreen detection.
-
Analyze the data using a non-linear regression curve fit to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.
Materials:
-
Purified L3MBTL3 protein
-
This compound compound
-
ITC Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM TCEP
-
MicroCal ITC200 instrument or equivalent
Protocol:
-
Dialyze the L3MBTL3 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration (e.g., 100-200 µM).
-
Degas both the protein solution and the compound solution.
-
Load the L3MBTL3 protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform an initial injection of 0.4 µL followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Set the stirring speed to 750 rpm.
-
Perform a control titration by injecting the compound solution into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using the Origin software (MicroCal) with a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Visualizations
The following diagrams illustrate key concepts related to L3MBTL3 function and the experimental workflow for its characterization.
References
- 1. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of L3MBTL3 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal (3) malignant brain tumor-like 3 (L3MBTL3) is a chromatin-interacting transcriptional repressor belonging to the malignant brain tumor (MBT) family of proteins.[1][2][3] These proteins are characterized by the presence of MBT domains, which function as "readers" of histone methylation marks, specifically recognizing mono- and dimethylated lysine residues on histone tails.[1][3][4] This recognition is a key mechanism through which L3MBTL3 exerts its influence on gene expression. Emerging evidence has highlighted its multifaceted role in various cellular processes, including the regulation of signaling pathways critical for development and disease, and in the post-translational control of non-histone proteins. This technical guide provides an in-depth overview of the core functions of L3MBTL3, its mechanism of action, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of drug development.
Core Mechanisms of L3MBTL3 in Gene Regulation
L3MBTL3 contributes to the regulation of gene expression through two primary mechanisms: transcriptional repression via chromatin modification and modulation of protein stability through the ubiquitin-proteasome system.
Transcriptional Repression and the Notch Signaling Pathway
L3MBTL3 acts as a negative regulator of Notch target gene expression.[1][5][6] This function is mediated through its interaction with the Recombination Signal Binding Protein for Immunoglobulin Kappa J Region (RBPJ), a key transcriptional regulator in the Notch pathway.[5][6] L3MBTL3 is recruited to Notch-responsive elements on the chromatin where it, in turn, recruits the lysine-specific demethylase 1A (KDM1A/LSD1).[6][7] The L3MBTL3-RBPJ-KDM1A complex then promotes the demethylation of histone H3 at lysine 4 (H3K4me), a mark associated with active transcription, leading to the repression of Notch target genes.[6] Overexpression of L3MBTL3 results in the repression of these genes, while its downregulation leads to their upregulation.[5]
Regulation of Non-Histone Protein Stability
Beyond its role in histone mark recognition, L3MBTL3 is a critical component of a protein degradation pathway that targets methylated non-histone proteins for ubiquitination and subsequent proteasomal degradation. L3MBTL3 functions as an adapter protein, recognizing specific methylated lysine residues on target proteins and recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex.[6][7] This mechanism has been demonstrated for several key cellular proteins:
-
SOX2: L3MBTL3 directly binds to methylated SOX2, a master transcription factor involved in stem cell maintenance and development, leading to its ubiquitination and degradation.[5][6][8]
-
DNMT1: The DNA methyltransferase 1 (DNMT1) is also targeted for degradation by the L3MBTL3-CRL4-DCAF5 pathway upon its methylation.[6][7][8]
-
E2F1: The transcription factor E2F1 is another substrate for L3MBTL3-mediated proteolysis.[6][7]
This function positions L3MBTL3 as a key regulator of the stability and turnover of these crucial proteins, thereby influencing a wide range of cellular processes.
Quantitative Data on L3MBTL3 Function
The regulatory effects of L3MBTL3 on gene and protein expression can be quantified using various molecular biology techniques. The following tables summarize hypothetical quantitative data based on the known functions of L3MBTL3.
Table 1: Effect of L3MBTL3 Knockdown on Notch Target Gene Expression
| Gene | Fold Change in mRNA Expression (L3MBTL3 siRNA vs. Control siRNA) |
| HES1 | 2.5 |
| HEY1 | 3.1 |
| NRARP | 2.8 |
Table 2: Effect of L3MBTL3 Overexpression on Non-Histone Protein Levels
| Protein | Percent Decrease in Protein Level (L3MBTL3 OE vs. Control) |
| SOX2 | 45% |
| DNMT1 | 50% |
| E2F1 | 40% |
Signaling Pathways and Logical Relationships
The intricate roles of L3MBTL3 can be visualized through signaling and logical diagrams.
Caption: Signaling pathways involving L3MBTL3.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of L3MBTL3. The following sections provide protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for L3MBTL3
This protocol is designed to identify the genomic binding sites of L3MBTL3.
Caption: Experimental workflow for L3MBTL3 ChIP-seq.
Methodology:
-
Cell Crosslinking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Nuclear Isolation: Lyse the cells using a hypotonic buffer and isolate the nuclei.
-
Chromatin Sonication: Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 100-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific for L3MBTL3. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Crosslink Reversal: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for L3MBTL3 binding.
Co-Immunoprecipitation (Co-IP) to Identify L3MBTL3 Interacting Proteins
This protocol is used to identify proteins that interact with L3MBTL3 in vivo.
Caption: Experimental workflow for L3MBTL3 Co-IP.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with non-specific IgG and protein A/G beads to reduce non-specific binding in the subsequent steps.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for L3MBTL3 overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate to capture the L3MBTL3-antibody complexes.
-
Washes: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
L3MBTL3 in Disease and as a Therapeutic Target
Given its role in fundamental cellular processes, dysregulation of L3MBTL3 has been implicated in various diseases, including cancer and multiple sclerosis.[3][5][9] For instance, alterations in L3MBTL3 expression have been observed in breast cancer and gastric cancer, where it can influence tumor progression and metastasis.[3][10] Its involvement in the Notch pathway and in controlling the levels of key oncoproteins and tumor suppressors makes it an attractive, albeit challenging, target for therapeutic intervention. The development of small molecule inhibitors that specifically target the MBT domains of L3MBTL3 could offer a novel therapeutic strategy for diseases driven by its aberrant activity.
Conclusion
L3MBTL3 is a versatile epigenetic regulator with significant roles in transcriptional repression and protein stability. Its ability to read histone methylation marks and to mediate the degradation of key non-histone proteins places it at the crossroads of several critical cellular pathways. A thorough understanding of its mechanisms of action, facilitated by the experimental approaches detailed in this guide, is essential for elucidating its full biological functions and for the development of novel therapeutic strategies targeting L3MBTL3-associated pathologies.
References
- 1. genecards.org [genecards.org]
- 2. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The L3MBTL3 Methyl-Lysine Reader Domain Functions As a Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. L3mbtl3 L3MBTL3 histone methyl-lysine binding protein [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Impact of SETD2 Inhibition on Chromatin Structure: A Technical Guide
An In-depth Analysis of the Mechanism and Consequences of SETD2 Inhibition on the Chromatin Landscape
Disclaimer: Information regarding a specific compound designated "UNC1021" is not available in the public domain. This technical guide will, therefore, focus on the well-characterized, potent, and selective first-in-class SETD2 inhibitors, EPZ-719 and EZM0414 , as representative examples to illustrate the impact of SETD2 inhibition on chromatin structure. The principles, pathways, and experimental methodologies described are directly applicable to the study of any potent SETD2 inhibitor.
Introduction: The Role of SETD2 in Chromatin Regulation
In eukaryotic cells, DNA is packaged into a dynamic complex known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). Post-translational modifications (PTMs) of these histone tails play a critical role in regulating gene expression, DNA repair, and replication by altering chromatin structure and recruiting specific effector proteins.
SET domain-containing protein 2 (SETD2) is a crucial histone methyltransferase and the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals.[1][2] This specific histone mark, H3K36me3, is predominantly associated with the bodies of actively transcribed genes. Its presence is integral to several key cellular processes:
-
Transcriptional Elongation and Splicing: H3K36me3 helps recruit splicing factors, ensuring the fidelity of pre-mRNA processing.
-
DNA Damage Repair: It plays a vital role in the DNA mismatch repair (MMR) pathway.
-
Genomic Integrity: By marking transcribed regions, it helps prevent spurious transcription initiation from cryptic promoters within gene bodies.[2]
Given its central role, the inhibition of SETD2 presents a compelling therapeutic strategy, particularly in cancers where the H3K36 methylation pathway is dysregulated, such as in multiple myeloma with t(4;14) translocation or in cancers with SETD2 loss-of-function mutations.[1][3][4] Small molecule inhibitors like EPZ-719 and its successor EZM0414 provide powerful tools to probe the biological consequences of blocking this pathway and serve as potential therapeutic agents.[3][5] This guide details the molecular impact of these inhibitors on chromatin structure, presenting key quantitative data and the experimental protocols used for their characterization.
Mechanism of Action of SETD2 Inhibitors
Potent and selective inhibitors of SETD2, such as EPZ-719, function by targeting the enzyme's catalytic activity. The primary and most direct consequence of this inhibition is a global reduction in the levels of H3K36me3.
-
Biochemical Mechanism: Early studies with screening hits leading to EPZ-719 showed a reversible, uncompetitive mechanism of inhibition with respect to the S-adenosylmethionine (SAM) cofactor and a noncompetitive mechanism with respect to the peptide substrate.[3][6]
-
Cellular Impact: In a cellular context, treatment with a SETD2 inhibitor leads to a time- and dose-dependent decrease in the global H3K36me3 mark. This depletion alters the chromatin landscape, impacting the recruitment of "reader" proteins that normally bind to H3K36me3, thereby disrupting downstream signaling pathways involved in transcription and DNA repair.
Visualizing the Core Pathway
The following diagram illustrates the canonical function of SETD2 and the intervention point for inhibitors like EPZ-719/EZM0414.
Caption: Mechanism of SETD2 enzymatic activity and its inhibition.
Quantitative Data on SETD2 Inhibitors
The potency and efficacy of SETD2 inhibitors are quantified through a series of biochemical and cellular assays. The data below is compiled from published studies on EPZ-719 and EZM0414.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC₅₀ Value | Reference(s) |
| EPZ-719 | SETD2 | Biochemical | 5 nM | [7] |
| EZM0414 | SETD2 | Biochemical | 18 nM | [8] |
| EZM0414 | SETD2 | Cellular (H3K36me3 reduction) | 34 nM | [8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of SETD2 inhibitors are often evaluated in long-term assays, as the epigenetic changes required to impact cell growth can take several days to manifest.
| Compound | Cell Line | Cancer Type | Assay Duration | IC₅₀ Value | Reference(s) |
| EPZ-719 | KMS-11 | Multiple Myeloma (t(4;14)) | 14 days | 0.211 µM | [7] |
| EPZ-719 | KMS-34 | Multiple Myeloma | 14 days | 0.025 µM | [7] |
| EZM0414 | t(4;14) MM Cell Lines | Multiple Myeloma | 14 days | 0.24 µM | [8] |
| EZM0414 | DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Not Specified | 0.023 µM to >10 µM | [8] |
Key Experimental Protocols
The characterization of a SETD2 inhibitor's impact on chromatin structure relies on a suite of standardized molecular biology and biochemistry techniques.
SETD2 Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SETD2.
-
Objective: To determine the IC₅₀ of an inhibitor against recombinant SETD2.
-
Methodology:
-
Recombinant human SETD2 enzyme is incubated with a biotinylated histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM), which is radiolabeled (e.g., with ³H).
-
The reaction is initiated in the presence of varying concentrations of the test inhibitor (e.g., EZM0414) or a vehicle control (e.g., DMSO).
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
The reaction is quenched, and the biotinylated peptides are captured on a streptavidin-coated plate or membrane.
-
The amount of incorporated radiolabel is measured using a scintillation counter.
-
Data are normalized to controls, and the IC₅₀ value is calculated using a standard dose-response curve fitting model.
-
In-Cell Western (ICW) for H3K36me3 Quantification
This cellular assay measures the level of a specific histone modification within cells following inhibitor treatment.
-
Objective: To determine the cellular IC₅₀ for the reduction of H3K36me3.
-
Methodology:
-
Cancer cells (e.g., KMS-11) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the SETD2 inhibitor for a specified duration (e.g., 72-96 hours) to allow for histone turnover.
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer (e.g., Triton X-100).
-
Cells are incubated with a primary antibody specific for H3K36me3 and a normalization antibody (e.g., total Histone H3 or a DNA stain like DAPI).
-
Following washing steps, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensity for both channels is quantified.
-
The H3K36me3 signal is normalized to the total histone/DNA signal for each well. The cellular IC₅₀ is then calculated based on the dose-response curve.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This genome-wide technique is used to map the locations of H3K36me3 across the entire genome and assess how these patterns change upon inhibitor treatment.
-
Objective: To identify the genomic regions that lose H3K36me3 following SETD2 inhibition.
-
Methodology:
-
Cells are treated with the SETD2 inhibitor or vehicle for a defined period.
-
DNA and proteins are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
An antibody specific to H3K36me3 is used to immunoprecipitate the chromatin fragments carrying this mark.
-
The cross-links are reversed, and the associated DNA is purified.
-
The purified DNA is prepared for high-throughput sequencing (library preparation).
-
Sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for H3K36me3.
-
A comparative analysis between inhibitor-treated and control samples reveals genome-wide changes in H3K36me3 distribution, typically showing a significant reduction over gene bodies in the treated samples.
-
Visualizing the Experimental Workflow
The diagram below outlines the typical discovery and characterization funnel for a SETD2 inhibitor.
Caption: Workflow for characterizing a novel SETD2 inhibitor.
Conclusion
The inhibition of SETD2 with small molecules like EPZ-719 and EZM0414 provides a precise method for interrogating the role of H3K36me3 in chromatin biology. The primary impact of these inhibitors is the global depletion of the H3K36me3 mark, which leads to significant downstream consequences on transcription, RNA splicing, and DNA repair. For researchers and drug developers, understanding the quantitative impact and the experimental methodologies used to measure it is critical for advancing these compounds. The data and protocols outlined in this guide serve as a foundational resource for investigating the effects of this important class of epigenetic modulators on chromatin structure and function.
References
- 1. researchgate.net [researchgate.net]
- 2. UNC Scientists Uncover Hidden Role of Tumor Suppressor Gene in Protecting the Genome | Newsroom [news.unchealthcare.org]
- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Efficacy of UNC1021: A Review of Preclinical Data
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary efficacy of UNC1021, a novel therapeutic agent. Due to the early stage of research, publicly available information on this compound is limited. This whitepaper, therefore, focuses on presenting the available preclinical data, detailing the experimental methodologies employed in these initial studies, and visualizing the proposed mechanism of action based on current understanding. The information is intended to provide a foundational resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound.
Introduction
This compound has emerged as a compound of interest in preclinical research. While comprehensive clinical data is not yet available, initial studies have begun to elucidate its potential therapeutic effects and mechanism of action. This guide synthesizes the currently accessible information to provide a clear and structured overview for the scientific community.
Quantitative Data Summary
At present, there is no publicly available quantitative data from clinical trials of this compound. The following table summarizes hypothetical preclinical data to illustrate how future findings on this compound's efficacy might be presented.
| Efficacy Endpoint | Assay Type | This compound Concentration | Result |
| Target Inhibition | Biochemical Assay | 10 µM | 85% |
| Cell Viability | Cell-based Assay | 1 µM | 60% reduction |
| Tumor Growth Inhibition | In Vivo (Xenograft) | 50 mg/kg | 45% |
Table 1: Illustrative Preclinical Efficacy Data for this compound. This table provides a template for summarizing key efficacy metrics from preclinical investigations.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections describe the general methodologies that would be employed in the preliminary evaluation of a compound like this compound.
Biochemical Assays for Target Engagement
To determine the direct interaction of this compound with its putative molecular target, a series of biochemical assays would be conducted.
-
Objective: To quantify the binding affinity and inhibitory activity of this compound against its purified target protein.
-
Methodology:
-
Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., bacterial or insect cells) and purified to homogeneity using chromatographic techniques.
-
Binding Assay (e.g., Surface Plasmon Resonance - SPR): The purified protein is immobilized on a sensor chip. Solutions of this compound at varying concentrations are flowed over the chip to measure association and dissociation rates, from which the binding affinity (KD) is calculated.
-
Inhibitory Assay (e.g., Kinase Assay): If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined.
-
Cell-Based Assays for Cellular Potency
Cell-based assays are essential to understand the effect of this compound on cellular processes in a more physiologically relevant context.
-
Objective: To assess the ability of this compound to modulate target activity within a cellular environment and to determine its effect on cell viability and proliferation.
-
Methodology:
-
Cell Culture: Relevant human cancer cell lines are cultured under standard conditions.
-
Western Blotting: Cells are treated with this compound for a specified duration. Cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies against the target protein and downstream signaling molecules to assess changes in their phosphorylation status or expression levels.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): Cells are seeded in 96-well plates and treated with a dose-response range of this compound. After a set incubation period (e.g., 72 hours), a reagent is added to measure the number of viable cells, allowing for the calculation of the half-maximal effective concentration (EC50).
-
In Vivo Efficacy Studies
Animal models are critical for evaluating the therapeutic potential and safety profile of a new compound before it can be considered for human trials.
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells to establish xenograft tumors.
-
Dosing Regimen: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered at a specified dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis. The percentage of tumor growth inhibition is calculated.
-
Signaling Pathway and Experimental Workflow Visualization
Visual representations of complex biological pathways and experimental designs can significantly enhance understanding. The following diagrams are generated using the DOT language to illustrate the proposed mechanism of action and experimental workflows for this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SETD8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of small molecule inhibitors of the histone methyltransferase SETD8, using UNC0379 as a representative compound. SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a modification implicated in various cellular processes, including the DNA damage response and cell cycle regulation. The following protocols are designed to assess the binding affinity and inhibitory activity of compounds against SETD8.
Quantitative Data Summary
The inhibitory activity and binding affinity of the selective, substrate-competitive SETD8 inhibitor, UNC0379, have been characterized using multiple biochemical and biophysical assays. The data are summarized in the table below for easy comparison.
| Assay Type | Parameter | Value (μM) | Reference |
| Radioactive Methyltransferase Assay | IC50 | 7.3 ± 1.0 | [1][2] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 | [1][2] |
| Isothermal Titration Calorimetry (ITC) | KD | 18.3 ± 3.2 | [1][2] |
| Surface Plasmon Resonance (SPR) | KD | 36.0 ± 2.3 | [1][2] |
Experimental Protocols
1. Radioactive Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of SETD8 by quantifying the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (1-24) substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor
-
Test compound (e.g., UNC0379)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SETD8 enzyme (e.g., 10 nM), and the histone H4 peptide substrate (e.g., 1.5 µM).
-
Add the test compound (e.g., UNC0379) at various concentrations to the reaction mixture. Include a positive control (SAH) and a no-inhibitor control.
-
Initiate the reaction by adding [3H]-SAM (e.g., 0.75 µM).
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Fluorescence Polarization (FP) Assay
This assay is used to confirm direct binding of the inhibitor to SETD8 by measuring the displacement of a fluorescein-labeled histone H4 peptide.
Materials:
-
Recombinant human SETD8 enzyme
-
FITC-labeled histone H4 peptide
-
Test compound (e.g., UNC0379)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of SETD8 and FITC-labeled H4 peptide in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the SETD8/peptide solution to the wells to initiate the binding reaction.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the FITC-labeled peptide by the test compound.
-
Calculate the percentage of displacement and determine the IC50 value.
3. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (inhibitor) to a protein (enzyme), allowing for the determination of the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Recombinant human SETD8 enzyme, dialyzed against the ITC buffer
-
Test compound (e.g., UNC0379), dissolved in the final dialysis buffer
-
ITC Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl
-
Isothermal titration calorimeter
Procedure:
-
Load the sample cell with a solution of SETD8 (e.g., 20-50 µM).
-
Load the injection syringe with a solution of the test compound (e.g., 200-500 µM).
-
Perform a series of small injections (e.g., 2 µL) of the test compound into the sample cell while monitoring the heat released or absorbed.
-
A control experiment should be performed by injecting the compound into the buffer alone to account for the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm to determine the KD, n, and ΔH.
Visualizations
Caption: Workflow for the radioactive histone methyltransferase assay.
Caption: Mechanism of a substrate-competitive inhibitor.
References
Application Notes and Protocols for UNC1021 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a selective chemical probe for the lethal (3) malignant brain tumor-like 3 (L3MBTL3) protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. L3MBTL3 functions as a "reader" of mono- and dimethylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional regulation. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate the biological functions of L3MBTL3 and to assess the therapeutic potential of its inhibition. The protocols outlined below are intended as a starting point and may require optimization depending on the specific cell type and experimental context.
Mechanism of Action
This compound is a nanomolar antagonist of the L3MBTL3 methyl-lysine binding activity. It competitively binds to the methyl-lysine binding pocket of the MBT domains of L3MBTL3, thereby displacing it from its histone substrates. This disruption of L3MBTL3's reader function is hypothesized to alter gene expression patterns and downstream cellular processes.
Key Applications in Cell Culture
-
Target Engagement Studies: Confirming the interaction of this compound with L3MBTL3 within a cellular context.
-
Cell Viability and Proliferation Assays: Assessing the impact of L3MBTL3 inhibition on cell growth and survival.
-
Apoptosis Assays: Determining if inhibition of L3MBTL3 induces programmed cell death.
-
Gene Expression Analysis: Investigating the downstream transcriptional changes resulting from L3MBTL3 inhibition.
-
Signaling Pathway Analysis: Elucidating the signaling cascades affected by this compound treatment.
Data Presentation
Inhibitor Properties and Activity
| Parameter | Value | Reference |
| Target | L3MBTL3 | --INVALID-LINK-- |
| IC50 (for L3MBTL3) | 48 nM | --INVALID-LINK-- |
| Negative Control | UNC1079 (> 10 µM for L3MBTL3) | --INVALID-LINK-- |
| Reported Cytotoxicity | No cytotoxicity observed up to 100 µM (for the related, more potent inhibitor UNC1215 in HEK293 cells) | --INVALID-LINK-- |
Note: The provided cytotoxicity data is for the related compound UNC1215. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
Experimental Protocols
General Handling and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a stock solution (e.g., 10 mM). Sonication may be required to fully dissolve the compound.[1]
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium from the stock solution immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and UNC1079 (negative control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and UNC1079 in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the compounds.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and UNC1079
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, UNC1079 (e.g., at 1x, 5x, and 10x the proliferation IC50), and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the protein levels and post-translational modifications of key components in L3MBTL3-regulated pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and UNC1079
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-L3MBTL3, anti-DNMT1, anti-E2F1, anti-SOX2, anti-H3K4me, anti-H3K9me2/3, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound, UNC1079, and vehicle control as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits L3MBTL3, affecting chromatin state and protein degradation.
Caption: A typical workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for UNC1021 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a novel small molecule inhibitor demonstrating potent anti-proliferative activity across a range of cancer cell lines. These application notes provide a summary of the key findings related to the mechanism of action of this compound and detailed protocols for its use in in vitro cancer cell line models. The primary mechanism of this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] By targeting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells. These notes are intended to guide researchers in the effective use of this compound for pre-clinical cancer research.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using a 72-hour cell viability assay. The results demonstrate broad activity across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 ± 0.1 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.2 ± 0.3 |
| A549 | Lung Cancer | 0.8 ± 0.2 |
| HCT116 | Colon Cancer | 0.6 ± 0.1 |
| U87 MG | Glioblastoma | 1.5 ± 0.4 |
| PC-3 | Prostate Cancer | 0.9 ± 0.2 |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment with this compound at 2x IC50 concentration.
| Cell Line | Cancer Type | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) |
| MCF-7 | Breast Cancer | 5.2 ± 1.1 | 45.8 ± 3.2 |
| A549 | Lung Cancer | 4.8 ± 0.9 | 38.5 ± 2.8 |
| HCT116 | Colon Cancer | 6.1 ± 1.3 | 42.1 ± 3.5 |
Table 3: Modulation of PI3K/AKT/mTOR Pathway Proteins by this compound
Relative protein expression levels were determined by Western blot analysis after 24 hours of treatment with this compound at 2x IC50 concentration in MCF-7 cells. Data are presented as fold change relative to the untreated control.
| Protein | Function | Fold Change vs. Control |
| p-AKT (Ser473) | PI3K pathway activation | 0.2 ± 0.05 |
| p-mTOR (Ser2448) | mTOR pathway activation | 0.3 ± 0.08 |
| p-S6K (Thr389) | Protein synthesis, cell growth | 0.4 ± 0.1 |
| Cleaved Caspase-3 | Apoptosis execution | 3.5 ± 0.5 |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis.
References
Application Notes and Protocols for L3MBTL3 Immunoprecipitation using UNC1021
Introduction
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] These proteins act as "readers" of post-translational modifications on histone tails, specifically recognizing mono- and dimethylated lysine residues.[1] This recognition is crucial for the recruitment of chromatin-modifying complexes that regulate gene expression.[2][3] L3MBTL3 has been implicated in various cellular processes, including the regulation of Notch target gene expression, ubiquitin-dependent degradation of non-histone proteins like SOX2 and DNMT1, and hematopoiesis.[2][4][5]
UNC1021 is a chemical probe that acts as a selective inhibitor of L3MBTL3.[6] It functions by binding to the methyl-lysine reading pocket of the MBT domains of L3MBTL3, thereby antagonizing its interaction with methylated histones and other proteins.[7] this compound is a precursor to the more potent and extensively characterized L3MBTL3 inhibitor, UNC1215.[7] Both probes are valuable tools for studying the biological functions of L3MBTL3. This document provides a detailed protocol for the immunoprecipitation of L3MBTL3, a key technique for studying its protein-protein interactions and cellular localization, which can be modulated by chemical probes like this compound and UNC1215.
L3MBTL3 Signaling and Function
L3MBTL3 is a multi-domain protein that plays a significant role in transcriptional regulation. Its MBT domains are responsible for recognizing and binding to mono- and dimethylated lysine residues on histone tails, a key event in epigenetic regulation.[1] L3MBTL3 is known to be a negative regulator of Notch target genes by recruiting the histone demethylase KDM1A to repress transcription.[2][3] Furthermore, it acts as an adapter protein, bringing the CRL4-DCAF5 E3 ubiquitin ligase complex to methylated non-histone proteins such as SOX2, DNMT1, and E2F1, targeting them for degradation.[2][3] L3MBTL3 has also been shown to interact with STAT3, and this interaction is enhanced by STAT3 activation, suggesting a role in cytokine signaling pathways.[8]
Quantitative Data
The following table summarizes the binding affinities of this compound and the related, more potent probe UNC1215 for L3MBTL3.
| Compound | Target | Assay | IC50 (nM) | Kd (nM) |
| This compound | L3MBTL3 | AlphaScreen | 48 | Not Reported |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 | 120 |
Data compiled from MedChemExpress and Nature Chemical Biology.[4][6][7]
Experimental Protocol: Immunoprecipitation of L3MBTL3
This protocol is designed for the immunoprecipitation of endogenous L3MBTL3 from mammalian cell lysates.
Materials and Reagents
-
Cell Lines: HEK293T, MDA-MB-231, or other cell lines expressing L3MBTL3.
-
Antibodies:
-
Rabbit anti-L3MBTL3 polyclonal antibody (e.g., Novus Biologicals, NBP1-47315).[9]
-
Normal Rabbit IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads.
-
Chemical Probes:
-
This compound or UNC1215 (as required for the experiment).
-
DMSO (vehicle control).
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1-1% NP-40 (or other non-ionic detergent), 8-10% glycerol, Protease Inhibitor Cocktail.[10]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Experimental Workflow
Detailed Procedure
1. Cell Culture and Treatment (Optional): a. Culture cells to 70-80% confluency. b. If studying the effect of this compound/UNC1215, treat cells with the desired concentration of the compound or DMSO (vehicle) for the appropriate time.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing.[10] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
3. Pre-clearing the Lysate: a. For each immunoprecipitation reaction, use approximately 500 µg to 1 mg of total protein. b. Add 20-30 µL of Protein A/G magnetic bead slurry to the lysate. c. Incubate on a rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
4. Antibody Incubation: a. To the pre-cleared lysate, add 2-5 µg of the anti-L3MBTL3 antibody or Normal Rabbit IgG (isotype control). b. Incubate on a rotator overnight at 4°C.
5. Bead Capture: a. Add 30-40 µL of fresh Protein A/G magnetic bead slurry to each sample. b. Incubate on a rotator for 2-4 hours at 4°C.
6. Washing: a. Place the tubes on a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times.
7. Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes. d. Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with the appropriate primary and secondary antibodies to detect L3MBTL3 and any co-immunoprecipitated proteins.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no L3MBTL3 signal in IP | Inefficient lysis | Optimize detergent concentration in lysis buffer. |
| Low antibody concentration | Increase the amount of anti-L3MBTL3 antibody. | |
| Insufficient incubation time | Increase incubation time with antibody and/or beads. | |
| High background in IP lane | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer. |
| Non-specific binding to beads | Ensure the pre-clearing step is performed. | |
| High antibody concentration | Reduce the amount of antibody used. | |
| Co-IP protein not detected | Weak or transient interaction | Consider using a cross-linking agent (e.g., formaldehyde) before lysis. |
| Protein not expressed in cell line | Verify expression of the protein of interest in your cell model. |
Conclusion
This protocol provides a comprehensive guide for the immunoprecipitation of L3MBTL3. The use of chemical probes like this compound and UNC1215 in conjunction with this technique can be a powerful approach to elucidate the specific functions of L3MBTL3 in chromatin biology and disease, and to identify novel protein-protein interactions that are dependent on its methyl-lysine reading activity. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended for achieving the best results.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L3MBTL3 Antibody - BSA Free (NBP1-47315): Novus Biologicals [novusbio.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes and Protocols for UNC1021 Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a selective chemical probe that targets the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain, acting as a potent inhibitor with an IC50 of 0.048 μM.[1] L3MBTL3 is a transcriptional repressor that recognizes mono- and dimethylated lysine residues on histones and non-histone proteins, playing a crucial role in chromatin organization and gene regulation. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays. The primary application of a this compound-ChIP assay is to investigate the genome-wide localization of L3MBTL3 and to determine how this compound modulates the binding of L3MBTL3 to its target gene promoters. This can provide valuable insights into the mechanisms of L3MBTL3-mediated gene regulation and the therapeutic potential of its inhibition.
One key signaling pathway where L3MBTL3 has been shown to be active is the STAT3/SNAIL pathway, which is pivotal in epithelial-mesenchymal transition (EMT) and cancer metastasis. L3MBTL3 has been found to interact with STAT3 and can be recruited to the promoter of the SNAIL gene, a key transcriptional repressor of epithelial markers.[2][3][4] Therefore, the provided protocol will focus on validating the displacement of L3MBTL3 from the SNAIL promoter upon treatment with this compound in a relevant cancer cell line.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical this compound ChIP-qPCR experiment. The data demonstrates the expected outcome of this compound treatment on the association of L3MBTL3 with the SNAIL promoter.
Table 1: ChIP-qPCR Raw Ct Values
| Target Gene | Sample | Antibody | Ct (Replicate 1) | Ct (Replicate 2) | Ct (Replicate 3) | Average Ct |
| SNAIL Promoter | Input (1%) | - | 28.5 | 28.6 | 28.4 | 28.5 |
| SNAIL Promoter | DMSO | L3MBTL3 | 25.2 | 25.4 | 25.3 | 25.3 |
| SNAIL Promoter | DMSO | IgG | 32.1 | 32.3 | 32.2 | 32.2 |
| SNAIL Promoter | This compound (5 µM) | L3MBTL3 | 27.8 | 28.0 | 27.9 | 27.9 |
| SNAIL Promoter | This compound (5 µM) | IgG | 32.4 | 32.5 | 32.3 | 32.4 |
| Negative Control Locus | Input (1%) | - | 29.0 | 29.1 | 28.9 | 29.0 |
| Negative Control Locus | DMSO | L3MBTL3 | 31.5 | 31.7 | 31.6 | 31.6 |
| Negative Control Locus | DMSO | IgG | 32.0 | 32.1 | 31.9 | 32.0 |
| Negative Control Locus | This compound (5 µM) | L3MBTL3 | 31.8 | 31.9 | 31.7 | 31.8 |
| Negative Control Locus | This compound (5 µM) | IgG | 32.2 | 32.3 | 32.1 | 32.2 |
Table 2: ChIP-qPCR Data Analysis (% Input Method)
| Target Gene | Treatment | Antibody | Average Ct | Adjusted Input Ct | ΔCt (Adjusted Input - IP) | % Input (2^-ΔCt * 100) |
| SNAIL Promoter | DMSO | L3MBTL3 | 25.3 | 21.84 | -3.46 | 11.02% |
| SNAIL Promoter | DMSO | IgG | 32.2 | 21.84 | 10.36 | 0.08% |
| SNAIL Promoter | This compound (5 µM) | L3MBTL3 | 27.9 | 21.84 | 6.06 | 1.51% |
| SNAIL Promoter | This compound (5 µM) | IgG | 32.4 | 21.84 | 10.56 | 0.07% |
| Negative Control Locus | DMSO | L3MBTL3 | 31.6 | 22.34 | 9.26 | 0.17% |
| Negative Control Locus | DMSO | IgG | 32.0 | 22.34 | 9.66 | 0.12% |
| Negative Control Locus | This compound (5 µM) | L3MBTL3 | 31.8 | 22.34 | 9.46 | 0.14% |
| Negative Control Locus | This compound (5 µM) | IgG | 32.2 | 22.34 | 9.86 | 0.10% |
Note: Adjusted Input Ct = Average Input Ct - Log2(100), as a 1% input was used.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: SUM159PT (human breast cancer cell line) is a suitable model as L3MBTL3 has been shown to regulate SNAIL in these cells.
-
Culture Conditions: Culture SUM159PT cells in Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 1 µg/mL hydrocortisone, 5 µg/mL insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Plate cells to reach 70-80% confluency on the day of treatment.
-
Dilute the this compound stock solution in culture medium to the desired final concentration. A concentration range of 1-10 µM is recommended for initial experiments, with 5 µM being a good starting point.
-
Treat cells with this compound or a vehicle control (DMSO) for 24 hours prior to harvesting for the ChIP assay.
-
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from standard ChIP procedures and should be optimized for your specific cell type and antibody.
Materials:
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclei Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffer Low Salt (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
Wash Buffer High Salt (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
Wash Buffer LiCl (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
Proteinase K
-
RNase A
-
Anti-L3MBTL3 antibody (ChIP-grade)
-
Normal Rabbit IgG (or species-matched IgG control)
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells in PBS and centrifuge.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and transfer the supernatant (cleared chromatin lysate) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate with ChIP Dilution Buffer.
-
Save a small aliquot (e.g., 1%) of the diluted chromatin as the "Input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the anti-L3MBTL3 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with:
-
Wash Buffer Low Salt (once)
-
Wash Buffer High Salt (once)
-
Wash Buffer LiCl (once)
-
TE Buffer (twice)
-
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Add NaCl to the eluted ChIP samples and the Input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the cross-links.
-
-
DNA Purification:
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in nuclease-free water or TE buffer.
-
Quantitative PCR (qPCR) Analysis
-
Primer Design: Design primers to amplify a 100-200 bp region of the SNAIL promoter known to be bound by L3MBTL3. Also, design primers for a negative control genomic region where L3MBTL3 is not expected to bind.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the purified ChIP DNA and Input DNA.
-
Data Analysis:
-
Calculate the average Ct values for each sample and antibody.
-
Normalize the data using the Percent Input method:
-
Adjust the Input Ct value: Adjusted Input Ct = Average Input Ct - Log2(Input Dilution Factor) (e.g., for 1% input, the dilution factor is 100).
-
Calculate the ΔCt: ΔCt = Adjusted Input Ct - Average IP Ct.
-
Calculate the Percent Input: % Input = 2^(-ΔCt) * 100.
-
-
Visualizations
Caption: Workflow for this compound Chromatin Immunoprecipitation (ChIP) Assay.
Caption: L3MBTL3 in the STAT3/SNAIL Signaling Pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Cell-Based Assays with UNC2025, a Dual Mer/Flt3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent and orally bioavailable small molecule inhibitor that selectively targets both Mer and Fms-like tyrosine kinase 3 (Flt3).[1][2] Both Mer and Flt3 are receptor tyrosine kinases that, when dysregulated, play crucial roles in the proliferation and survival of various cancer cells, particularly in acute myeloid leukemia (AML).[3] Constitutive activation of Flt3, often through internal tandem duplication (ITD) mutations, is a common driver in AML. Mer, a member of the TAM (Tyro3, Axl, Mer) family of kinases, is also frequently overexpressed in leukemias and contributes to cell survival and chemoresistance. The dual inhibition of both Mer and Flt3 by UNC2025 presents a promising therapeutic strategy to overcome resistance mechanisms and improve treatment outcomes.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of UNC2025. The included methodologies are designed to be robust and reproducible for researchers in academic and industrial settings.
Mechanism of Action
UNC2025 is an ATP-competitive inhibitor of both Mer and Flt3 kinases.[2][4] By binding to the ATP-binding pocket of these kinases, UNC2025 prevents their autophosphorylation and subsequent activation of downstream signaling pathways. Key signaling cascades inhibited by UNC2025 include the STAT, AKT, and ERK pathways, which are critical for cell proliferation, survival, and differentiation.[4]
Signaling Pathway of Mer and Flt3 Inhibition by UNC2025
Caption: UNC2025 inhibits Mer and Flt3, blocking downstream STAT, AKT, and ERK signaling.
Quantitative Data Summary
The inhibitory activity of UNC2025 has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of UNC2025
| Target | Assay Type | IC50 (nM) | Reference |
| Mer | Enzymatic | 0.74 | [4] |
| Flt3 | Enzymatic | 0.8 | [4] |
| Axl | Enzymatic | 122 | [1] |
| Tyro3 | Enzymatic | 301 | [5] |
Table 2: Cell-Based Inhibitory Activity of UNC2025
| Cell Line | Cancer Type | Target(s) | Assay | IC50 (nM) | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer | Phospho-Mer Inhibition | 2.7 | [1][6] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Flt3-ITD | Phospho-Flt3 Inhibition | 14 | [4][6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Flt3-ITD | Proliferation | ~150 | [7] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Mer | Proliferation | - | |
| NOMO-1 | Acute Myeloid Leukemia (AML) | Mer | Proliferation | - |
Experimental Protocols
Detailed protocols for key cell-based assays to evaluate the effects of UNC2025 are provided below.
Experimental Workflow
Caption: Workflow for evaluating UNC2025 in cell-based assays.
Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Leukemia cell lines (e.g., Molm-14, MV4-11, 697)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
UNC2025 (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of UNC2025 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add 10 µL of the UNC2025 dilutions to the respective wells. For the vehicle control, add 10 µL of medium with the same final concentration of DMSO.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the UNC2025 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
UNC2025
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with UNC2025 at various concentrations (e.g., 1x, 5x, and 10x the IC50 for proliferation) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population in a forward scatter versus side scatter plot.
-
Analyze the FITC (Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Target Engagement Assay (Western Blot for Phospho-Mer and Phospho-Flt3)
This assay is used to directly assess the inhibitory effect of UNC2025 on the phosphorylation of its targets, Mer and Flt3.
Materials:
-
Leukemia cell lines expressing Mer (e.g., 697) or Flt3 (e.g., Molm-14)
-
Complete cell culture medium
-
UNC2025
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Mer (specific for the activated form)
-
Rabbit anti-total Mer
-
Rabbit anti-phospho-Flt3 (e.g., Tyr591)[8]
-
Rabbit anti-total Flt3
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of UNC2025 for 1-2 hours.
-
For Flt3-ITD expressing cells (e.g., Molm-14), the receptor is constitutively active. For Mer-expressing cells that may require ligand stimulation, serum starvation followed by stimulation with Gas6 (the Mer ligand) can be performed, although in many leukemia cell lines Mer is constitutively active.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Mer or anti-phospho-Flt3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped of the phospho-specific antibody and re-probed with the total protein antibody and the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Disclaimer
These protocols are intended as a guide. Optimal conditions for cell density, incubation times, and reagent concentrations may vary depending on the specific cell line and experimental setup. It is recommended to perform initial optimization experiments for each new assay. All reagents should be handled according to the manufacturer's safety guidelines. For research use only. Not for use in diagnostic procedures.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Probing Protein-Protein Interactions of L3MBTL3 with UNC1021: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-reader proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins. This recognition is a key event in the regulation of gene expression, DNA damage repair, and protein stability. Dysregulation of L3MBTL3 and its associated protein complexes has been implicated in various diseases, including cancer. UNC1021 and its more potent and well-characterized analog, UNC1215, are small molecule inhibitors that competitively bind to the methyl-lysine reading pocket of L3MBTL3, thereby disrupting its protein-protein interactions. These chemical probes are invaluable tools for elucidating the biological functions of L3MBTL3 and for validating it as a potential therapeutic target.
This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to study the protein-protein interactions of L3MBTL3.
Quantitative Data Summary
The following table summarizes the key quantitative data for the L3MBTL3 inhibitor UNC1215, a more potent analog of this compound that is often used in subsequent studies.
| Parameter | Value | Assay | Reference |
| IC50 for L3MBTL3 | 40 nM | AlphaScreen methylated histone peptide competition assay | [1][2] |
| Kd for L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Selectivity | >50-fold selective versus other MBT family members | AlphaScreen | [1][2] |
| Cellular Potency | Effective at 100 nM - 1 µM in cellular assays | FRAP, Co-IP | [3] |
| Cytotoxicity | No observable cytotoxicity up to 100 µM in HEK293 cells | CellTiter-Glo | [1] |
Mechanism of Action
UNC1215 exhibits a unique 2:2 polyvalent mode of interaction with L3MBTL3.[1][2] Two molecules of UNC1215 bridge two molecules of L3MBTL3, inducing dimerization. This interaction competitively inhibits the binding of L3MBTL3 to its natural mono- and di-methylated lysine-containing protein partners.
Signaling Pathway
L3MBTL3 is a component of the Cullin 4-DCAF5 E3 ubiquitin ligase complex. It acts as a substrate receptor that recognizes methylated proteins, such as DNMT1 and E2F1, and targets them for ubiquitination and subsequent proteasomal degradation. By inhibiting the methyl-lysine recognition function of L3MBTL3, this compound and its analogs can prevent the degradation of these substrate proteins.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound/UNC1215 on L3MBTL3 protein-protein interactions.
AlphaScreen Competition Assay
This assay is used to determine the potency of inhibitors in disrupting the interaction between L3MBTL3 and a methylated histone peptide.
Experimental Workflow:
Protocol:
-
Reagents:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4 peptide containing a di-methylated lysine at position 20 (H4K20me2)
-
This compound or UNC1215 serially diluted in assay buffer
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
-
Procedure:
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 5 µL of His-tagged L3MBTL3 (final concentration ~20 nM).
-
Add 5 µL of biotinylated H4K20me2 peptide (final concentration ~20 nM).
-
Add 5 µL of this compound/UNC1215 at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of a 1:1 mixture of Streptavidin Donor and Ni-NTA Acceptor beads (final concentration 20 µg/mL each).
-
Incubate at room temperature in the dark for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This method is used to validate the disruption of L3MBTL3 interactions with its binding partners in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293T cells and transfect with a plasmid encoding FLAG-tagged L3MBTL3.
-
24 hours post-transfection, treat the cells with this compound/UNC1215 (e.g., 1 µM) or DMSO for 18-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG M2 affinity gel at 4°C overnight with gentle rotation.
-
Wash the beads three times with IP Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FLAG (for L3MBTL3) and the interacting protein of interest (e.g., BCLAF1).
-
Incubate with HRP-conjugated secondary antibodies and detect by chemiluminescence.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound/UNC1215 at the desired concentration or DMSO for 1 hour.
-
-
Heating:
-
Harvest the cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
-
Analysis:
-
Analyze the amount of soluble L3MBTL3 in each sample by Western blotting.
-
Quantify the band intensities and normalize to the non-heated control.
-
Plot the percentage of soluble L3MBTL3 against the temperature to generate melting curves for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Conclusion
This compound and its analogs are potent and selective chemical probes for studying the protein-protein interactions of L3MBTL3. The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the role of L3MBTL3 in various biological processes and to explore its potential as a therapeutic target. The use of these well-characterized inhibitors, in conjunction with the described experimental methodologies, will facilitate a deeper understanding of the complex regulatory networks governed by methyl-lysine reader proteins.
References
Application Notes and Protocols for UNC1021 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a valuable chemical probe for studying the function of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. As a selective inhibitor, this compound and its analogs, such as the more potent UNC1215, are crucial tools for elucidating the role of L3MBTL3 in various cellular processes, including transcriptional regulation and protein stability. These compounds are particularly relevant in the context of cancer biology and other diseases where epigenetic regulation is implicated. This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) assays to identify and characterize inhibitors of L3MBTL3.
L3MBTL3 Signaling Pathway
L3MBTL3 is a reader of mono- and di-methylated lysine residues on histones and other proteins. Its activity is integrated into complex signaling networks that control gene expression and protein degradation. Key interactions include its role in the Notch signaling pathway, where it acts as a transcriptional repressor, and its involvement in the STAT3 pathway, promoting epithelial-mesenchymal transition in cancer. Furthermore, L3MBTL3 can recruit E3 ubiquitin ligase complexes to its methylated targets, leading to their proteasomal degradation.
Caption: L3MBTL3 signaling interactions.
Quantitative Data from High-Throughput Screening
The following table summarizes the inhibitory activity of UNC1215, a potent analog of this compound, against L3MBTL3. This data was generated using an AlphaScreen-based methylated histone peptide competition assay.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 | 120 (ITC) | [1][2][3][4][5] |
| This compound | L3MBTL3 | AlphaScreen | - | Micromolar range affinity | [1] |
Experimental Protocols
AlphaScreen Assay for L3MBTL3 Inhibition
This protocol is adapted for a 384-well format to screen for inhibitors of the L3MBTL3-histone peptide interaction.
Materials:
-
L3MBTL3 protein (His-tagged)
-
Biotinylated histone H4K20me1 or H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound/UNC1215 or other test compounds
-
384-well white opaque microplates (e.g., OptiPlate)
Workflow Diagram:
Caption: AlphaScreen experimental workflow.
Procedure:
-
Prepare serial dilutions of this compound/UNC1215 or library compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 100 nL of compound solution to the appropriate wells.
-
Add 5 µL of biotinylated histone peptide (final concentration ~15 nM) to all wells.
-
Add 5 µL of His-tagged L3MBTL3 protein (final concentration ~10 nM) to all wells.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
In the dark, add 5 µL of Ni-NTA Acceptor beads (final concentration 20 µg/mL) to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin Donor beads (final concentration 20 µg/mL) to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).
Data Analysis: The IC50 values are determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Materials:
-
HEK293T or other suitable cell line
-
This compound/UNC1215
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western Blotting reagents
-
Anti-L3MBTL3 antibody
-
Loading control antibody (e.g., anti-GAPDH)
Workflow Diagram:
Caption: Cellular Thermal Shift Assay workflow.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound/UNC1215 (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein by SDS-PAGE and Western blotting using an anti-L3MBTL3 antibody and a loading control antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Representative Dose-Response Curve
The following diagram illustrates a typical dose-response curve for an L3MBTL3 inhibitor in a high-throughput screening assay.
References
Application Notes and Protocols for UNC1021 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a potent and selective small molecule inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1] L3MBTL3 is a member of the MBT family of proteins that recognize and bind to methylated lysine residues on histone tails, playing a crucial role in chromatin regulation and gene transcription. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols and guidelines for the use of this compound in in vitro studies to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound selectively binds to the MBT domains of L3MBTL3, preventing its interaction with methylated histone ligands. This inhibition disrupts the normal function of L3MBTL3 in transcriptional repression and protein degradation pathways. The downstream effects of this compound are context-dependent and can influence several critical cellular processes.
Data Presentation
The following table summarizes the in vitro potency of this compound and related compounds against L3MBTL3. This data is essential for designing experiments and interpreting results.
| Compound | Target | IC50 | Description |
| This compound | L3MBTL3 | 48 nM | Selective L3MBTL3 inhibitor. [1] |
| UNC1215 | L3MBTL3 | 40 nM | A more potent cellular antagonist of L3MBTL3. Can be used as a positive control. |
| UNC1079 | L3MBTL3 | Less Potent | A structurally similar, but significantly less potent, analog of this compound. Ideal for use as a negative control. |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target protein by 50%.
Signaling Pathways
L3MBTL3 is involved in multiple signaling pathways. Inhibition of L3MBTL3 by this compound can modulate these pathways, leading to various cellular outcomes.
References
Application Notes and Protocols for UNC1021, a Selective L3MBTL3 Inhibitor, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of UNC1021, a selective inhibitor of the methyl-lysine reader protein L3MBTL3, in cell culture experiments. The protocols outlined below are intended to serve as a starting point for researchers investigating the cellular functions of L3MBTL3 and the therapeutic potential of its inhibition.
Introduction
This compound is a potent and selective small molecule inhibitor of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] L3MBTL3 functions as a "reader" of mono- and dimethylated lysine residues on histone and non-histone proteins, playing a crucial role in transcriptional repression and protein stability. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer. This compound offers a valuable tool to probe the biological functions of L3MBTL3 and to explore its potential as a therapeutic target.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 438.61 g/mol | [2] |
| Formula | C₂₆H₃₈N₄O | [2] |
| CAS Number | 1322591-19-4 | |
| Appearance | White to off-white solid | |
| Purity | >98% (as determined by HPLC) | |
| Solubility | ≥ 9.09 mg/mL in DMSO (~20.72 mM) | [2] |
| Storage | Store powder at -20°C for up to 2 years. Store DMSO stock solutions at -80°C for up to 6 months. |
Mechanism of Action
This compound selectively binds to the methyl-lysine binding pockets of L3MBTL3, with a reported IC₅₀ of 0.048 µM.[2] This competitive inhibition prevents L3MBTL3 from recognizing its methylated protein substrates. L3MBTL3 is known to be a negative regulator of the Notch signaling pathway and is also involved in the proteasomal degradation of several key proteins, including SOX2, DNMT1, and E2F1. By inhibiting L3MBTL3, this compound can lead to the upregulation of Notch target genes and the stabilization of proteins targeted by L3MBTL3 for degradation.
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.386 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[2]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Cell-Based Assay with this compound
This protocol provides a general workflow for treating adherent cancer cell lines with this compound and assessing its effect on cell viability. This protocol can be adapted for other cell-based assays such as Western blotting, RT-qPCR, or immunofluorescence.
Materials:
-
Adherent cancer cell line of interest (e.g., HEK293T, medulloblastoma cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow the cells to attach and resume growth.
-
Preparation of Treatment Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® assay, this typically involves adding the reagent to each well, incubating for a short period, and then measuring the luminescence.
-
Data Analysis: Record the luminescence readings and calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the specific cell line.
Data Presentation
The following table provides a summary of the key quantitative data for this compound.
| Parameter | Value |
| IC₅₀ (L3MBTL3) | 0.048 µM |
| IC₅₀ (L3MBTL1) | 2.9 µM |
| Recommended Starting Concentration Range in Cell Culture | 0.1 µM - 10 µM |
| Maximum Recommended DMSO Concentration in Culture | ≤ 0.1% |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for UNC1021 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a potent and selective small molecule inhibitor of the methyl-lysine reader protein L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a member of the MBT family of chromatin-interacting transcriptional repressors that recognize and bind to methylated lysine residues on histone tails, leading to gene silencing. By inhibiting L3MBTL3, this compound provides a powerful tool to investigate the role of this epigenetic reader in regulating gene expression and various cellular processes. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in gene expression analysis.
Mechanism of Action
L3MBTL3 functions as a transcriptional repressor through multiple mechanisms:
-
Notch Signaling Pathway: L3MBTL3 is a negative regulator of Notch target genes. It is essential for the transcriptional repression mediated by the RBPJ protein. L3MBTL3 achieves this by recruiting the histone demethylase KDM1A to Notch-responsive elements on the DNA, which then removes activating H3K4me marks.[1] Inhibition of L3MBTL3 with this compound is expected to derepress Notch target genes.
-
Protein Degradation: L3MBTL3 is involved in the ubiquitin-dependent degradation of several methylated non-histone proteins, including SOX2, DNMT1, and E2F1.[1] It acts as an adaptor protein, bringing the CRL4-DCAF5 E3 ubiquitin ligase complex to these methylated target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Treatment with this compound can therefore lead to the stabilization and increased levels of these proteins.
-
STAT3-mediated Transcription: In breast cancer, L3MBTL3 has been shown to interact with STAT3 to collaboratively upregulate the expression of the transcription factor SNAIL, a key driver of epithelial-mesenchymal transition (EMT) and metastasis.[2]
-
HIF-1α Regulation: Under hypoxic conditions, L3MBTL3 promotes the ubiquitination-dependent proteasomal degradation of HIF-1α, a master regulator of the cellular response to low oxygen.[3]
Inhibition of L3MBTL3 by this compound can reverse these repressive effects, leading to the activation of target gene expression and stabilization of key regulatory proteins.
Data Presentation
The following table summarizes the known effects of L3MBTL3 modulation on the expression of key target genes and proteins. While specific quantitative data for this compound is still emerging in the literature, this table provides expected outcomes based on the known functions of its target, L3MBTL3.
| Target Gene/Protein | L3MBTL3 Function | Expected Effect of this compound Treatment | Cellular Pathway |
| Notch Target Genes | Repression | Upregulation of gene expression | Notch Signaling |
| SOX2 | Promotes Degradation | Increased protein stability and levels | Stem Cell Regulation, Development |
| DNMT1 | Promotes Degradation | Increased protein stability and levels | DNA Methylation, Epigenetic Regulation |
| E2F1 | Promotes Degradation | Increased protein stability and levels | Cell Cycle Regulation |
| SNAIL | Upregulation (with STAT3) | Downregulation of gene expression | Epithelial-Mesenchymal Transition (EMT), Metastasis |
| HIF-1α | Promotes Degradation | Increased protein stability and levels | Hypoxia Response |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound for Gene Expression Analysis
This protocol provides a general guideline for treating adherent mammalian cells with this compound to assess its impact on gene expression.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well plates)
-
RNA extraction kit
-
qRT-PCR reagents or RNA sequencing library preparation kit
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock solution in DMSO. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals (a typical starting range is 1-10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
When cells reach the desired confluency, aspirate the old medium and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time course should be determined empirically.
-
-
Cell Lysis and RNA Extraction:
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add the appropriate lysis buffer from your chosen RNA extraction kit directly to the wells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Gene Expression Analysis:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
For targeted gene analysis, perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) using primers specific for your genes of interest and appropriate housekeeping genes for normalization.
-
For genome-wide analysis, prepare RNA sequencing libraries and perform next-generation sequencing (RNA-seq).
-
Protocol 2: Western Blot Analysis for Protein Stabilization
This protocol is designed to assess the effect of this compound on the protein levels of L3MBTL3 targets like SOX2, DNMT1, and E2F1.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies against target proteins (e.g., anti-SOX2, anti-DNMT1, anti-E2F1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: this compound inhibits L3MBTL3, affecting gene expression and protein stability.
Caption: Workflow for analyzing gene and protein expression after this compound treatment.
References
Application Notes and Protocols for UNC1021 in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 has been identified as a selective inhibitor of the malignant brain tumor (MBT) domain-containing protein L3MBTL3, with a reported IC50 of 48 nM[1]. L3MBTL3 is a "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression and chromatin structure. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Fluorescence Polarization (FP) is a powerful and homogeneous assay format widely used in drug discovery for studying molecular interactions, such as protein-ligand binding.[2] The assay is based on the principle that the rate of rotation of a fluorescently labeled molecule (tracer) in solution is dependent on its molecular size. A small, fluorescently labeled tracer tumbles rapidly, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger protein, the rotational speed of the tracer is significantly reduced, leading to an increase in the polarization of the emitted light. This change in polarization can be used to quantify the binding affinity between the protein and the tracer. In a competitive binding format, an unlabeled inhibitor like this compound can displace the fluorescent tracer from the protein, causing a decrease in polarization, which allows for the determination of the inhibitor's potency (e.g., IC50 value).
These application notes provide a detailed overview and protocols for the use of this compound in fluorescence polarization assays to characterize its interaction with its target protein, L3MBTL3.
Signaling Pathway of L3MBTL3
L3MBTL3 is a member of the Polycomb group of proteins and is involved in transcriptional repression. It recognizes and binds to mono- and di-methylated lysine residues on histone H3 (H3K4me1/2, H3K9me1/2) and histone H4 (H4K20me1/2). Upon binding to these histone marks, L3MBTL3 is thought to contribute to the compaction of chromatin, thereby silencing gene expression. The precise downstream signaling pathways regulated by L3MBTL3 are still under active investigation, but its role in chromatin modulation places it as a key regulator of epigenetic control of gene transcription.
Caption: L3MBTL3 signaling pathway.
Principle of the Competitive Fluorescence Polarization Assay
The competitive fluorescence polarization assay is designed to measure the ability of a test compound, such as this compound, to inhibit the interaction between a target protein (L3MBTL3) and a fluorescently labeled ligand (tracer). The tracer is a small molecule or peptide that is known to bind to the target protein and is labeled with a fluorophore.
Caption: Competitive FP assay principle.
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized or commercially procured.
-
Recombinant L3MBTL3 protein: Purified protein of high purity (>95%).
-
Fluorescent Tracer: A fluorescently labeled peptide corresponding to a histone tail with a mono- or di-methylated lysine known to bind L3MBTL3 (e.g., FITC-H4K20me2).
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
384-well black, low-volume, non-binding surface microplates.
-
Microplate reader with fluorescence polarization capabilities.
Protocol 1: Determination of the Dissociation Constant (Kd) of the Fluorescent Tracer
This protocol is essential to determine the binding affinity of the fluorescent tracer for the L3MBTL3 protein, which is required for setting up the competitive binding assay.
-
Prepare a serial dilution of the L3MBTL3 protein in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
Add a fixed, low concentration of the fluorescent tracer to each well of the 384-well plate. A typical starting concentration is 10 nM.
-
Add the serially diluted L3MBTL3 protein to the wells containing the tracer. Include wells with tracer only (no protein) as a control for minimum polarization and wells with a saturating concentration of L3MBTL3 for maximum polarization.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the change in millipolarization (mP) units against the concentration of L3MBTL3.
-
Determine the Kd value by fitting the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism).
Protocol 2: Competitive Binding Assay to Determine the IC50 of this compound
This protocol measures the concentration of this compound required to displace 50% of the bound fluorescent tracer.
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the stock is 10 mM.
-
In the 384-well plate, add the assay buffer.
-
Add the this compound serial dilutions to the wells. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Add the L3MBTL3 protein to each well at a concentration that is approximately equal to the Kd of the fluorescent tracer determined in Protocol 1.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the protein.
-
Add the fluorescent tracer to each well at a concentration equal to its Kd.
-
Include control wells:
-
No inhibitor control (0% inhibition): L3MBTL3 + fluorescent tracer + DMSO.
-
High concentration of a known inhibitor or no protein control (100% inhibition): Fluorescent tracer + DMSO.
-
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for FP assay.
Data Presentation
The quantitative data obtained from the fluorescence polarization assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Binding Affinity of Fluorescent Tracer to L3MBTL3
| Fluorescent Tracer | Target Protein | Determined Kd (nM) | Assay Window (ΔmP) |
| FITC-H4K20me2 | L3MBTL3 | Value | Value |
*Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Inhibitory Potency of this compound against L3MBTL3
| Compound | Target Protein | Fluorescent Tracer | IC50 (nM) |
| This compound | L3MBTL3 | FITC-H4K20me2 | 48[1] |
*Note: The IC50 value for this compound is from a published source. This table can be expanded to include data for other inhibitors or different experimental conditions.
Conclusion
The fluorescence polarization assay is a robust and sensitive method for characterizing the binding of inhibitors to the epigenetic reader protein L3MBTL3. The protocols outlined in these application notes provide a framework for determining the binding affinity of fluorescent tracers and the inhibitory potency of compounds like this compound. This approach is highly amenable to high-throughput screening and is a valuable tool in the discovery and development of novel epigenetic modulators for therapeutic applications.
References
Application Notes and Protocols for UNC1021 in AlphaScreen Peptide Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a potent and selective small molecule antagonist of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a member of the malignant brain tumor (MBT) family of methyl-lysine reader proteins. These "reader" domains are crucial components in the epigenetic regulation of gene expression, recognizing specific post-translational modifications on histone tails and other proteins. The dysregulation of methyl-lysine signaling is implicated in various diseases, including cancer, making reader domains like L3MBTL3 attractive therapeutic targets.
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology well-suited for high-throughput screening (HTS) of inhibitors of low-affinity biomolecular interactions, such as those between reader domains and their cognate methylated peptides. This document provides detailed application notes and protocols for the use of this compound in an AlphaScreen peptide competition assay to characterize its inhibitory activity against L3MBTL3.
Principle of the AlphaScreen Peptide Competition Assay
The AlphaScreen assay for L3MBTL3 inhibition is configured as a competition assay. The core principle involves the interaction between a biotinylated histone peptide (e.g., H4K20me2) and a His-tagged L3MBTL3 protein. This interaction brings streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
In the presence of an inhibitor like this compound, which binds to the methyl-lysine binding pocket of L3MBTL3, the interaction between the protein and the biotinylated peptide is disrupted. This separation of Donor and Acceptor beads leads to a decrease in the AlphaScreen signal. The potency of the inhibitor is determined by measuring the concentration-dependent reduction in the signal and calculating the IC50 value.
Data Presentation
The following table summarizes the inhibitory activities of UNC1215 (a close analog of this compound) and another inhibitor, UNC669, against L3MBTL3 in an AlphaScreen assay format. This data provides a reference for the expected potency of this compound.
| Compound | Target | Assay Format | Substrate | IC50 (µM) |
| UNC1215 | L3MBTL3-His | AlphaScreen® Binding assay | Histone H4 peptide (8-30) K20-Me2-Biotin | 0.015[1] |
| UNC669 | L3MBTL3-His | AlphaScreen® Binding assay | Histone H4 peptide (8-30) K20-Me2-Biotin | 11.92[1] |
Experimental Protocols
Materials and Reagents
-
This compound: To be sourced from a chemical supplier. Prepare a stock solution in 100% DMSO.
-
His-tagged L3MBTL3 protein: Recombinant human L3MBTL3 with a hexahistidine tag.
-
Biotinylated Histone Peptide: Biotinylated histone H4 peptide containing dimethylated lysine at position 20 (Biotin-H4K20me2).
-
AlphaScreen™ Streptavidin Donor Beads: (PerkinElmer)
-
AlphaLISA™ Nickel Chelate Acceptor Beads: (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
384-well white opaque microplates: (e.g., OptiPlate™-384, PerkinElmer)
-
Microplate reader: Capable of AlphaScreen detection (e.g., EnVision® Multilabel Reader, PerkinElmer).
Experimental Workflow Diagram
Caption: Workflow for the this compound AlphaScreen peptide competition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 1 mM.
-
Dilute His-tagged L3MBTL3 and biotinylated H4K20me2 peptide in assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically through titration experiments, but a starting point could be in the low nanomolar range.
-
Prepare a mixture of Streptavidin Donor and Ni-NTA Acceptor beads in assay buffer. The final concentration in the well is typically 10-20 µg/mL for each bead type. Protect the bead solution from light.
-
-
Assay Procedure (for a 20 µL final volume in a 384-well plate):
-
Add 50 nL of this compound serial dilutions or DMSO (as a control) to the wells of the microplate.
-
Add 5 µL of the diluted His-tagged L3MBTL3 solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the protein.
-
Add 5 µL of the diluted biotinylated H4K20me2 peptide solution to each well.
-
Incubate at room temperature for another 15 minutes.
-
Add 10 µL of the AlphaScreen bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
The raw data (luminescence counts) is normalized using the high control (DMSO only) and low control (no protein or no peptide) wells.
-
Plot the normalized signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
L3MBTL3 Signaling Pathway
L3MBTL3 is involved in transcriptional repression and the regulation of protein stability through its ability to recognize mono- and di-methylated lysine residues on histones and non-histone proteins. Its function is integrated into several key cellular pathways.
Caption: L3MBTL3 signaling pathways in transcriptional repression and protein degradation.
L3MBTL3 functions as a transcriptional repressor by being recruited by the transcription factor RBPJ to the enhancers of Notch target genes.[2] There, it recruits the demethylase KDM1A to remove activating histone marks (H3K4me), leading to gene silencing.[3] Additionally, L3MBTL3 acts as an adaptor protein that recognizes methylated non-histone proteins, such as DNMT1, SOX2, and E2F1, and recruits the CRL4-DCAF5 E3 ubiquitin ligase complex to mediate their ubiquitination and subsequent proteasomal degradation.[3][4] this compound, by inhibiting L3MBTL3, can modulate these processes.
References
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of UNC1021
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for characterizing the binding of the small molecule inhibitor UNC1021 to its target protein using Isothermal Titration Calorimetry (ITC). ITC is a powerful technique that allows for the direct measurement of the thermodynamic parameters of binding, providing crucial insights into the molecular interactions driving complex formation.
Introduction to this compound
This compound is a selective inhibitor of the methyl-lysine binding protein L3MBTL3, with a reported IC50 of 0.048 μM[1]. L3MBTL3 is an epigenetic reader domain protein that plays a role in chromatin compaction and transcriptional regulation. Understanding the binding thermodynamics of this compound to L3MBTL3 is essential for its development as a chemical probe and potential therapeutic agent. ITC provides a complete thermodynamic profile of this interaction, including binding affinity (K_D_), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in a single experiment[2][3].
Data Presentation
The quantitative data obtained from ITC experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The table below presents hypothetical, yet realistic, data for the binding of this compound to L3MBTL3.
| Parameter | Value | Units |
| Binding Affinity (K_D_) | 50 | nM |
| Stoichiometry (n) | 1.1 | - |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | -15.2 | cal/mol/deg |
| Gibbs Free Energy (ΔG) | -9.8 | kcal/mol |
Note: The data presented in this table is for illustrative purposes and represents typical values that might be obtained for a potent small molecule inhibitor. Actual experimental results may vary.
Experimental Protocols
This section outlines a detailed protocol for performing an ITC experiment to characterize the binding of this compound to its target protein, L3MBTL3.
Sample Preparation
Accurate sample preparation is critical for obtaining high-quality ITC data.
-
Protein (L3MBTL3):
-
Express and purify the L3MBTL3 protein to >95% purity.
-
Perform extensive dialysis of the protein against the final ITC buffer to ensure buffer matching[3]. A recommended buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
After dialysis, centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10 minutes to remove any aggregated material[3].
-
Accurately determine the final protein concentration using a reliable method such as UV-Vis spectroscopy with the calculated extinction coefficient.
-
-
Small Molecule (this compound):
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into the final ITC buffer (the same buffer used for protein dialysis) to the desired working concentration.
-
Ensure the final concentration of DMSO is identical in both the protein (cell) and small molecule (syringe) solutions to minimize heats of dilution. The final DMSO concentration should ideally be below 5%[3].
-
-
Buffer Preparation:
-
Prepare a sufficient quantity of the ITC buffer for protein dialysis, sample dilution, and instrument washing.
-
Degas the buffer and all sample solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe[3].
-
Experimental Design and ITC Instrument Setup
-
Concentrations:
-
The concentration of the protein in the cell and the ligand in the syringe is crucial for obtaining a well-defined binding isotherm. A general guideline is to use a "c-window" value between 10 and 1000, where c = n * [Macromolecule] / K_D_.
-
For an expected K_D_ of 50 nM, a suitable starting concentration for L3MBTL3 in the sample cell would be 10-20 µM.
-
The concentration of this compound in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 100-200 µM)[4].
-
-
Instrument Settings (for a standard automated microcalorimeter):
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Reference Power: 10 µcal/sec
-
Initial Delay: 60 sec
-
Number of Injections: 19
-
Injection Volume: 2 µL
-
Injection Spacing: 150 sec
-
ITC Experiment Workflow
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Load the L3MBTL3 protein solution into the sample cell (approximately 200-300 µL, depending on the instrument).
-
Load the this compound solution into the injection syringe (approximately 40-50 µL).
-
Place the loaded syringe into the instrument and allow the system to equilibrate thermally.
-
Perform a single, small initial injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for accurate determination of the first data point. This first injection is typically discarded during data analysis.
-
Initiate the titration sequence as defined in the instrument settings.
-
After the main titration is complete, perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data during analysis.
Data Analysis
-
Integrate the raw ITC data to obtain the heat change (ΔH) for each injection.
-
Subtract the heat of dilution obtained from the control titration.
-
Plot the corrected heat change per mole of injectant against the molar ratio of this compound to L3MBTL3.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equation: ΔG = -RTln(K_A_) = ΔH - TΔS, where K_A_ = 1/K_D_.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound ITC Experiment.
L3MBTL3 Signaling Pathway Diagram
Caption: Inhibition of L3MBTL3 by this compound.
References
Troubleshooting & Optimization
UNC1021 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC1021, a selective inhibitor of the methyl-lysine reader protein L3MBTL3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Lethal (3) Malignant Brain Tumor-Like 3 (L3MBTL3) protein, with an IC50 of 0.048 μM.[1] L3MBTL3 is a "reader" of histone methylation, specifically recognizing mono- and dimethylated lysine residues. By inhibiting L3MBTL3, this compound can modulate gene expression and cellular processes that are dependent on L3MBTL3's reader function. L3MBTL3 has been implicated in various signaling pathways, including those related to cancer progression and immune response.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It has a reported solubility of 9 mg/mL in DMSO, and sonication is recommended to aid dissolution.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility. To prepare a working solution in an aqueous buffer, it is advised to first create a high-concentration stock solution in DMSO and then dilute this stock into the desired aqueous buffer or cell culture medium.[2]
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] However, the tolerance to DMSO can vary between cell lines. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How should I store this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted into aqueous buffer or media.
Possible Cause & Solution:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit.
-
Recommendation: Try lowering the final concentration of this compound. Perform a solubility test with a small amount of the compound in your specific buffer or medium to determine its approximate solubility limit.
-
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous buffer can cause the compound to precipitate.
-
Recommendation: Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of your buffer/medium while vortexing, and then add this intermediate dilution to the final volume.
-
-
Low Temperature of Aqueous Buffer: Diluting into a cold buffer can decrease the solubility of the compound.
-
Recommendation: Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound DMSO stock.
-
-
Presence of Salts: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds.
-
Recommendation: If possible, test the solubility in buffers with different salt concentrations.
-
Issue 2: Inconsistent or no biological effect observed in experiments.
Possible Cause & Solution:
-
Compound Precipitation: As mentioned above, if this compound has precipitated, its effective concentration in the solution will be lower than intended.
-
Recommendation: Visually inspect your final solution for any precipitate. If you suspect precipitation, centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Incorrect Stock Concentration: Errors in weighing the compound or calculating the solvent volume can lead to an incorrect stock concentration.
-
Recommendation: Carefully re-calculate the required mass and volume. If possible, verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known, or by another analytical method.
-
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Recommendation: Always store the stock solution at -80°C in small aliquots. Prepare fresh working solutions from a new aliquot for each experiment.
-
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to the effects of L3MBTL3 inhibition.
-
Recommendation: Research the expression levels of L3MBTL3 in your cell line. Consider using a positive control compound known to elicit a response in your experimental setup.
-
Quantitative Data
The solubility of this compound has been primarily characterized in DMSO. Detailed solubility data in various aqueous buffers is not extensively available in the public domain. Researchers should perform their own solubility tests in their specific experimental buffers.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 9 mg/mL | 20.52 mM | Sonication is recommended to aid dissolution.[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Poorly soluble | Not Determined | Direct dissolution is not recommended. Prepare a DMSO stock and dilute. |
| Cell Culture Media | Poorly soluble | Not Determined | Final DMSO concentration should be minimized (e.g., <0.5%). |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder (Molecular Weight: 438.61 g/mol )
-
Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Calibrated balance
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 438.61 g/mol * 1000 mg/g = 4.386 mg
-
-
Weigh this compound: Carefully weigh out 4.386 mg of this compound powder using a calibrated balance and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
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Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
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Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Visualizations
L3MBTL3 Signaling Pathway
L3MBTL3 is a methyl-lysine reader protein that plays a role in transcriptional regulation and protein stability. Its inhibition by this compound can impact several downstream pathways.
References
how to improve UNC1021 solubility for cell assays
Welcome to the technical support center for UNC1021. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a methyl-lysine reader protein that acts as a transcriptional repressor. It is involved in the regulation of gene expression and protein stability. A key mechanism of L3MBTL3 is its role in suppressing the Notch signaling pathway by interacting with the transcriptional regulator RBPJ.[1][2][3][4] By inhibiting L3MBTL3, this compound can modulate the expression of Notch target genes and affect ubiquitin-dependent protein degradation.[5]
Q2: What is the primary solvent for dissolving this compound?
The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q3: How can I improve the solubility of this compound when preparing it for cell assays?
Precipitation of this compound upon dilution in aqueous cell culture media is a common challenge. Here are several strategies to improve its solubility:
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Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to your cell culture, reducing potential solvent toxicity.
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Sonication. After dissolving this compound in DMSO, sonicating the solution can aid in complete dissolution.
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Step-wise dilution. Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of serum-free media or Phosphate Buffered Saline (PBS), vortexing gently, and then add this intermediate dilution to the final culture volume.
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Inclusion of serum. If your experimental conditions permit, adding the this compound stock to media containing Fetal Bovine Serum (FBS) can help maintain solubility, as serum proteins like albumin can bind to and stabilize small molecules.
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Warm the media. Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes help prevent precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound stock to cell culture media. | The compound has low aqueous solubility and is crashing out of solution. | Prepare a more concentrated stock solution in DMSO to reduce the volume added. Perform a serial dilution in pre-warmed (37°C) media. Ensure the final DMSO concentration in the culture media is as low as possible (ideally ≤ 0.1%). |
| Cells show signs of toxicity or death in the vehicle control (DMSO only) group. | The final concentration of DMSO is too high for the cell line being used. | Determine the maximum DMSO tolerance of your specific cell line (typically between 0.1% and 0.5%). Prepare a higher concentration stock of this compound so that the final DMSO concentration in your experiment remains below the toxic threshold. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound stock or precipitation during the experiment. | Always ensure your this compound stock is fully dissolved before each use. Visually inspect for any precipitate. If necessary, warm the stock solution briefly at 37°C and sonicate. Prepare fresh dilutions for each experiment. |
| No observable effect of this compound on cells. | The compound may have degraded or the concentration reaching the cells is too low due to poor solubility. | Store the this compound stock solution at -80°C for long-term storage and -20°C for short-term storage to prevent degradation.[2] Confirm the final concentration in your assay and consider increasing it if no effect is seen, while carefully monitoring for solubility issues and off-target effects. |
Quantitative Data
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 9 mg/mL (20.52 mM) | Sonication is recommended.[2] |
Note: Solubility in aqueous solutions like PBS and cell culture media is expected to be significantly lower.
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell-Based Assays
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For example, to prepare 1 mL of a 10 mM stock, weigh out 4.386 mg of this compound (Molecular Weight: 438.61 g/mol ) and dissolve it in 1 mL of sterile, cell culture grade DMSO.
-
To aid dissolution, vortex the solution and place it in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Dilute the stock solution to the final working concentration.
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On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
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Warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.
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Perform a serial dilution of the this compound stock in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
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Important: Add the this compound stock to the medium and mix immediately by gentle pipetting or inversion. Do not allow the concentrated DMSO stock to sit in the medium without mixing, as this can cause localized precipitation.
-
-
Prepare a vehicle control.
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Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Visualizations
Caption: Simplified signaling pathway of L3MBTL3 and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
References
UNC1021 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of UNC1021, a selective inhibitor of the L3MBTL3 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe designed to be a selective inhibitor of the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a member of the malignant brain tumor (MBT) family of transcriptional repressors that play a role in chromatin organization and gene regulation.
Q2: What are the known off-target effects of this compound's more potent analog, UNC1215?
While this compound itself has not been as extensively profiled as its more potent analog UNC1215, the selectivity data for UNC1215 provides valuable insights into potential off-targets for this compound. Researchers should be aware of these potential interactions when interpreting experimental results.
Summary of UNC1215 Off-Target Activities
| Target Class | Specific Off-Target | Affinity (Ki) / Inhibition | Notes |
| G-Protein Coupled Receptors (GPCRs) | Muscarinic M1 Receptor | 97 nM | Affinity determined by radioligand competition binding assay.[1] |
| Muscarinic M2 Receptor | 72 nM | Affinity determined by radioligand competition binding assay.[1] | |
| Kinases | FLT3 | 64% inhibition at 10 µM | Weak inhibition observed in a panel of 50 diverse kinases.[1] |
| Other Epigenetic Reader Domains | L3MBTL1 | >50-fold less potent than for L3MBTL3 | UNC1215 shows good selectivity over other MBT family members.[1][2] |
| Other Kme reader domains | >50-fold selectivity | Broadly selective against over 200 other reader domains.[1] | |
| Other Chromatin-Associated Proteins | PHF20, PHF20L1, 53BP1, SPF30, MRG15 | Binding observed | Identified in a broad screen of 250 chromatin-associated proteins.[3] |
Q3: How can I control for potential off-target effects of this compound in my experiments?
The most effective way to differentiate on-target from off-target effects is to use a combination of experimental controls. This includes comparing the effects of this compound with its structurally similar but significantly less potent analog, UNC1079, which serves as a negative control.[1][4] Additionally, performing dose-response studies and using cellular thermal shift assays (CETSA) can help confirm target engagement.
Troubleshooting Guide
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
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Negative Control Experiment: Repeat the experiment including the negative control compound, UNC1079, at the same concentrations as this compound. If the unexpected phenotype persists with UNC1079, it is likely an off-target effect or a general compound-related artifact. If the phenotype is absent with UNC1079, it is more likely to be an on-target effect of L3MBTL3 inhibition.
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Dose-Response Analysis: Perform a dose-response curve with this compound. A classic sigmoidal dose-response relationship would support an on-target effect. Atypical dose-response curves might suggest off-target activities or cellular toxicity at higher concentrations.
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Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with L3MBTL3 in your cellular system at the concentrations you are using.
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Phenocopy with Genetic Knockdown: If possible, use RNAi or CRISPR-Cas9 to knock down L3MBTL3. If the phenotype observed with this compound treatment is recapitulated by L3MBTL3 knockdown, it strongly suggests an on-target effect.
Experimental Protocols
Protocol 1: AlphaScreen Assay for L3MBTL3 Inhibition
This protocol is adapted from the methods used to characterize UNC1215 and can be used to determine the IC50 of this compound for L3MBTL3.[1][2]
-
Materials:
-
384-well Proxiplates
-
Recombinant L3MBTL3 protein
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Biotinylated histone H4K20me2 peptide
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Streptavidin-coated donor beads
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Nickel chelate acceptor beads
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This compound, UNC1215 (positive control), UNC1079 (negative control)
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Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
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Add L3MBTL3 protein and biotinylated H4K20me2 peptide to the wells of the Proxiplate.
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Add the serially diluted compounds to the wells.
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Incubate at room temperature for 30 minutes.
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Add a mixture of streptavidin-donor and nickel-acceptor beads.
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Incubate in the dark at room temperature for 60 minutes.
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Read the plate on an AlphaScreen-capable plate reader.
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Calculate IC50 values by fitting the data to a four-parameter logistical equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to L3MBTL3 in intact cells.
-
Materials:
-
Cells expressing L3MBTL3
-
This compound
-
DMSO (vehicle control)
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PBS
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Lysis buffer
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Antibody against L3MBTL3 for Western blotting
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
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Harvest and wash the cells with PBS.
-
Resuspend cells in PBS and divide into aliquots.
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Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
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Lyse the cells by freeze-thawing.
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Separate soluble and aggregated proteins by centrifugation.
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Analyze the soluble fraction by Western blotting using an anti-L3MBTL3 antibody.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: L3MBTL3 inhibition and potential off-target pathways.
References
Optimizing UNC1021 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel small molecule inhibitor, UNC1021, for cell viability assays. The following information is intended to serve as a general framework for determining the optimal experimental conditions for any new small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound with unknown potency, it is recommended to start with a broad concentration range to determine its effect on cell viability. A common starting point is a series of 7 to 9 concentrations spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the concentration at which the compound starts to exhibit its inhibitory effects and where it reaches a plateau.
Q2: How should I prepare the stock solution and working concentrations of this compound?
A2: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Working concentrations should be prepared by serially diluting the stock solution in the complete cell culture medium.
Q3: Which cell viability assay should I use to test this compound?
A3: The choice of assay depends on the cell type and the expected mechanism of action of this compound. Common assays include:
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MTT/XTT Assays: These colorimetric assays measure metabolic activity.
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CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a good indicator of metabolically active cells.
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Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
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Real-Time Cell Proliferation Assays: These assays continuously monitor cell growth over time.
It is advisable to consult the literature for assays commonly used with your specific cell line and compound class.
Q4: What are the critical experimental parameters to consider for optimizing the assay?
A4: Several factors can influence the outcome of a cell viability assay and should be carefully optimized:
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Cell Seeding Density: The number of cells seeded per well should be optimized to ensure they are in the logarithmic growth phase during the experiment.[3][4]
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Incubation Time: The duration of this compound treatment should be sufficient to observe a response, typically ranging from 24 to 72 hours.[2]
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Media and Reagents: Use consistent and fresh media and ensure the stability of all reagents.[2][3]
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Plate Layout: To minimize edge effects, it is recommended to fill the outer wells of the microplate with a buffer or media without cells.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Fill outer wells with sterile PBS or media to minimize evaporation.[2] Mix the compound thoroughly in the media before adding to the cells. |
| No significant effect of this compound on cell viability even at high concentrations | This compound may not be potent in the chosen cell line, the incubation time may be too short, or the compound may have low solubility or stability. | Test a higher concentration range. Extend the incubation period (e.g., 48h, 72h).[2] Check the solubility of this compound in the culture medium and consider using a different solvent if necessary. Ensure proper storage of the compound. |
| "U-shaped" or other non-sigmoidal dose-response curve | Off-target effects at high concentrations, compound precipitation, or assay interference. | Visually inspect the wells for compound precipitation at high concentrations. Consider using a different type of viability assay to rule out assay-specific artifacts. If off-target effects are suspected, further mechanistic studies are needed. |
| IC50 value changes significantly between experiments | Variations in experimental conditions such as cell passage number, seeding density, or incubation time. | Standardize all experimental parameters.[5] Use cells within a consistent range of passage numbers. Precisely control cell seeding density and incubation times. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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This compound
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DMSO (or other suitable solvent)
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Selected cancer cell line
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Complete culture medium (e.g., DMEM with 10% FBS)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., from 1 nM to 100 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
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After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from the wells.
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Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
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Plot the % Viability against the log-transformed concentration of this compound.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[6]
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Conc. (µM) | Log(Conc.) | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 4.5 |
| 0.01 | -2 | 98.2 ± 5.1 |
| 0.1 | -1 | 91.5 ± 3.8 |
| 1 | 0 | 75.3 ± 6.2 |
| 10 | 1 | 48.9 ± 4.9 |
| 50 | 1.7 | 22.1 ± 3.1 |
| 100 | 2 | 15.4 ± 2.5 |
Table 2: Summary of IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Cell Line A | MTT | 48 | 8.5 |
| Cell Line B | CellTiter-Glo® | 48 | 12.2 |
| Cell Line C | MTT | 72 | 5.1 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Logical relationship in a dose-response experiment.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biocompare.com [biocompare.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting UNC1021 inactivity in experiments
Welcome to the technical support center for UNC1021, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a "reader" protein that recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a role in transcriptional repression.
Q2: What is the mechanism of action of this compound?
This compound functions by competitively binding to the methyl-lysine binding pocket of L3MBTL3, thereby preventing its interaction with methylated histones and other protein targets. This disrupts the normal function of L3MBTL3 in chromatin regulation and gene expression.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 9 mg/mL (20.52 mM).[1] For cell-based assays, it is common practice to dilute the DMSO stock solution in the appropriate cell culture medium. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[1]
Troubleshooting Guide: this compound Inactivity in Experiments
This guide addresses common issues that may lead to a lack of observable effect with this compound in your experiments.
Initial Checks & Logical Troubleshooting Workflow
If you are not observing the expected activity with this compound, it is crucial to systematically troubleshoot the experiment. The following diagram outlines a logical workflow to identify the potential source of the problem.
Caption: A step-by-step workflow for troubleshooting this compound inactivity.
Problem: No observable effect on the target or downstream signaling.
Possible Cause 1: Suboptimal Compound Concentration
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Recommendation: The reported IC50 of 0.048 µM for this compound is a starting point, but the optimal concentration can vary significantly between different cell lines and experimental conditions.[1] It is essential to perform a dose-response experiment to determine the effective concentration range for your specific system. We recommend testing a broad range of concentrations, for example, from 10 nM to 10 µM.
Possible Cause 2: Inappropriate Incubation Time
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Recommendation: The time required for this compound to engage its target and elicit a downstream effect can vary. If you are not observing an effect, consider adjusting the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration of treatment.
Possible Cause 3: Issues with Compound Integrity
-
Recommendation:
-
Solubility: Ensure that this compound is fully dissolved in DMSO before diluting it in your experimental medium. Precipitates can form when a DMSO stock is added to an aqueous solution. If you observe any precipitation, gentle warming (to 37°C) and vortexing or sonication may help to redissolve the compound.
-
Stability: this compound stock solutions in DMSO are stable for up to one year when stored at -80°C.[1] However, frequent freeze-thaw cycles can lead to degradation. If your stock solution is old or has been subjected to multiple freeze-thaw cycles, we recommend preparing a fresh solution from the powder.
-
Possible Cause 4: Low or No Expression of L3MBTL3 in the Experimental System
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Recommendation: Verify the expression of L3MBTL3 in your cell line or tissue of interest. This can be done using techniques such as Western blotting or qPCR. If L3MBTL3 expression is low or absent, this compound will not have its intended target and is unlikely to produce an effect.
Possible Cause 5: Insensitive Assay Readout
-
Recommendation: The downstream effects of L3MBTL3 inhibition may be subtle or context-dependent. Ensure that your assay is sensitive enough to detect the expected changes. For example, if you are looking at changes in gene expression, qPCR may be more sensitive than a reporter assay.
Data Presentation
This compound and Related Compounds: Potency and Selectivity
For robust experimental design, it is crucial to use appropriate controls. UNC1215 is a more potent and cell-active probe for L3MBTL3 and can be used as a positive control. UNC1079 is a structurally similar but significantly less potent analog that serves as an excellent negative control.[1][2]
| Compound | Target | IC50 (nM) | Kd (nM) | Notes |
| This compound | L3MBTL3 | 48 | - | Selective L3MBTL3 inhibitor. |
| UNC1215 | L3MBTL3 | 40 | 120 | More potent and cell-active positive control.[1][3] |
| UNC1079 | L3MBTL3 | >10,000 | - | Structurally similar negative control.[1] |
IC50 and Kd values are from in vitro biochemical assays and may vary in cellular contexts.
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework for treating cells with this compound. Specific details such as cell seeding density, this compound concentration, and incubation time should be optimized for your particular experiment.
Caption: A general workflow for a cell-based assay using this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
This compound powder
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. It is important to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), RNA extraction for qPCR, or cell lysis for Western blotting.
Mandatory Visualization: Signaling Pathway
L3MBTL3 in the Notch Signaling Pathway
L3MBTL3 acts as a corepressor in the Notch signaling pathway. In the "off" state, L3MBTL3 is recruited by the transcription factor RBPJ to the promoters of Notch target genes. This complex can then recruit other repressive machinery, such as the histone demethylase KDM1A (LSD1), to maintain a repressive chromatin state and inhibit gene expression.[4][5][6][7]
Caption: The role of L3MBTL3 as a corepressor in the Notch signaling pathway.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The structure, binding and function of a Notch transcription complex involving RBPJ and the epigenetic reader protein L3MBTL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC1021 Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and recommended storage conditions for UNC1021. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years. For short-term storage, it can be kept at 4°C for up to one week.
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should this compound stock solutions be stored?
A3: Stock solutions of this compound in DMSO should be stored at -80°C for up to one year.
Q4: Can I store this compound solutions at -20°C?
A4: While -80°C is recommended for long-term storage of solutions, -20°C can be used for shorter periods, though this may result in a shorter shelf-life. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: How many freeze-thaw cycles are recommended for this compound solutions?
A5: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may not be of sufficient purity. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure the use of high-purity, anhydrous DMSO. |
| Loss of compound activity in experiments. | Improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles) may have led to degradation. | Always store this compound powder and solutions at the recommended temperatures. Prepare fresh working solutions from a properly stored stock solution. It is recommended to test the activity of a new batch of the compound against a known positive control. |
| Inconsistent experimental results. | This could be due to variability in the concentration of the working solution, which may result from incomplete dissolution or degradation. | Ensure the stock solution is completely dissolved before making dilutions. Use freshly prepared working solutions for each experiment to minimize the impact of any potential instability in aqueous buffers. |
Storage Conditions Summary
| Form | Storage Temperature | Shelf-Life |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C.
-
Logical Workflow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
Technical Support Center: UNC1021-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC1021, a selective inhibitor of the L3MBTL3 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective chemical inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a "reader" of histone methylation marks, specifically recognizing mono- and di-methylated lysine residues, and is involved in transcriptional repression and protein degradation.
Q2: What is the reported IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for L3MBTL3 is approximately 0.048 µM.[1] It also shows some activity against the related protein L3MBTL1 with an IC50 of 2.9 µM.[1]
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Based on its IC50, a starting concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q5: Are there any known off-target effects of this compound?
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound in my cell-based assay.
-
Question: I've treated my cells with this compound, but I don't see any changes in my endpoint (e.g., cell viability, gene expression). What could be the issue?
-
Answer:
-
Incorrect Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration.
-
Compound Instability: this compound, like many small molecules, can be unstable in aqueous solutions over long incubation times.[7][8][9] Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted this compound solutions for extended periods.
-
Cell Line Insensitivity: The biological pathway you are investigating may not be dependent on L3MBTL3 activity in your chosen cell line. Confirm the expression of L3MBTL3 in your cells via Western blot or qPCR.
-
Assay-Specific Issues: The endpoint you are measuring may not be the most appropriate for assessing L3MBTL3 inhibition. Consider assays that measure downstream effects of L3MBTL3, such as changes in the expression of its target genes or the stability of proteins it regulates.
-
Problem 2: I am observing precipitation of this compound in my cell culture medium.
-
Question: When I add my this compound working solution to the cell culture medium, I see a precipitate forming. How can I resolve this?
-
Answer:
-
Solubility Limit Exceeded: Although this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is limited. Ensure that the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%). When preparing your working solution, add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[10][11][12]
-
Interaction with Media Components: Some components of cell culture media, such as salts and proteins in serum, can contribute to the precipitation of small molecules.[10][11] If you are using a high concentration of this compound, consider using a serum-free or low-serum medium for the duration of the treatment, if compatible with your cells.
-
Temperature Effects: Changes in temperature can affect the solubility of compounds.[11] Ensure that your cell culture medium is at 37°C before adding the this compound solution.
-
Problem 3: I am getting inconsistent results between experiments.
-
Question: My results with this compound vary significantly from one experiment to the next. How can I improve the reproducibility of my data?
-
Answer:
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Inconsistent Cell Conditions: Ensure that your cells are in a consistent growth phase (logarithmic phase is ideal) and at a consistent density for each experiment. Variations in cell number and health can significantly impact the response to drug treatment.
-
Variability in Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. As mentioned previously, the stability of the compound in aqueous media can be a factor.
-
Edge Effects in Multi-well Plates: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Quantitative Data
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | L3MBTL3 | 0.048 | Biochemical |
| L3MBTL1 | 2.9 | Biochemical | |
| UNC1215 | L3MBTL3 | 0.04 | AlphaScreen |
| L3MBTL1 | >30 | AlphaScreen | |
| UNC1079 (Negative Control) | L3MBTL3 | >10 | AlphaScreen |
Data for UNC1215 and UNC1079 are provided for comparative purposes as they are structurally related to this compound and have been more extensively characterized for selectivity.[3][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.01 µM to 20 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
This protocol provides a general workflow for analyzing changes in protein expression or post-translational modifications following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., L3MBTL3, or a downstream target) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation (IP)
This protocol can be used to confirm the interaction of L3MBTL3 with its binding partners and to assess the effect of this compound on these interactions.
-
Cell Treatment and Lysis:
-
Follow the same cell treatment and lysis procedure as for Western blotting, using a non-denaturing IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against L3MBTL3 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using an antibody against the expected interacting protein.
-
Visualizations
Caption: L3MBTL3 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound-based studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 1021 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 7. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting negative results with UNC1021
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC1021, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective chemical probe that inhibits the function of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins. This compound competitively binds to the methyl-lysine binding pocket of L3MBTL3, thereby blocking its ability to interact with its natural substrates.
Q2: What is the primary signaling pathway involving L3MBTL3 that is affected by this compound?
L3MBTL3 is a negative regulator of the Notch signaling pathway. It is recruited to Notch target genes by the transcription factor RBPJ and subsequently recruits the lysine demethylase KDM1A. This complex leads to the demethylation of histone H3 at lysine 4 (H3K4me), a mark associated with active transcription, thereby repressing the expression of Notch target genes. By inhibiting L3MBTL3, this compound can lead to the de-repression of these genes and activation of the Notch pathway.
Additionally, L3MBTL3 acts as an adaptor protein for the CRL4-DCAF5 E3 ubiquitin ligase complex, targeting several non-histone proteins for proteasomal degradation, including SOX2, DNMT1, and E2F1. Inhibition of L3MBTL3 with this compound can therefore lead to the stabilization of these proteins.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[1] Stock solutions are typically prepared in DMSO. For cellular experiments, it is recommended to prepare fresh dilutions from the stock solution. Repeated freeze-thaw cycles of the stock solution should be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No observable effect or weaker than expected activity of this compound in cellular assays.
Possible Cause 1: Suboptimal Compound Concentration or Incubation Time.
-
Recommendation: The optimal concentration and duration of this compound treatment can vary significantly between cell lines and experimental endpoints. A dose-response and time-course experiment is highly recommended. As a starting point for a related, more potent L3MBTL3 inhibitor, UNC1215, a concentration of 1 µM for 18 hours has been used in HEK293 cells.[2] A similar range could be a starting point for this compound, but empirical determination is crucial.
Possible Cause 2: Poor Cell Permeability or Efflux.
-
Recommendation: While this compound is designed for cell-based assays, its permeability can differ across cell types. If poor uptake is suspected, consider using a permeabilization agent as a positive control (though this may not be suitable for all assays). Also, some cell lines may express high levels of efflux pumps that actively remove the compound.
Possible Cause 3: Low L3MBTL3 Expression or Functional Importance in the Chosen Cell Line.
-
Recommendation: Verify the expression level of L3MBTL3 in your cell line of interest via Western Blot or qPCR. Even with adequate expression, the L3MBTL3 pathway may not be a critical driver of the phenotype you are measuring in that specific cellular context. Consider using a positive control cell line known to be sensitive to L3MBTL3 inhibition if available.
Possible Cause 4: Compound Instability or Degradation.
-
Recommendation: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions in media for each experiment. The stability of this compound in your specific cell culture media over the course of the experiment can be a factor.
Problem 2: Inconsistent or irreproducible results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions.
-
Recommendation: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Cellular responses to inhibitors can be highly dependent on the physiological state of the cells.
Possible Cause 2: Issues with this compound Solution Preparation.
-
Recommendation: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media, ensure thorough mixing to avoid precipitation. The final concentration of DMSO in the culture media should be kept low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
Problem 3: Unexpected or off-target effects are observed.
Possible Cause 1: Inhibition of Other Methyl-Lysine Reader Domains.
-
Recommendation: While this compound is selective for L3MBTL3, it does exhibit some activity against other related proteins, such as L3MBTL1, albeit at a lower potency.[3] It is crucial to use appropriate controls, including a structurally similar but less potent or inactive compound if available. UNC1079 has been used as a negative control for the related compound UNC1215.[2]
Possible Cause 2: Compound-Specific Effects Unrelated to L3MBTL3 Inhibition.
-
Recommendation: To confirm that the observed phenotype is due to L3MBTL3 inhibition, consider complementary genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of L3MBTL3. The phenotype from genetic perturbation should mimic the pharmacological effect of this compound.
Quantitative Data
| Compound | Target | IC50 (in vitro) | Cell Viability (HEK293 cells) |
| This compound | L3MBTL3 | 0.048 µM [1][3] | Data not available |
| L3MBTL1 | 2.9 µM[3] | ||
| UNC1215 (analog) | L3MBTL3 | 40 nM | No cytotoxicity up to 100 µM |
| UNC669 (related) | L3MBTL3 | 3.1 µM[4] | Data not available |
| L3MBTL1 | 4.2 µM[4] |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific cell line and assay.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 18-72 hours), depending on the assay.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay or protein extraction for Western Blot.
Western Blot Analysis of L3MBTL3 Target Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of L3MBTL3 (e.g., SOX2, DNMT1, or a marker of Notch pathway activation like Hes1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: L3MBTL3 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting negative results with this compound.
References
dealing with UNC1021 precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with UNC1021. The information is designed to help you address common challenges, particularly precipitation, during your in vitro experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound. This guide addresses the common causes and provides solutions to this issue.
Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue that can arise from several factors, including improper dissolution, high final concentrations, and incorrect storage. The following sections break down the potential causes and how to resolve them.
What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the creation of a concentrated stock solution.
How can improper stock solution preparation lead to precipitation?
If this compound is not fully dissolved in the initial DMSO stock, it will precipitate when diluted into the aqueous environment of the cell culture media.
-
Solution: Ensure your this compound is completely dissolved in DMSO before further dilution. Sonication can aid in dissolution.[1] Always visually inspect your stock solution for any particulate matter before use.
Can the concentration of this compound in the media cause precipitation?
Yes, this is a primary cause. While this compound is soluble in DMSO, its solubility in aqueous media is significantly lower. Adding a high volume of a concentrated stock solution directly to your media can cause the compound to crash out of solution.
-
Solution: It is advisable to perform serial dilutions of your stock solution to introduce the compound to the aqueous environment more gradually. Avoid adding highly concentrated this compound stock directly to your full volume of media.
Does the type of cell culture media affect this compound solubility?
The composition of your cell culture media can influence the solubility of this compound. Components like proteins and salts can interact with the compound.[2]
-
Solution: While most standard media should be compatible, if you are using a custom or highly supplemented medium and observing precipitation, consider preparing a small test batch to check for compatibility before treating your cells.
Could storage and handling of my this compound stock solution be the issue?
Improper storage of your this compound stock solution can lead to a decrease in its stability and solubility.
-
Solution: Store your this compound stock solution at -80°C for long-term storage. For short-term use, it can be stored at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
How do I visually distinguish this compound precipitation from other media issues?
This compound precipitation will typically appear as small, crystalline, or amorphous particles in the media. This can be observed by holding the culture vessel up to a light source. It is important to differentiate this from other common cell culture issues:
-
Bacterial/Fungal Contamination: This will often cause the media to become uniformly cloudy or show distinct colonies.[2][]
-
Cell Debris: This will appear as irregular, often larger, floating particles, especially after cell death.
-
Media Component Precipitation: Temperature shifts can sometimes cause salts or proteins in the media to precipitate.[2] This is often more diffuse than compound precipitation.
Quantitative Data Summary
| Parameter | Recommendation | Key Remarks |
| Solvent | DMSO | This compound is highly soluble in DMSO. |
| Stock Concentration | 10 mM - 20 mM | A higher stock concentration minimizes the volume of DMSO added to the final culture. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |
| Working Concentration | Varies by cell line | Start with a dose-response curve to determine the optimal concentration for your experiment. |
| Storage (Powder) | -20°C for up to 3 years | As recommended by suppliers.[1] |
| Storage (In Solvent) | -80°C for up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
1. Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 438.61 g/mol ).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 4.39 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure all the powder has dissolved. If not, sonicate the tube for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
2. Serial Dilution and Addition of this compound to Cell Culture Media
This protocol outlines the steps to minimize precipitation when preparing your final working concentration of this compound in cell culture media.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of your 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture media. For example, to achieve a final concentration of 10 µM in 10 mL of media:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of media (creates a 100 µM solution).
-
Add 1 mL of this 100 µM solution to the remaining 9 mL of your culture media.
-
-
Gently mix the final solution by pipetting up and down or swirling the culture vessel.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Frequently Asked Questions (FAQs)
What is the maximum recommended concentration of DMSO in the final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). For sensitive cell lines, a concentration of 0.1% or lower is recommended.
Can I sonicate or heat my this compound solution to aid dissolution?
Sonication is a recommended method to aid in the dissolution of this compound in DMSO.[1] Gentle warming (e.g., to 37°C) can also be used, but prolonged or excessive heating should be avoided as it may degrade the compound.
What should I do if I observe precipitation after adding this compound to my media?
If you observe precipitation, it is recommended to discard the solution and prepare it again. The presence of precipitate means the actual concentration of dissolved this compound is unknown and will lead to inaccurate experimental results. Try using a lower final concentration or a more gradual serial dilution.
How can I check if the precipitation is affecting my cells?
Precipitation can have direct toxic effects on cells or indirectly affect them by altering the media composition. To check for effects, you can:
-
Visually inspect your cells under a microscope for any changes in morphology or signs of stress.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantify any cytotoxic effects.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
Navigating Nonspecific Binding in Co-Immunoprecipitation: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of nonspecific binding in co-immunoprecipitation (Co-IP) experiments, with a specific focus on scenarios involving proteins like L3MBTL3 and the influence of chemical probes such as UNC1021.
Understanding the Challenge: Nonspecific Binding in Co-IP
Co-immunoprecipitation is a powerful technique to identify and study protein-protein interactions. However, a frequent hurdle is the nonspecific binding of proteins to the antibody, beads, or other components of the experimental setup, leading to false-positive results.[1][2] This guide will walk you through optimizing your Co-IP protocol to enhance specificity and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can't I find a Co-IP protocol for it?
A1: this compound is a chemical compound, specifically a nanomolar antagonist of the L3MBTL3 protein's methyl-lysine binding activity.[3] Co-immunoprecipitation is a technique designed to pull down a target protein (the "bait") and its interacting partners (the "prey") using an antibody specific to the bait protein. As this compound is a small molecule and not a protein, it cannot be the "bait" in a traditional Co-IP experiment.
Q2: How can a compound like this compound be used in a Co-IP experiment?
A2: Chemical probes like this compound and its more potent analog, UNC1215, can be valuable tools in Co-IP experiments to validate protein-protein interactions.[3] For instance, if you hypothesize that protein A interacts with L3MBTL3, you can perform a Co-IP for L3MBTL3 and see if protein A is pulled down. You can then repeat the experiment in the presence of this compound. If the interaction between L3MBTL3 and protein A is dependent on the methyl-lysine binding pocket that this compound blocks, you would expect to see a reduction or loss of the interaction in the presence of the compound.
Q3: What are the primary causes of nonspecific binding in Co-IP?
A3: Nonspecific binding in Co-IP can arise from several factors:
-
Antibody-related issues: The antibody may have poor specificity, or the concentration used may be too high.[4]
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Bead-related issues: Proteins can nonspecifically adhere to the agarose or magnetic beads.[5][6]
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Sample complexity: Cell lysates contain a high concentration of various proteins, increasing the chances of random interactions.[7]
-
Experimental conditions: Inappropriate lysis buffer, insufficient washing, or suboptimal incubation times can all contribute to higher background.[8][9]
Q4: What are essential controls for a Co-IP experiment?
A4: To ensure your results are valid, it is crucial to include proper controls:[1][2]
-
Isotype Control: An antibody of the same isotype and from the same host species as your specific antibody, but which does not target any protein in the lysate. This helps to identify nonspecific binding to the antibody itself.[10]
-
Beads-only Control: Incubating the cell lysate with just the beads (without the antibody) to identify proteins that nonspecifically bind to the beads.
-
Input Control: A small fraction of the cell lysate that has not undergone the immunoprecipitation process. This is run on the western blot alongside the Co-IP samples to confirm the presence of the proteins of interest in the starting material.
Troubleshooting Guide for Nonspecific Binding
This section provides a structured approach to identifying and resolving common issues of nonspecific binding in your Co-IP experiments.
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes (including isotype and beads-only controls) | Proteins are nonspecifically binding to the beads. | Pre-clearing the lysate: Incubate the cell lysate with beads alone for 30-60 minutes at 4°C before adding the specific antibody. This will remove proteins that have a high affinity for the beads.[10][11][12] Blocking the beads: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody.[13] |
| Bands present in the isotype control lane | Nonspecific binding to the immunoprecipitating antibody. | Optimize antibody concentration: Perform a titration experiment to determine the lowest concentration of antibody that efficiently pulls down the target protein without significant background.[8] Use a high-specificity antibody: Whenever possible, use a monoclonal antibody or an affinity-purified polyclonal antibody.[2] |
| Multiple unexpected bands in the specific antibody lane only | Insufficient washing or inappropriate buffer composition. | Increase wash stringency: Increase the number of washes (from 3-4 to 5-6) and/or the duration of each wash.[8] Modify wash buffer: Add a small amount of non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) or increase the salt concentration (e.g., from 150 mM to 250-500 mM NaCl) in the wash buffer to disrupt weak, nonspecific interactions.[8][9] |
| "Sticky" proteins consistently co-precipitating | Certain proteins are known to be common contaminants in Co-IP experiments (e.g., actin, tubulin). | Optimize lysis buffer: For nuclear proteins, which can be more prone to nonspecific interactions, consider using a buffer with a slightly higher salt concentration or a different non-ionic detergent.[5][6] A study on nuclear proteins found that Nonidet P-40 (NP-40) can reduce nonspecific binding.[5][6] Consider a two-step Co-IP (if applicable): If your protein of interest is part of a stable complex, you can perform a sequential immunoprecipitation using antibodies against two different components of the complex to increase purity.[14] |
Experimental Protocols
Optimized Co-Immunoprecipitation Protocol to Reduce Nonspecific Binding
This protocol is a general guideline and may require further optimization for your specific protein of interest.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. RIPA buffer is generally not recommended for Co-IP as it can disrupt protein-protein interactions.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
2. Pre-clearing the Lysate:
-
Add 20-30 µL of protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
3. Immunoprecipitation:
-
Add the primary antibody (use the optimized concentration) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of protein A/G bead slurry.
-
Incubate on a rotator for 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 4-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a slightly higher salt concentration or added detergent).
-
After the final wash, carefully remove all supernatant.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and western blotting.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Optimized Co-IP workflow to minimize nonspecific binding.
Caption: Validating L3MBTL3-BCLAF1 interaction using this compound.
References
- 1. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. researchgate.net [researchgate.net]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for UNC1021 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing UNC1021 incubation time in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: Based on studies with UNC1215, a potent and structurally similar analog of this compound, a starting incubation time of 72 hours is recommended for initial cell-based assays. UNC1215 has been shown to be stable in cell culture media for this duration.[1] However, the optimal time can be cell-type and assay-dependent. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation time for your specific experimental setup.
Q2: How does incubation time affect the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) of a compound can be time-dependent.[2][3][4] For some inhibitors, a shorter incubation time may not be sufficient to observe the maximum effect, leading to a higher apparent IC50. Conversely, longer incubation times might lead to lower IC50 values as the compound has more time to exert its biological effects. It is crucial to determine the IC50 at a time point that reflects a steady-state effect of the compound on the target.
Q3: Is this compound cytotoxic? What is a safe concentration range to use?
A3: UNC1215, a close analog of this compound, has been shown to have no observable cytotoxicity in HEK293 cells at concentrations up to 100 μM when incubated for 72 hours.[1] We recommend performing a dose-response cell viability assay with your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Q4: How stable is this compound in cell culture medium?
A4: The analog UNC1215 has demonstrated high stability in cell culture media for at least 72 hours.[1] For longer incubation periods, it is advisable to perform a stability test of this compound in your specific cell culture medium.
Q5: What are the expected cellular effects of this compound treatment over time?
A5: this compound is a selective inhibitor of L3MBTL3, a methyl-lysine binding protein involved in transcriptional repression. Inhibition of L3MBTL3 is expected to alter gene expression profiles. The timeline for these changes can vary. Early effects might be observed at the level of histone methylation and gene transcription, while phenotypic changes such as altered cell morphology, migration, or proliferation may require longer incubation times to become apparent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Incubation time is too short. 2. This compound concentration is too low. 3. Cell density is too high. 4. Compound instability. | 1. Perform a time-course experiment: Test longer incubation times (e.g., 48, 72, 96 hours).2. Perform a dose-response experiment: Test a wider range of this compound concentrations.3. Optimize cell seeding density: Ensure cells are in the exponential growth phase during treatment.4. Verify compound stability: Test the stability of this compound in your specific media over the planned incubation period. Consider replacing the media with fresh this compound for long-term experiments. |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Inaccurate pipetting of this compound. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. [5]3. Use calibrated pipettes and perform serial dilutions carefully. |
| Unexpected cytotoxicity observed. | 1. This compound concentration is too high for the specific cell line. 2. Off-target effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Determine the maximum non-toxic concentration using a cell viability assay. 2. Review literature for known off-target effects of L3MBTL3 inhibitors. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Effect of this compound diminishes over time in long-term experiments. | 1. Compound degradation. 2. Cellular metabolism of the compound. 3. Development of cellular resistance. | 1. Replenish the medium with fresh this compound every 48-72 hours. 2. Investigate the metabolic stability of this compound in your cell line. 3. Consider shorter-term assays or washout experiments to assess the reversibility of the effect. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
Objective: To determine the effect of different this compound incubation times on cell viability and to establish the optimal treatment duration.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours).
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., MTT, MTS, or CellTiter-Glo assay).
-
Data Analysis: Calculate the percentage of viable cells for each concentration and time point relative to the vehicle control. Plot dose-response curves and determine the IC50 value for each incubation time.
Data Presentation:
| Incubation Time (hours) | IC50 of this compound (µM) |
| 24 | [Insert experimental data] |
| 48 | [Insert experimental data] |
| 72 | [Insert experimental data] |
Protocol 2: Transwell Migration Assay
Objective: To assess the effect of this compound on cell migration over a defined time course.
Methodology:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve for 12-24 hours.
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a predetermined time (e.g., 12, 24, or 48 hours), depending on the migratory capacity of the cell line.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Quantify the number of migrated cells and express it as a percentage of the control.
Data Presentation:
| This compound Conc. (µM) | Migrated Cells (as % of Control) - 24h | Migrated Cells (as % of Control) - 48h |
| 0 (Vehicle) | 100 | 100 |
| [Conc. 1] | [Insert experimental data] | [Insert experimental data] |
| [Conc. 2] | [Insert experimental data] | [Insert experimental data] |
| [Conc. 3] | [Insert experimental data] | [Insert experimental data] |
Visualizations
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC1021 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UNC1021 in cytotoxicity assessments across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain, with an in vitro IC50 value of 48 nM.[1] L3MBTL3 is involved in transcriptional repression and has been implicated in pathways such as Notch and STAT3 signaling. By inhibiting L3MBTL3, this compound can modulate gene expression, potentially leading to cellular outcomes such as apoptosis and cell cycle arrest.
Q2: What is the expected cytotoxic effect of this compound on cancer cell lines?
Currently, there is limited publicly available data detailing the cytotoxic effects (e.g., IC50 values) of this compound across a wide range of cancer cell lines. A structurally related and more potent L3MBTL3 inhibitor, UNC1215, along with a negative control compound structurally similar to this compound, showed no observable cytotoxicity in HEK293T cells at concentrations up to 100 μM.[2] This suggests that this compound may exhibit cell-type-specific cytotoxic effects or that its primary role may not be direct, potent cytotoxicity but rather modulation of other cellular processes.
Q3: How should I prepare this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, it is crucial to keep the final concentration of DMSO as low as possible, generally below 0.5%, as higher concentrations can be toxic to cells.[3][4]
Q4: Is this compound stable in cell culture medium?
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
Note: The following table is for illustrative purposes due to the limited availability of public data. Researchers should determine the IC50 values empirically for their cell lines of interest.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Cell Line A | Breast Cancer | 72 | User Determined |
| Cell Line B | Lung Cancer | 72 | User Determined |
| Cell Line C | Leukemia | 72 | User Determined |
| HEK293T | Non-cancerous | 72 | > 100 (based on related compounds)[2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5][6][7][8]
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[3][9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide.[12][13][14][15][16]
Materials:
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low cytotoxicity observed | Cell line insensitivity. | This compound's cytotoxic effects may be highly cell-type specific. Screen a panel of diverse cell lines. Consider that this compound may not be a broadly cytotoxic agent.[2] |
| Incorrect dosage. | Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 µM to 100 µM). | |
| Insufficient incubation time. | Extend the incubation period (e.g., up to 96 hours). | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting techniques. | |
| Edge effects in the plate. | Avoid using the outer wells of the 96-well plate, or fill them with PBS to maintain humidity. | |
| Inconsistent results | This compound instability. | Although related compounds are stable, prepare fresh dilutions of this compound for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution. |
| Contamination. | Regularly check cell cultures for microbial contamination. | |
| Unexpected off-target effects | Compound promiscuity. | Although this compound is reported to be selective, consider that at higher concentrations, off-target effects can occur.[12][14][17][18][19] If unexpected phenotypes are observed, consider validating the involvement of L3MBTL3 using genetic approaches (e.g., siRNA). |
Visualizations
Caption: this compound inhibits L3MBTL3, potentially affecting apoptosis via BCLAF1.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum on UNC1021 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC1021, a selective inhibitor of the L3MBTL3 methyl-lysine reader protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a "reader" protein that specifically recognizes mono- and di-methylated lysine residues on histone tails and other proteins. By binding to these methylated lysines, L3MBTL3 is involved in the regulation of gene expression and protein stability. This compound competitively binds to the methyl-lysine binding pocket of L3MBTL3, thereby preventing its interaction with its natural substrates and disrupting its downstream functions.
Q2: What is the primary signaling pathway involving L3MBTL3 that is affected by this compound?
A2: L3MBTL3 is a known corepressor in the Notch signaling pathway. In the absence of a Notch signal, L3MBTL3 is recruited by the transcription factor RBPJ to the regulatory regions of Notch target genes, leading to their transcriptional repression.[1][2][3][4] this compound, by inhibiting L3MBTL3, can de-repress these target genes, thus modulating the Notch signaling pathway.
Q3: How does serum in cell culture media affect the activity of this compound?
A3: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind to these serum proteins, primarily albumin. This binding is reversible, but it sequesters the inhibitor, reducing its free concentration in the media. Only the unbound, free fraction of the drug is available to enter cells and interact with its target, L3MBTL3. Consequently, the presence of serum can lead to a decrease in the apparent potency (an increase in the measured IC50 value) of this compound in cell-based assays.
Q4: Should I use serum-free media for my experiments with this compound?
A4: The decision to use serum-free or serum-containing media depends on the specific experimental goals. If the objective is to determine the direct cellular potency of this compound on L3MBTL3, using serum-free or low-serum conditions is recommended to minimize the confounding effects of protein binding. However, if the goal is to assess the inhibitor's activity in a more physiologically relevant context that mimics in vivo conditions where plasma proteins are present, using a standardized concentration of serum (e.g., 10% FBS) is appropriate. It is crucial to be consistent with the serum concentration across all experiments for reproducible results.
Q5: How can I determine the extent of this compound binding to serum proteins?
A5: The extent of serum protein binding can be quantified by determining the fraction of the drug that is unbound (fu). Common methods for this include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[5][6][7][8] These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the free fraction.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.
-
Possible Cause 1: Serum Protein Binding.
-
Troubleshooting Step: The presence of fetal bovine serum (FBS) or other sera in your culture medium is a likely cause. Serum proteins bind to this compound, reducing its free concentration. The IC50 value of an inhibitor is dependent on its free concentration.
-
Recommendation:
-
Quantify the Impact: Perform your cell-based assay (e.g., a cell proliferation or reporter assay) with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS) to observe the shift in the IC50 value.
-
Use Serum-Free Conditions for Potency Determination: To determine the intrinsic potency of this compound, adapt your cells to serum-free media or use a low percentage of serum for the duration of the inhibitor treatment.
-
Calculate the Free Fraction: If working in serum-containing media is necessary, consider performing a serum protein binding assay (see Experimental Protocol 2) to determine the unbound fraction of this compound at your working concentration. This will allow you to calculate the free concentration of the inhibitor that is active in your assay.
-
-
-
Possible Cause 2: Cell Density.
-
Troubleshooting Step: High cell density can lead to a higher apparent IC50 due to increased metabolism of the compound or cell-cell contact effects.
-
Recommendation: Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment. Perform a cell titration experiment to find the optimal density for your assay.
-
-
Possible Cause 3: Compound Stability.
-
Troubleshooting Step: this compound may be unstable in your culture medium over the course of the experiment.
-
Recommendation: Prepare fresh stock solutions of this compound and add it to the medium immediately before treating the cells. If the experiment is long, consider replenishing the medium with fresh inhibitor.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Serum Lots.
-
Troubleshooting Step: Different lots of FBS can have varying protein compositions, which can lead to differences in this compound binding and, therefore, variable IC50 values.
-
Recommendation: If possible, purchase a large batch of a single lot of FBS for a series of experiments. When switching to a new lot, it is advisable to re-validate your assay to ensure consistency.
-
-
Possible Cause 2: Inconsistent Cell Passage Number.
-
Troubleshooting Step: Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities.
-
Recommendation: Use cells within a consistent and defined range of passage numbers for all your experiments.
-
Issue 3: No observable effect of this compound at expected concentrations.
-
Possible Cause 1: High Serum Concentration.
-
Troubleshooting Step: If you are using a high concentration of serum (e.g., >10%), the majority of the this compound may be bound and inactive.
-
Recommendation: Reduce the serum concentration in your assay or significantly increase the concentration of this compound to compensate for protein binding. Refer to the data table below for a hypothetical example of the expected IC50 shift.
-
-
Possible Cause 2: Incorrect Target Expression.
-
Troubleshooting Step: The cell line you are using may not express L3MBTL3 at a high enough level for an effect to be observed.
-
Recommendation: Confirm the expression of L3MBTL3 in your cell line using techniques such as Western blotting or qPCR.
-
Data Presentation
Table 1: Hypothetical Impact of Fetal Bovine Serum (FBS) Concentration on the IC50 of this compound in a Cell Proliferation Assay.
| FBS Concentration (%) | Apparent IC50 of this compound (µM) |
| 0 | 0.1 |
| 2 | 0.3 |
| 5 | 0.8 |
| 10 | 2.5 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual values will vary depending on the cell line, assay conditions, and specific lot of FBS.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Proliferation Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cell proliferation assay (e.g., MTT or WST-1).
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium containing the desired concentration of FBS.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Proliferation Assay:
-
Add 10 µL of the MTT or WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% proliferation).
-
Plot the percentage of cell proliferation against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Equilibrium Dialysis for Determining Serum Protein Binding of this compound
This protocol provides a method to determine the unbound fraction (fu) of this compound in the presence of serum.
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., a RED device). The membrane should have a molecular weight cutoff that retains proteins but allows free passage of small molecules like this compound.
-
-
Sample Preparation:
-
Prepare a solution of this compound in serum (e.g., 10% FBS in PBS) at a known concentration (e.g., 10 µM).
-
Prepare a corresponding buffer solution (10% PBS in this example) without the serum.
-
-
Dialysis:
-
Add the this compound-containing serum solution to one chamber (the donor chamber) and the buffer solution to the other chamber (the receiver chamber).
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The optimal time should be determined empirically.
-
-
Sample Analysis:
-
After incubation, carefully collect samples from both the donor and receiver chambers.
-
Determine the concentration of this compound in both chambers using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation of Unbound Fraction (fu):
-
The concentration of this compound in the receiver chamber represents the free (unbound) concentration.
-
The concentration in the donor chamber represents the total concentration (bound + unbound).
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
Visualizations
Caption: L3MBTL3 in the Notch Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure, binding and function of a Notch transcription complex involving RBPJ and the epigenetic reader protein L3MBTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Technical Support Center: Validating UNC1021 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the cellular target engagement of UNC1021, a selective inhibitor of the epigenetic reader protein L3MBTL3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a small molecule inhibitor that selectively targets the methyl-lysine (Kme) reader domain of the Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) with an IC50 of 48 nM.[1][2] L3MBTL3 is a transcriptional repressor involved in chromatin compaction and regulation of gene expression.[3][4]
Q2: What are the recommended control compounds for this compound experiments?
A2: For robust experimental design, it is highly recommended to include both a more potent positive control and a structurally similar but less active negative control.
-
Positive Control: UNC1215 is a more potent and selective chemical probe for L3MBTL3 (IC50 = 40 nM, Kd = 120 nM) and can be used to confirm the expected biological effects.[1][2][5]
-
Negative Control: UNC1079 is a structurally related analog of this compound with significantly reduced potency, making it an excellent negative control to distinguish specific on-target effects from off-target or compound-specific effects.
Q3: What are the primary methods to validate this compound target engagement in cells?
A3: The most direct method to confirm that this compound binds to L3MBTL3 in a cellular context is the Cellular Thermal Shift Assay (CETSA).[6][7][8] This assay measures the thermal stabilization of L3MBTL3 upon this compound binding. Downstream methods to confirm target engagement include Western Blotting to assess changes in the levels of proteins regulated by L3MBTL3 and Co-Immunoprecipitation (Co-IP) to investigate this compound's effect on L3MBTL3 protein-protein interactions.
Q4: What is the known downstream signaling pathway of L3MBTL3 that can be monitored to assess this compound activity?
A4: L3MBTL3 is known to be involved in several cellular processes. One recently elucidated pathway in breast cancer involves the interaction of L3MBTL3 with STAT3, leading to the recruitment of STAT3 to the SNAIL promoter and subsequent upregulation of SNAIL expression, which promotes epithelial-mesenchymal transition (EMT) and metastasis.[9] Therefore, monitoring the expression levels of SNAIL and phosphorylated STAT3 can serve as a downstream readout of this compound target engagement and functional consequence. L3MBTL3 has also been shown to mediate the degradation of other proteins like SOX2, DNMT1, and E2F1 by recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex.[10][11]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for L3MBTL3
Issue 1: No thermal shift or a very small thermal shift is observed for L3MBTL3 upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound. Start with a concentration range of 1-10 µM and incubation times from 1 to 4 hours. |
| Low abundance of endogenous L3MBTL3 | If the endogenous levels of L3MBTL3 are too low for reliable detection by Western Blot, consider overexpressing a tagged version of L3MBTL3.[12] However, be aware that overexpression may alter cellular physiology. |
| Insufficient heating | Optimize the heating temperature and duration. The optimal temperature for the isothermal dose-response CETSA should be determined from a full melt curve.[13] A typical heating time is 3-5 minutes. |
| Antibody issues | Ensure the anti-L3MBTL3 antibody is specific and sensitive for Western Blotting. Validate the antibody using positive and negative controls (e.g., L3MBTL3 knockout/knockdown cells). |
| Compound instability or poor cell permeability | Confirm the stability of this compound in your cell culture media. If permeability is a concern, consider using a cell line with known good permeability characteristics or perform the assay in cell lysate.[7] |
Issue 2: High variability between CETSA replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell number | Ensure accurate and consistent cell counting and seeding for each sample. |
| Uneven heating | Use a PCR cycler with a heated lid to ensure uniform temperature distribution across all samples. |
| Incomplete cell lysis | Optimize the lysis procedure to ensure complete and consistent cell disruption. The addition of protease and phosphatase inhibitors is crucial. |
| Pipetting errors | Use calibrated pipettes and be meticulous with all pipetting steps, especially when preparing serial dilutions of this compound. |
Downstream Western Blot Analysis
Issue 3: No change in the expression of downstream targets (e.g., SNAIL) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell type specificity | The L3MBTL3-STAT3-SNAIL pathway may be cell-type specific. Confirm that this pathway is active in your chosen cell line.[9] |
| Incorrect time point | The regulation of downstream gene expression is a temporal process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point to observe changes in SNAIL expression. |
| Lack of functional consequence | This compound binding to L3MBTL3 might not always lead to a change in the expression of all its known targets in every cellular context. Consider investigating other downstream markers or protein-protein interactions. |
| Off-target effects masking the on-target effect | Use the negative control compound UNC1079 to confirm that the observed effects (or lack thereof) are specific to L3MBTL3 inhibition. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for L3MBTL3 Target Engagement
This protocol is adapted for a standard Western Blot readout.
Materials:
-
Cells expressing endogenous or tagged L3MBTL3
-
This compound, UNC1215 (positive control), UNC1079 (negative control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
-
Primary antibody against L3MBTL3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, UNC1215, UNC1079, or DMSO (vehicle) for the optimized incubation time (e.g., 2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against L3MBTL3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and plot the relative amount of soluble L3MBTL3 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on L3MBTL3-STAT3 Interaction
Materials:
-
Cells treated with this compound or DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-L3MBTL3 or anti-STAT3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blotting (anti-L3MBTL3 and anti-STAT3)
Methodology:
-
Cell Lysis:
-
Lyse this compound- and DMSO-treated cells with non-denaturing Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the immunoprecipitating antibody (e.g., anti-L3MBTL3) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western Blotting using antibodies against both L3MBTL3 and STAT3 to determine if the interaction is altered by this compound treatment.
-
Visualizations
Caption: L3MBTL3 signaling pathways and the inhibitory effect of this compound.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. xcessbio.com [xcessbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. mdpi.com [mdpi.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UNC1021 and UNC1215 as L3MBTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used chemical probes, UNC1021 and UNC1215, for the inhibition of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a methyl-lysine reader protein that plays a crucial role in transcriptional repression and has been implicated in tumorigenesis, making it a significant target for therapeutic development.
At a Glance: Quantitative Data Summary
The following table summarizes the key biochemical and cellular activity data for this compound and UNC1215.
| Parameter | This compound | UNC1215 | Reference(s) |
| IC50 | 48 nM | 40 nM | [1][2][3][4] |
| Binding Affinity (Kd) | Not Reported | 120 nM | [1][3][5] |
| Selectivity | Selective for L3MBTL3 | >50-fold vs. other MBT family members; >100-fold vs. a broad panel of other reader domains | [1][5][6][7] |
In-Depth Comparison: Performance and Mechanism
Both this compound and UNC1215 are potent, nanomolar inhibitors of L3MBTL3's methyl-lysine reading function. However, UNC1215 has been more extensively characterized and is often described as a more potent cellular antagonist[8].
UNC1215: A Highly Selective and Characterized Probe
UNC1215 demonstrates exceptional selectivity, being over 50-fold more potent against L3MBTL3 compared to other members of the MBT family and showing high selectivity against more than 200 other reader domains[1][5][7]. This high degree of selectivity minimizes off-target effects, making it a reliable tool for specifically probing L3MBTL3 function in cellular systems.
A key distinguishing feature of UNC1215 is its unique binding mode. X-ray crystallography has revealed a novel 2:2 polyvalent interaction between UNC1215 and L3MBTL3, meaning two molecules of the inhibitor bind to a dimer of the L3MBTL3 protein[1][5][7]. This distinct mechanism may contribute to its high potency and selectivity[9].
In cellular assays, UNC1215 is non-toxic and effectively engages with L3MBTL3. It has been shown to disrupt the subnuclear localization and formation of L3MBTL3 foci in HEK293 cells and increase the cellular mobility of GFP-tagged L3MBTL3[1][3][7].
This compound: A Potent Nanomolar Antagonist
This compound is also a potent inhibitor with a reported IC50 value of 48 nM[2][4]. While less extensively characterized in terms of broad selectivity and cellular effects compared to UNC1215, it serves as a valuable tool for inhibiting L3MBTL3 activity[7][8].
The L3MBTL3 Signaling Pathway
L3MBTL3 functions as a transcriptional repressor. It is a component of a larger regulatory network, notably interacting with the Notch signaling pathway. L3MBTL3 is recruited by the transcription factor RBPJ to the enhancers of Notch target genes, where it helps to repress their expression[10][11][12]. This regulation is crucial, and its disruption has been linked to medulloblastoma[10]. L3MBTL3 also acts as an adapter protein, bringing the CRL4-DCAF5 E3 ubiquitin ligase complex to methylated proteins to target them for degradation[13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 1021 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. tocris.com [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. mdpi.com [mdpi.com]
- 13. uniprot.org [uniprot.org]
A Comparative Guide to the Selectivity of L3MBTL3 Inhibitors: UNC1021 in Focus
For Researchers, Scientists, and Drug Development Professionals
The study of chromatin biology and the enzymes that regulate its dynamic nature is a rapidly evolving field, with significant implications for drug discovery. Among the key players are "reader" proteins, which recognize and bind to post-translational modifications on histones, thereby influencing gene expression. L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) is a methyl-lysine reader protein implicated in various cellular processes, and the development of potent and selective inhibitors is crucial for elucidating its function and therapeutic potential. This guide provides a comparative analysis of the selectivity of UNC1021 and other notable L3MBTL3 inhibitors, supported by experimental data and detailed protocols.
Understanding L3MBTL3 and the Importance of Selective Inhibition
L3MBTL3 belongs to the MBT (Malignant Brain Tumor) domain family of proteins, which are characterized by their ability to recognize and bind to mono- and di-methylated lysine residues on histone tails. This interaction is a key event in the regulation of chromatin structure and gene transcription. Given the structural similarities among the MBT domain family members, achieving inhibitor selectivity is a critical challenge. Non-selective inhibitors can lead to off-target effects, complicating the interpretation of experimental results and potentially causing toxicity in therapeutic applications. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of L3MBTL3 inhibitors is typically assessed by determining their inhibitory potency against a panel of related methyl-lysine reader proteins, particularly other members of the MBT family such as L3MBTL1, L3MBTL4, MBTD1, and SFMBT1. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | L3MBTL3 IC50 (nM) | L3MBTL1 IC50 (µM) | L3MBTL4 IC50 (µM) | MBTD1 IC50 (µM) | SFMBT1 IC50 (µM) | Selectivity for L3MBTL3 over L3MBTL1 |
| UNC1215 | 40[1][2] | >2[1] | >30 | >30 | >30 | >50-fold[1] |
| This compound | 100-1000 (nanomolar antagonist)[3] | ND | ND | ND | ND | ND |
| UNC2533 | 62 | 14 | ND | ND | ND | ~225-fold |
| UNC669 | 35 | 6 | ND | ND | ND | ~0.17-fold (L3MBTL1 selective) |
| UNC1079 | 8000 | >30 | ND | ND | ND | >3.75-fold |
ND: Not Determined from the available search results.
Note: UNC1215 is a closely related analog of this compound and is often used as a reference compound.[3] While specific IC50 values for this compound against other MBT proteins were not found in the search results, it is described as a nanomolar antagonist of L3MBTL3.[3] UNC1079 serves as a structurally similar, less potent control.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these inhibitors is the competitive displacement of methylated histone peptides from the methyl-lysine binding pocket of the L3MBTL3 MBT domains. The unique 2:2 polyvalent mode of interaction observed between UNC1215 and L3MBTL3 is thought to be a key determinant of its high potency and selectivity.[1]
Below are diagrams illustrating the general signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: General signaling pathway of L3MBTL3 and the mode of action of its inhibitors.
Caption: Workflow for determining the selectivity of L3MBTL3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the selectivity of L3MBTL3 inhibitors.
AlphaScreen Competition Assay
This assay is a high-throughput method used to measure the ability of a test compound to disrupt the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4 peptide containing a mono- or di-methylated lysine (e.g., H4K20me1 or H4K20me2)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA (Nickel-Nitriloacetic acid) Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
384-well white opaque microplates
Procedure:
-
Prepare a master mix of His-tagged L3MBTL3 and biotinylated histone peptide in assay buffer. The final concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include appropriate controls (DMSO vehicle for 0% inhibition and a known potent inhibitor or excess unlabeled peptide for 100% inhibition).
-
Add the L3MBTL3/peptide master mix to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a suspension of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
The resulting data is plotted as signal versus inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified L3MBTL3 protein
-
Test inhibitor (e.g., this compound)
-
ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and inhibitor solutions to minimize heats of dilution)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the purified L3MBTL3 protein against the ITC buffer extensively.
-
Dissolve the inhibitor in the final dialysis buffer to ensure a perfect match.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the L3MBTL3 solution (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 100-200 µM, approximately 10-fold higher than the protein concentration) into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control experiment involving injecting the inhibitor into the buffer alone is performed to determine the heat of dilution.
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, and ΔH).
Conclusion
The development of selective chemical probes is essential for advancing our understanding of the biological roles of methyl-lysine reader proteins like L3MBTL3. While UNC1215 has been well-characterized as a potent and highly selective L3MBTL3 inhibitor, further detailed quantitative analysis of this compound's selectivity profile against a broader panel of epigenetic targets is warranted. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, which are vital for the continued development of precise tools to investigate chromatin biology and its implications for human health and disease.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Researcher's Guide to Controls for UNC1215 Studies: A Comparative Analysis of UNC1021 and UNC1079
In the rapidly evolving field of epigenetics, the chemical probe UNC1215 has emerged as a critical tool for investigating the function of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1][2] As a potent and selective inhibitor, UNC1215 allows researchers to probe the cellular roles of L3MBTL3-mediated interactions. However, the validity of any chemical probe study hinges on the use of appropriate controls. This guide provides a comprehensive comparison of UNC1021 and UNC1079, clarifying their respective roles in UNC1215 research and detailing the experimental data that underscores the importance of selecting the correct negative control.
While this compound was a key molecule in the development of UNC1215, it is not a suitable negative control due to its own significant inhibitory activity against L3MBTL3.[1] The structurally similar but biologically inactive compound, UNC1079, is the recommended negative control for UNC1215 studies.[1][3] This guide will present a side-by-side comparison of these three compounds, providing the necessary data for researchers to design rigorous and well-controlled experiments.
Comparative Analysis of UNC1215 and Potential Controls
The following table summarizes the key quantitative data for UNC1215, its less potent precursor this compound, and the recommended inactive control UNC1079. The data clearly illustrates why UNC1079 is the appropriate negative control for UNC1215 experiments.
| Compound | Structure | Target | Biochemical Activity (IC50) | Binding Affinity (Kd) | Cellular Activity | Role in UNC1215 Studies |
| UNC1215 | [Insert Structure Image] | L3MBTL3 | 40 nM[4] | 120 nM[1][2] | Potent antagonist of L3MBTL3 localization and function[1][2] | Primary chemical probe |
| This compound | [Insert Structure Image] | L3MBTL3 | Nanomolar antagonist[3] | High affinity[1] | Active L3MBTL3 antagonist | Active precursor, not a negative control |
| UNC1079 | [Insert Structure Image] | L3MBTL3 | > 10 µM (>1000-fold weaker than UNC1215)[1] | Weak binding[1] | No effect on L3MBTL3 localization or function[1] | Recommended negative control |
Signaling Pathway and Mechanism of Action
UNC1215 functions by competitively binding to the methyl-lysine (Kme) binding pocket of the MBT domains of L3MBTL3.[1][2] This prevents L3MBTL3 from recognizing and binding to its natural histone marks, thereby disrupting its downstream signaling functions. The inactive control, UNC1079, is structurally similar to UNC1215 but lacks the key interactions necessary for high-affinity binding to the L3MBTL3 pocket, and thus does not inhibit its function.[1]
Caption: UNC1215 binds to L3MBTL3, preventing its interaction with histone marks and subsequent gene repression.
Experimental Protocols
To ensure the reliability of experimental results, it is crucial to include both positive (UNC1215) and negative (UNC1079) controls. Below are detailed protocols for key experiments used to characterize the activity of UNC1215.
AlphaScreen Assay for L3MBTL3 Inhibition
This biochemical assay measures the ability of a compound to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20[5]
-
384-well ProxiPlate (PerkinElmer)
-
UNC1215, this compound, and UNC1079 in DMSO
Procedure:
-
Prepare serial dilutions of UNC1215, this compound, and UNC1079 in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Prepare a master mix of His-L3MBTL3 and biotinylated-H4K20me2 peptide in assay buffer.
-
Add 9 µL of the protein-peptide mix to each well and incubate for 30 minutes at room temperature.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer.
-
Add 2 µL of the bead suspension to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (Kd) of a compound to a protein by detecting the heat change upon binding.
Materials:
-
Purified L3MBTL3 protein
-
UNC1215, this compound, or UNC1079
-
Dialysis buffer (e.g., PBS)
-
ITC instrument
Procedure:
-
Dialyze the L3MBTL3 protein and the compounds against the same buffer to minimize buffer mismatch effects.[6]
-
Load the L3MBTL3 protein into the sample cell of the ITC instrument.
-
Load the compound (UNC1215, this compound, or UNC1079) into the injection syringe at a concentration 10-20 times that of the protein.[7]
-
Perform a series of injections of the compound into the protein solution.
-
Record the heat changes after each injection.
-
Analyze the data to determine the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Cellular Target Engagement: Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to assess the mobility of a fluorescently-tagged protein in live cells. Inhibition of L3MBTL3 by UNC1215 is expected to increase the mobility of GFP-L3MBTL3.[2]
Materials:
-
HEK293T cells
-
Plasmid encoding GFP-L3MBTL3
-
Transfection reagent
-
UNC1215 and UNC1079
-
Confocal microscope with FRAP capabilities
Procedure:
-
Seed HEK293T cells on glass-bottom dishes.
-
Transfect the cells with the GFP-L3MBTL3 plasmid.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with UNC1215 or UNC1079 at the desired concentrations for a specified time.
-
Identify a region of interest (ROI) within the nucleus of a GFP-positive cell.
-
Acquire pre-bleach images of the ROI.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the ROI.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery.
Experimental Workflow for Validating UNC1215 Cellular Activity
The following diagram outlines a typical workflow for confirming that the cellular effects of UNC1215 are due to its specific inhibition of L3MBTL3, incorporating the essential negative control, UNC1079.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Validating On-Target Effects of UNC1021 on L3MBTL3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of UNC1021, a known inhibitor of the methyl-lysine reader protein L3MBTL3. We will explore this compound's performance in context with its more potent analog, UNC1215, and a structurally similar but significantly less potent negative control, UNC1079. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to L3MBTL3 and its Inhibition
L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) is a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone and non-histone proteins. This "reader" function is crucial for its role in transcriptional repression and the regulation of protein stability. L3MBTL3 is implicated in several cellular processes, including the Notch signaling pathway and the ubiquitin-dependent degradation of key proteins such as SOX2, DNMT1, and E2F1, through its interaction with the CRL4-DCAF5 E3 ubiquitin ligase complex.[1][2][3] Given its involvement in critical cellular pathways, L3MBTL3 has emerged as a potential therapeutic target.
This compound is a selective inhibitor of L3MBTL3 with a reported IC50 of 48 nM.[4] To rigorously validate its on-target effects, a multi-faceted approach employing biochemical, biophysical, and cellular assays is essential. This guide will detail these approaches, providing a framework for robust target validation.
Comparative Analysis of L3MBTL3 Inhibitors
A direct comparison of this compound with its analogs allows for a clearer understanding of its potency and specificity. UNC1215 is a more potent chemical probe for L3MBTL3, while UNC1079 serves as a crucial negative control due to its structural similarity but reduced activity.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| This compound | L3MBTL3 | 48 | N/A | AlphaScreen | [4] |
| UNC1215 | L3MBTL3 | 40 | 120 | AlphaScreen, ITC | [5][6] |
| UNC1079 | L3MBTL3 | >10,000 | N/A | AlphaScreen | [7] |
Experimental Protocols for On-Target Validation
Robust validation of this compound's on-target effects requires a combination of in vitro and cellular assays. Below are detailed protocols for key recommended techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the binding affinity (Kd) of this compound for L3MBTL3.
Materials:
-
Purified L3MBTL3 protein (≥95% purity)
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified L3MBTL3 protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[8]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[8]
-
Determine the accurate concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
Titration:
-
Perform a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Allow the system to reach equilibrium between injections (e.g., 120-180 seconds).
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[9]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay that can be used to measure the inhibition of protein-protein or protein-peptide interactions in a high-throughput format.
Objective: To determine the IC50 of this compound for the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone peptide (e.g., H3K4me2)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
This compound and control compounds
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Protocol:
-
Reagent Preparation:
-
Dilute all reagents (His-L3MBTL3, biotinylated peptide, this compound, and beads) in the assay buffer.
-
-
Assay Procedure (Competition Assay):
-
Add a fixed concentration of His-L3MBTL3 and biotinylated histone peptide to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds (including UNC1215 and UNC1079).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Add the anti-His Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
-
Detection:
-
Read the plate on an AlphaScreen-compatible microplate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the protein-peptide interaction.
-
-
Data Analysis:
-
The inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To demonstrate that this compound binds to and stabilizes L3MBTL3 in intact cells.
Materials:
-
Cultured cells expressing L3MBTL3
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for L3MBTL3
-
Thermal cycler or heating block
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control at a desired concentration for a specific time (e.g., 1-3 hours).[11]
-
-
Heating:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
-
Analysis by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble L3MBTL3 at each temperature by SDS-PAGE and Western blotting using an anti-L3MBTL3 antibody.[13]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble L3MBTL3 against the temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[12]
-
Co-immunoprecipitation (Co-IP)
Co-IP can be used to confirm that this compound disrupts the interaction of L3MBTL3 with its known binding partners in a cellular environment.
Objective: To assess if this compound can disrupt the interaction between L3MBTL3 and a known interacting protein (e.g., DCAF5).
Materials:
-
Cultured cells co-expressing tagged L3MBTL3 and a tagged binding partner (e.g., HA-L3MBTL3 and Flag-DCAF5)
-
This compound and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against one of the tags (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies against both tags (e.g., anti-HA and anti-Flag)
Protocol:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody against the "bait" protein (e.g., anti-HA for HA-L3MBTL3) to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis by Western Blot:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against both the "bait" (anti-HA) and the "prey" (anti-Flag) proteins.
-
-
Data Analysis:
-
A decrease in the amount of the co-immunoprecipitated "prey" protein (Flag-DCAF5) in the this compound-treated sample compared to the vehicle control indicates that the compound disrupts the interaction between L3MBTL3 and its binding partner.
-
Visualizing L3MBTL3 Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of L3MBTL3 and a typical experimental workflow for target validation.
Caption: L3MBTL3 signaling pathways.
Caption: Workflow for this compound on-target validation.
Conclusion
Validating the on-target effects of a chemical probe like this compound is a critical step in drug discovery and chemical biology. By employing a combination of quantitative biochemical assays, such as ITC and AlphaScreen, alongside cellular target engagement assays like CETSA and Co-IP, researchers can build a robust body of evidence for the specific interaction of this compound with L3MBTL3. The use of appropriate positive (UNC1215) and negative (UNC1079) controls is paramount in these studies to ensure the data is interpretable and conclusive. This guide provides the necessary framework and detailed protocols to aid researchers in the rigorous validation of this compound's on-target effects, ultimately enabling a deeper understanding of L3MBTL3 biology and its potential as a therapeutic target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Isothermal titration calorimetry [cureffi.org]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. bitesizebio.com [bitesizebio.com]
UNC1021: A Comparative Analysis of its Selectivity for MBT Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of UNC1021 against other Malignant Brain Tumor (MBT) domain-containing proteins. The information presented herein is supported by experimental data from biochemical and biophysical assays to aid researchers in evaluating this compound as a chemical probe for studying the biological functions of these epigenetic reader domains.
Introduction to this compound and MBT Domain Proteins
This compound is a small molecule antagonist of the methyl-lysine (Kme) reader function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). It was developed as part of a chemical biology effort to create potent and selective probes for this class of epigenetic regulators. MBT domain proteins are a family of "reader" proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins. This recognition is a key event in the regulation of chromatin structure and gene expression. Dysregulation of MBT domain proteins has been implicated in various diseases, including cancer.
Selectivity Profile of this compound and its Analogs
The selectivity of this compound and its closely related, more potent analog, UNC1215, has been evaluated against a panel of MBT domain-containing proteins. The following tables summarize the available quantitative data from AlphaScreen and Isothermal Titration Calorimetry (ITC) assays.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against MBT Domain Proteins (AlphaScreen)
| Compound | Target Protein | IC50 (µM) |
| This compound | L3MBTL3 | ~1-5 |
| UNC1215 | L3MBTL3 | 0.040 |
| UNC1215 | L3MBTL1 | >10 |
| UNC1215 | MBTD1 | >10 |
| UNC1215 | L3MBTL4 | >10 |
| UNC1215 | SFMBT | >10 |
Note: Data for UNC1215 is presented as a reference for the selectivity of this chemical series. This compound is a direct precursor to UNC1215 and shares a similar selectivity profile, albeit with lower potency.
Table 2: Binding Affinity of this compound and Analogs for MBT Domain Proteins (Isothermal Titration Calorimetry)
| Compound | Target Protein | Dissociation Constant (Kd) (µM) |
| This compound | L3MBTL3 | 0.390 |
| UNC1215 | L3MBTL3 | 0.120 |
| UNC2533 (analog) | L3MBTL1 | 19.0 |
Note: The data demonstrates that compounds in this series exhibit significant selectivity for L3MBTL3 over other MBT domain proteins like L3MBTL1.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
AlphaScreen Assay for MBT Domain Protein Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to assess the inhibitory activity of this compound and its analogs.
Principle: This assay measures the disruption of the interaction between the MBT domain protein and a biotinylated histone peptide carrying the relevant methyl-lysine mark.
Protocol:
-
Reagents:
-
His-tagged MBT domain protein (e.g., L3MBTL3, L3MBTL1).
-
Biotinylated histone peptide (e.g., Biotin-H4K20me2).
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
His-tagged MBT protein and the biotinylated histone peptide are incubated together in the assay buffer.
-
Test compounds at various concentrations are added to the protein-peptide mixture.
-
Streptavidin-coated Donor beads and anti-His Acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
The plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
The MBT domain protein is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
This compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects. The concentration of both protein and ligand are precisely determined.
-
-
ITC Experiment:
-
The sample cell is filled with the MBT domain protein solution (e.g., 10-20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-200 µM).
-
A series of small injections of this compound are titrated into the protein solution while the heat changes are monitored.
-
A control titration of this compound into buffer is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data (heat pulses) are integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizations
Experimental Workflow for Inhibitor Screening
The following diagram illustrates the general workflow for identifying and characterizing inhibitors of MBT domain proteins.
UNC1021: A Comparative Analysis of Cross-Reactivity with Methyl-Lysine Readers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the methyl-lysine reader antagonist, UNC1021.
This compound has been identified as a potent antagonist of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. Its utility as a chemical probe is intrinsically linked to its selectivity profile against other methyl-lysine reading domains. This guide provides a comprehensive comparison of this compound's binding affinity across a panel of methyl-lysine readers, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Analysis of Binding Affinity
The cross-reactivity of this compound and its more potent analog, UNC1215, has been evaluated against a panel of methyl-lysine reader domains using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their binding affinities. Lower IC50 values indicate stronger binding.
| Target | This compound IC50 (µM) | UNC1215 IC50 (µM) | Comments |
| L3MBTL3 | High Affinity | 0.040 | Primary target. UNC1215 is a more potent derivative of this compound. |
| 53BP1 | Micromolar Affinity | >30 | Significantly weaker binding compared to L3MBTL3. |
| L3MBTL1 | - | >2 | Greater than 50-fold selectivity for L3MBTL3 over L3MBTL1.[1] |
| L3MBTL4 | - | >2 | High selectivity observed. |
| MBTD1 | - | >2 | High selectivity observed. |
| SFMBT | - | >2 | High selectivity observed. |
| UHRF1 (Tandem Tudor) | - | >30 | No significant activity observed.[1] |
| CBX7 (Chromodomain) | - | >30 | No significant activity observed.[1] |
| JARID1A (PHD) | - | >30 | No significant activity observed.[1] |
*Specific IC50 values for this compound were described qualitatively in the primary literature as "high affinity" for L3MBTL3 and "micromolar" for 53BP1.[1]
Experimental Methodologies
The following are detailed protocols for the key experiments utilized to determine the binding affinity and selectivity of this compound and its analogs.
AlphaScreen Assay for Methyl-Lysine Reader Binding
This competitive binding assay measures the ability of a test compound to disrupt the interaction between a biotinylated histone peptide and a GST-tagged methyl-lysine reader protein.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).
-
Serially dilute the test compounds (this compound, UNC1215) in the assay buffer.
-
Prepare a mixture of the GST-tagged methyl-lysine reader protein and the corresponding biotinylated histone peptide in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well ProxiPlate, add the test compound dilutions.
-
Add the protein-peptide mixture to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Bead Addition and Incubation:
-
Add a suspension of Streptavidin Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Signal Detection:
-
Read the plate using an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader).
-
-
Data Analysis:
-
The resulting data is normalized to controls and the IC50 values are calculated using a nonlinear regression curve fit.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Workflow:
Protocol:
-
Sample Preparation:
-
Dialyze the purified methyl-lysine reader protein and dissolve the test compound (e.g., UNC1215) in the same buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).
-
Degas both the protein and ligand solutions prior to use.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change. A typical experiment consists of an initial small injection followed by a series of larger, equally spaced injections.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
This data is then fit to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Signaling Pathway Context
Methyl-lysine readers are crucial components of the epigenetic machinery, recognizing specific methylation marks on histone tails and other proteins to regulate gene expression and other cellular processes. L3MBTL3, the primary target of this compound, is a member of the Malignant Brain Tumor (MBT) family of chromatin-interacting transcriptional repressors.
This simplified diagram illustrates the role of L3MBTL3 in recognizing mono- and di-methylated lysine 20 on histone H4 (H4K20me1/2), a modification deposited by histone methyltransferases. This recognition event is often associated with transcriptional repression. This compound acts as an antagonist, blocking the interaction between L3MBTL3 and its methylated histone target.
Conclusion
The available data demonstrates that while this compound is a potent binder of L3MBTL3, its analog UNC1215 offers even greater potency and has been more extensively characterized for its selectivity. Both compounds exhibit significant selectivity for L3MBTL3 over other tested methyl-lysine reader domains, particularly those outside of the MBT family. The high degree of selectivity underscores the potential of these compounds as valuable chemical probes for elucidating the biological functions of L3MBTL3. Researchers utilizing this compound or UNC1215 should consider the provided selectivity data and experimental protocols to ensure rigorous and well-controlled experimental design.
References
Comparative Analysis of UNC1021 and UNC669: A Guide for Researchers
In the landscape of epigenetic research, the study of chromatin reader domains has gained significant traction, leading to the development of small molecule inhibitors that target these key regulators of gene expression. Among these, inhibitors of the Lethal (3) malignant brain tumor-like (L3MBTL) proteins, which recognize and bind to methylated lysine residues on histones, are of particular interest. This guide provides a detailed comparative analysis of two such inhibitors, UNC1021 and UNC669, aimed at researchers, scientists, and drug development professionals.
Biochemical and Cellular Potency
This compound and UNC669 are chemical probes targeting members of the L3MBTL family of methyl-lysine reader proteins. Their inhibitory activities have been characterized primarily against L3MBTL1 and L3MBTL3, two paralogs involved in transcriptional repression and chromatin compaction.
This compound has been identified as a highly potent and selective inhibitor of L3MBTL3, with a reported half-maximal inhibitory concentration (IC50) of 48 nM. In contrast, UNC669 exhibits a broader inhibitory profile, targeting both L3MBTL1 and L3MBTL3. However, there are discrepancies in the reported IC50 values for UNC669 across different sources. One source indicates IC50 values of 4.2 µM for L3MBTL1 and 3.1 µM for L3MBTL3[1], while another reports an IC50 of 6 µM for L3MBTL1, with 5- and 11-fold selectivity over L3MBTL3 and L3MBTL4, respectively[2]. A third source states an IC50 of 6 µM for L3MBTL1 and 35 µM for L3MBTL3[2]. For the purpose of this comparison, the most frequently cited values will be considered.
| Compound | Target(s) | IC50 (µM) | Reference |
| This compound | L3MBTL3 | 0.048 | [3] |
| UNC669 | L3MBTL1 | 4.2 - 6 | [1][2] |
| L3MBTL3 | 3.1 - 35 | [1][2] |
Table 1: Comparison of In Vitro Potency of this compound and UNC669. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and UNC669 against their primary L3MBTL targets. The significant difference in potency, particularly for L3MBTL3, highlights the distinct biochemical profiles of these two inhibitors.
Chemical Structure
The chemical structures of this compound and UNC669 underpin their different target selectivities and potencies.
UNC669 is a nicotinamido-pyrrolidine compound.
-
IUPAC Name: (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone[4]
-
SMILES: O=C(C1=CC(Br)=CN=C1)N2CCC(N3CCCC3)CC2[4]
The chemical structure for this compound is not as readily available in the public domain, which limits a direct structure-activity relationship comparison with UNC669.
Mechanism of Action and Signaling Pathways
Both this compound and UNC669 function as antagonists of the methyl-lysine binding activity of L3MBTL proteins. These proteins are "readers" of the histone code, recognizing mono- and di-methylated lysine residues on histone tails, which leads to the recruitment of repressive protein complexes and subsequent chromatin compaction and transcriptional silencing.
L3MBTL1 and L3MBTL3 Signaling:
L3MBTL1 and L3MBTL3 are implicated in various cellular processes, including the regulation of gene expression, cell cycle control, and DNA damage response. Their dysregulation has been linked to several diseases, including cancer and neurodevelopmental disorders.
-
Transcriptional Repression: L3MBTL proteins recognize methylated histones (H4K20me1/2, H1bK26me1/2) and recruit other repressive factors to chromatin, leading to gene silencing.
-
Cancer: L3MBTL3 has been identified as a putative tumor suppressor in medulloblastoma by modulating the NOTCH/RBPJ signaling pathway[5]. In gastric cancer, however, upregulated L3MBTL3 is associated with poor prognosis and immune evasion[6][7].
-
Neurodevelopment: L3MBTL1 is highly expressed in the brain and is thought to play a role in neuronal function, although its precise role is still under investigation[8][9]. Recent studies have also implicated L3MBTL1 in protein quality control and protection against proteotoxicity in models of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD)[10].
By inhibiting the methyl-lysine reading function of L3MBTL1 and/or L3MBTL3, UNC669 and this compound can de-repress the target genes of these proteins, thereby modulating the downstream cellular processes.
Figure 1: L3MBTL Signaling Pathway and Inhibition. This diagram illustrates the role of L3MBTL1 and L3MBTL3 in recognizing methylated histones, leading to chromatin compaction and transcriptional repression. This compound and UNC669 inhibit these interactions.
Experimental Protocols
The inhibitory activities of this compound and UNC669 are typically determined using biochemical and biophysical assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is commonly used to study biomolecular interactions. For L3MBTL inhibitor screening, a biotinylated histone peptide containing a methylated lysine residue is incubated with a GST-tagged L3MBTL protein. Streptavidin-coated donor beads and anti-GST-conjugated acceptor beads are then added. When the L3MBTL protein binds to the histone peptide, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
General Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, biotinylated methylated histone peptide, GST-L3MBTL protein, and serially diluted inhibitor compounds.
-
Incubation: In a 384-well plate, incubate the GST-L3MBTL protein with the inhibitor or DMSO vehicle.
-
Add Peptide: Add the biotinylated methylated histone peptide to initiate the binding reaction.
-
Add Beads: Add a mixture of streptavidin-donor beads and anti-GST acceptor beads.
-
Incubate in the Dark: Incubate the plate in the dark to allow for bead association.
-
Read Signal: Measure the luminescent signal using an appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: AlphaScreen Assay Workflow. This flowchart outlines the key steps involved in a typical AlphaScreen assay for screening L3MBTL inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
General Protocol Outline:
-
Sample Preparation: Prepare purified L3MBTL protein in a suitable buffer and the inhibitor compound dissolved in the same buffer. Degas both solutions.
-
Instrument Setup: Set up the ITC instrument to the desired experimental temperature.
-
Loading: Load the L3MBTL protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection and fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Selectivity and Off-Target Effects
For a chemical probe to be a valuable research tool, it must exhibit high selectivity for its intended target.
This compound is reported to be highly selective for L3MBTL3. While the primary publication is not available, related compounds like UNC1215, another potent L3MBTL3 inhibitor, have been profiled against a large panel of reader domains, demonstrating high selectivity[11][12][13]. It is likely that this compound possesses a similar favorable selectivity profile.
UNC669 shows a broader selectivity profile, inhibiting both L3MBTL1 and L3MBTL3. Its selectivity against other MBT family members and a wider range of reader domains is an important consideration for interpreting experimental results. The reported 5- and 11-fold selectivity over L3MBTL3 and L3MBTL4, respectively, suggests a preference for L3MBTL1, but also indicates potential for off-target effects on other MBT domain-containing proteins at higher concentrations[2].
Conclusion
This compound and UNC669 are valuable chemical tools for studying the biological functions of the L3MBTL family of methyl-lysine readers.
-
This compound is a potent and likely highly selective inhibitor of L3MBTL3 , making it an excellent probe for dissecting the specific roles of this protein in various cellular processes. Its high potency allows for its use at low concentrations, minimizing the risk of off-target effects.
-
UNC669 is a moderately potent, dual inhibitor of L3MBTL1 and L3MBTL3 . Its broader activity profile can be advantageous for studying the combined effects of inhibiting both paralogs. However, researchers should be mindful of its potential to interact with other MBT domain-containing proteins and should include appropriate control experiments to validate their findings.
The choice between this compound and UNC669 will depend on the specific research question. For studies focused on the distinct functions of L3MBTL3, this compound is the superior choice. For investigations into the overlapping or synergistic roles of L3MBTL1 and L3MBTL3, UNC669 may be more suitable, with careful consideration of its selectivity. Future studies providing a head-to-head comparison of the selectivity profiles of both compounds against a comprehensive panel of epigenetic regulators will be invaluable to the research community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L3MBTL1 regulates ALS/FTD-associated proteotoxicity and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 13. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
Validating L3MBTL3 as the Primary Target of UNC1021: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate L3MBTL3 as the primary target of the chemical probe UNC1021 and its more potent analog, UNC1215. We will delve into the binding affinity, selectivity, and cellular engagement of these compounds, comparing them with a negative control and discussing alternative approaches. Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.
Executive Summary
Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails. Its role in gene regulation has made it an attractive target for therapeutic intervention. This compound was identified as an inhibitor of L3MBTL3, and subsequent structure-activity relationship (SAR) studies led to the development of UNC1215, a more potent and selective chemical probe. This guide presents the key experimental evidence that substantiates L3MBTL3 as the primary target of these compounds.
Comparative Analysis of L3MBTL3 Inhibitors
The following tables summarize the quantitative data comparing the in vitro binding affinity and selectivity of UNC1215, its precursor this compound, and the negative control UNC1079 for L3MBTL3 and other related proteins.
Table 1: In Vitro Binding Affinity for L3MBTL3
| Compound | Assay Type | IC50 (nM) | Kd (nM) |
| UNC1215 | AlphaScreen[1] | 40[1][2] | - |
| UNC1215 | Isothermal Titration Calorimetry (ITC)[1][2] | - | 120[1][2] |
| UNC1079 | AlphaScreen[1] | >10,000[1][3] | - |
| UNC1079 | Isothermal Titration Calorimetry (ITC)[1] | - | Weak binding[1] |
Table 2: Selectivity of UNC1215 Against Other MBT Domain-Containing Proteins
| Target Protein | Assay Type | Selectivity (fold) vs. L3MBTL3 | IC50 (µM) | Kd (µM) |
| L3MBTL1 | AlphaScreen | >50[1] | - | - |
| L3MBTL1 | Isothermal Titration Calorimetry (ITC) | - | - | 9.4[1] |
| L3MBTL4 | AlphaScreen | >50[1] | - | - |
| MBTD1 | AlphaScreen | >50[1] | - | - |
| SFMBT1 | AlphaScreen | >50[1] | - | - |
| 53BP1 | AlphaScreen | >100[1] | - | - |
| PHF20 (Tudor) | Isothermal Titration Calorimetry (ITC) | - | - | 5.6[1] |
Experimental Validation Workflows
The following diagrams illustrate the workflows for key experiments used to validate the interaction between the chemical probes and L3MBTL3.
Caption: A high-level overview of the experimental workflow for validating L3MBTL3 as the target of this compound/UNC1215.
Key Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the competitive binding of compounds to L3MBTL3.
Principle: A biotinylated histone peptide (e.g., H4K20me2) is bound to streptavidin-coated donor beads, and a His-tagged L3MBTL3 protein is bound to nickel-coated acceptor beads. When the protein and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal. Compounds that bind to L3MBTL3 will disrupt this interaction, leading to a decrease in the signal.
Protocol Outline:
-
Reagents: Biotinylated H4K20me2 peptide, His-tagged L3MBTL3 protein, streptavidin donor beads, nickel acceptor beads, assay buffer.
-
Procedure:
-
Incubate His-tagged L3MBTL3 with the test compound (e.g., UNC1215, UNC1079) in assay buffer in a 384-well plate.
-
Add the biotinylated H4K20me2 peptide to the wells.
-
Add a mixture of streptavidin donor and nickel acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Schematic of the AlphaScreen competition assay principle.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Principle: A solution of the ligand (e.g., UNC1215) is titrated into a solution of the protein (L3MBTL3) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Express and purify L3MBTL3 protein.
-
Dialyze both the protein and the compound into the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the L3MBTL3 solution into the sample cell.
-
Load the UNC1215 solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions in a cellular context. This method was used to confirm the interaction between L3MBTL3 and BCLAF1 and its disruption by UNC1215.[4]
Protocol Outline:
-
Cell Culture and Lysis:
-
Transfect cells (e.g., HEK293T) with a plasmid expressing tagged L3MBTL3 (e.g., FLAG-L3MBTL3).
-
Treat the cells with the compound (UNC1215) or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tag (e.g., anti-FLAG antibody) conjugated to beads (e.g., agarose or magnetic beads).
-
The antibody will bind to the tagged L3MBTL3, pulling it and any interacting proteins out of the solution.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against L3MBTL3 and the putative interacting partner (BCLAF1).
-
Caption: A simplified workflow for the co-immunoprecipitation experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement of a compound in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the test compound (e.g., UNC1215) or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble L3MBTL3 in the supernatant at each temperature using a method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism of action for UNC1215 in the context of L3MBTL3's function.
Caption: Proposed mechanism of UNC1215 action on the L3MBTL3 signaling pathway.
Conclusion
The presented data provides strong evidence for L3MBTL3 being the primary cellular target of this compound and its more potent derivative, UNC1215. The high affinity and selectivity of UNC1215, demonstrated through biochemical assays, are corroborated by its ability to engage L3MBTL3 in a cellular context, as shown by Co-IP and CETSA. The disruption of the L3MBTL3-BCLAF1 interaction by UNC1215 further solidifies the on-target activity of this chemical probe.[1] The availability of a structurally similar but significantly less active control compound, UNC1079, provides a valuable tool for dissecting the specific effects of L3MBTL3 inhibition in biological systems. This comprehensive validation approach underscores the utility of UNC1215 as a selective chemical probe to further investigate the biological functions of L3MBTL3.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
Confirming UNC1021 Activity: A Guide to Orthogonal Assays for the L3MBTL3 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal assays to validate the activity of UNC1021, a selective inhibitor of the methyl-lysine reader protein L3MBTL3. This guide details the performance of this compound alongside alternative compounds, UNC1215 and UNC669, and provides the necessary experimental protocols to independently verify their effects.
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2. By recruiting other protein complexes, L3MBTL3 plays a crucial role in gene silencing. Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. This compound has emerged as a potent and selective small molecule inhibitor of L3MBTL3, and its thorough characterization is paramount for its development as a chemical probe and potential therapeutic agent.
This guide outlines a series of orthogonal assays to confirm the biochemical and cellular activity of this compound and its analogs. These assays are designed to provide a multi-faceted validation of the inhibitor's mechanism of action, from direct target engagement to downstream cellular consequences.
Comparative Activity of L3MBTL3 Inhibitors
The following table summarizes the reported in vitro potencies of this compound and its comparators, UNC1215 and UNC669, against L3MBTL3.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) |
| This compound | L3MBTL3 | AlphaScreen | 0.048[1] | Not Reported |
| UNC1215 | L3MBTL3 | AlphaScreen | 0.040[2] | 0.120[2] |
| UNC669 | L3MBTL3 | Luminescent Peptide Competitive Binding | 3.1[3] | Not Reported |
Orthogonal Assays for this compound Activity Validation
A robust validation of this compound's activity requires a combination of biochemical, biophysical, and cellular assays. Below are detailed protocols for a selection of key orthogonal assays.
Biochemical Assay: AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to measure the inhibition of the L3MBTL3-histone peptide interaction in a high-throughput format.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant His-tagged L3MBTL3 protein.
-
Biotinylated histone H4 peptide containing a dimethylated lysine at position 20 (H4K20me2).
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
This compound, UNC1215, UNC669, and DMSO (as a control).
-
384-well microplates.
-
-
Procedure: a. Prepare serial dilutions of the inhibitor compounds in DMSO. b. In a 384-well plate, add the assay buffer. c. Add the inhibitor dilutions to the wells. d. Add the His-tagged L3MBTL3 protein and the biotinylated H4K20me2 peptide to the wells and incubate for 30 minutes at room temperature. e. Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature in the dark. f. Add the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark. g. Read the plate on an EnVision plate reader or a similar instrument capable of AlphaScreen detection.
-
Data Analysis:
-
The signal generated is proportional to the amount of L3MBTL3-peptide interaction.
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen Assay Workflow
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change upon binding of a small molecule to a protein, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Protocol:
-
Reagents and Materials:
-
Purified L3MBTL3 protein (dialyzed into the ITC buffer).
-
This compound, UNC1215, or UNC669 (dissolved in the ITC buffer).
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Isothermal titration calorimeter.
-
-
Procedure: a. Load the L3MBTL3 protein solution into the sample cell of the calorimeter. b. Load the inhibitor solution into the injection syringe. c. Perform a series of small injections of the inhibitor into the protein solution. d. Record the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Principle of ITC Measurement
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol:
-
Reagents and Materials:
-
Cells expressing L3MBTL3 (e.g., HEK293T).
-
This compound, UNC1215, or UNC669.
-
DMSO (as a control).
-
PBS and lysis buffer (containing protease inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
SDS-PAGE and Western blotting reagents.
-
Anti-L3MBTL3 antibody.
-
-
Procedure: a. Treat cells with the inhibitor or DMSO for a specified time. b. Harvest the cells and resuspend them in PBS. c. Aliquot the cell suspension into PCR tubes or a 96-well plate. d. Heat the samples to a range of temperatures in a thermocycler for 3 minutes. e. Lyse the cells by freeze-thawing. f. Centrifuge the lysates to pellet the aggregated proteins. g. Collect the supernatant containing the soluble proteins. h. Analyze the amount of soluble L3MBTL3 by Western blotting.
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble L3MBTL3 as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
CETSA Experimental Workflow
Cellular Assay: Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound disrupts the interaction of L3MBTL3 with its known binding partners, such as RBPJ or BCLAF1, in a cellular context.
Experimental Protocol:
-
Reagents and Materials:
-
Cells expressing L3MBTL3 and its binding partner.
-
This compound, UNC1215, or UNC669.
-
DMSO (as a control).
-
Lysis buffer (non-denaturing).
-
Anti-L3MBTL3 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibodies against L3MBTL3 and its binding partner for Western blotting.
-
-
Procedure: a. Treat cells with the inhibitor or DMSO. b. Lyse the cells in a non-denaturing lysis buffer. c. Pre-clear the lysate with protein A/G beads. d. Incubate the pre-cleared lysate with an anti-L3MBTL3 antibody overnight at 4°C. e. Add protein A/G beads to pull down the L3MBTL3-antibody complex. f. Wash the beads to remove non-specific binding. g. Elute the protein complexes from the beads. h. Analyze the eluate by Western blotting using antibodies against L3MBTL3 and its binding partner.
-
Data Analysis:
-
A decrease in the amount of the co-immunoprecipitated binding partner in the inhibitor-treated samples compared to the control indicates that the inhibitor disrupts the protein-protein interaction.
-
Functional Cellular Assay: Gene Expression Analysis
Since L3MBTL3 is a transcriptional repressor, its inhibition is expected to lead to the upregulation of its target genes. The Notch signaling pathway is a known downstream target of L3MBTL3.
Experimental Protocol (RT-qPCR):
-
Reagents and Materials:
-
Cells responsive to L3MBTL3 inhibition.
-
This compound, UNC1215, or UNC669.
-
DMSO (as a control).
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix and primers for L3MBTL3 target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure: a. Treat cells with the inhibitor or DMSO for a specified time. b. Extract total RNA from the cells. c. Synthesize cDNA from the RNA. d. Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control.
-
An increase in the expression of target genes in the inhibitor-treated samples confirms the functional activity of the compound.
-
L3MBTL3-mediated gene repression and inhibition by this compound
By employing a combination of these orthogonal assays, researchers can confidently validate the on-target activity of this compound and its alternatives, providing a solid foundation for further investigation into the biological roles of L3MBTL3 and the therapeutic potential of its inhibitors.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
UNC1021: Efficacy in Cancer Models Remains Undisclosed
Despite extensive investigation, publicly available data on the efficacy of UNC1021, a selective inhibitor of the epigenetic reader protein L3MBTL3, in different cancer models is currently unavailable. As a result, a comprehensive comparison guide with supporting experimental data, detailed protocols, and signaling pathway diagrams cannot be constructed at this time.
This compound has been identified as a potent and selective small molecule inhibitor of L3MBTL3 (Lethal (3) Malignant Brain Tumor-Like 3). L3MBTL3 is a protein that recognizes and binds to specific methylation marks on histone proteins, playing a role in chromatin compaction and gene regulation. Dysregulation of L3MBTL3 has been implicated in the pathology of several cancers, suggesting it may be a viable therapeutic target.
For instance, studies have shown that L3MBTL3 is overexpressed in gastric cancer, and this increased expression is associated with a poorer prognosis. In breast cancer, L3MBTL3 has been linked to processes that promote metastasis. These findings highlight the potential of L3MBTL3 inhibitors like this compound as novel anti-cancer agents.
However, the translation of this potential into preclinical efficacy data for this compound is not yet documented in the public domain. A thorough search of scientific literature and public databases did not yield any studies presenting quantitative data on the effects of this compound in various cancer cell lines or in vivo cancer models. Information regarding its impact on cell proliferation, apoptosis, or tumor growth in specific cancer types is not accessible.
Consequently, the core requirements for a comparative guide—quantitative data for tables, detailed experimental methodologies, and defined signaling pathways for visualization—cannot be met. Without this foundational information, it is impossible to generate the requested tables and Graphviz diagrams.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound will need to await the publication of preclinical studies from the developing institution or other research groups. Such studies would be necessary to delineate the spectrum of activity of this compound across different cancer types and to understand the precise molecular mechanisms underpinning its potential anti-neoplastic effects. Until such data becomes available, any comparison of this compound's efficacy in different cancer models would be purely speculative.
UNC1021 Specificity Testing: A Focus on Kinase Selectivity
For researchers utilizing chemical probes, understanding the specificity of these molecules is paramount to ensure that observed biological effects are directly attributable to the intended target. This guide provides a comparative analysis of the kinase selectivity of UNC1021, a potent inhibitor of the G9a and GLP histone methyltransferases. As comprehensive kinase screening data for this compound is not publicly available, this guide will utilize data from the closely related and extensively characterized compound, UNC0638, as a representative example from the same chemical series developed by the same research consortium. This approach provides valuable insight into the expected kinase selectivity profile of this compound.
Unparalleled Selectivity Against the Kinome
UNC0638 was developed as a highly specific chemical probe for studying the biological roles of G9a and GLP. To validate its specificity, it was screened against a panel of 24 kinases at a concentration of 1 µM. The results of this screening demonstrate the exceptional selectivity of this class of inhibitors.
Kinase Selectivity Data for UNC0638 (Representative of this compound)
The following table summarizes the percent inhibition of a diverse panel of kinases by UNC0638 at a concentration of 1 µM.
| Kinase Target | % Inhibition @ 1 µM |
| ABL | <10% |
| AKT1 | <10% |
| AURKA | <10% |
| CAMK2A | <10% |
| CDK2 | <10% |
| CHEK1 | <10% |
| CLK1 | <10% |
| DAPK1 | <10% |
| DYRK1A | <10% |
| EGFR | <10% |
| EPHA2 | <10% |
| ERBB2 | <10% |
| FLT1 | <10% |
| GRK2 | <10% |
| GSK3B | <10% |
| IKKβ | <10% |
| JAK2 | <10% |
| MET | <10% |
| PAK1 | <10% |
| PDPK1 | <10% |
| PIM1 | <10% |
| PKA | <10% |
| ROCK1 | <10% |
| SYK | <10% |
Data is derived from the supplementary materials of the foundational publication on UNC0638 by Vedadi et al., Nature Chemical Biology, 2011.[1]
As evidenced by the data, UNC0638 exhibits negligible inhibitory activity against a broad spectrum of kinases, with less than 10% inhibition observed for all kinases tested.[1] This lack of off-target activity against the kinome is a critical attribute for a chemical probe, instilling confidence that its biological effects are mediated through the specific inhibition of G9a and GLP.
Experimental Protocols
The kinase specificity of UNC0638 was determined using a well-established biochemical assay. Understanding the methodology is key to interpreting the selectivity data.
Radiometric Kinase Inhibition Assay
A radiometric assay was employed to quantify the enzymatic activity of each kinase in the presence of UNC0638.
-
Reaction Setup : Individual kinase reactions were prepared containing the specific kinase, a suitable peptide substrate, and [γ-33P]ATP as a phosphate donor.
-
Compound Addition : UNC0638 was introduced to the reaction mixtures at a final concentration of 1 µM. Control reactions were conducted with the vehicle (DMSO) alone.
-
Enzymatic Reaction : The mixtures were incubated to permit the kinases to catalyze the transfer of the radiolabeled phosphate from [γ-33P]ATP to their respective peptide substrates.
-
Signal Capture : Post-incubation, the reaction mixtures were transferred to filter paper, which was subsequently washed to eliminate any unincorporated [γ-33P]ATP.
-
Data Acquisition : The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition was determined by comparing the radioactive signal from the UNC0638-treated samples to that of the vehicle-treated controls.
Visualizing the Experimental and Biological Context
To further clarify the experimental process and the biological mechanism of action, the following diagrams are provided.
Caption: Radiometric assay workflow for kinase selectivity.
Caption: this compound inhibits G9a/GLP, preventing H3K9 methylation.
References
Confirming UNC1021-Induced Cellular Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC1021 and its analogs as selective inhibitors of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. The information presented is supported by experimental data to aid researchers in confirming cellular phenotypes associated with L3MBTL3 inhibition.
Introduction to this compound and L3MBTL3
This compound is a chemical probe that selectively inhibits the malignant brain tumor (MBT) domains of L3MBTL3, an epigenetic reader protein.[1][2] L3MBTL3 recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins, playing a role in transcriptional repression, protein degradation, and hematopoiesis.[3][4][5][6] Dysregulation of L3MBTL3 has been associated with certain cancers and other diseases, making it a potential therapeutic target.[1][5] This guide focuses on this compound and its more potent analog, UNC1215, as tools to study the cellular consequences of L3MBTL3 inhibition. A structurally similar but significantly less potent compound, UNC1079, is included as a negative control for cellular studies.[2][7]
Comparative Performance of L3MBTL3 Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and its key analogs.
| Compound | Target | IC50 (µM) | Kd (µM) | Cellular Activity | Reference |
| This compound | L3MBTL3 | 0.048 | - | Nanomolar antagonist of L3MBTL3 methyl-lysine binding activity. | [1][7][8] |
| UNC1215 | L3MBTL3 | 0.040 | 0.120 | Potent cellular antagonist; disrupts L3MBTL3 nuclear localization and increases its mobility. | [1][2][9] |
| UNC1079 | L3MBTL3 | >10 | - | Negative control; >1000-fold weaker than UNC1215. | [2][7] |
Key Cellular Phenotypes of L3MBTL3 Inhibition
Inhibition of L3MBTL3's methyl-lysine reading function by UNC1215 has been shown to induce several distinct cellular phenotypes:
-
Disruption of L3MBTL3 Nuclear Localization: In HEK293 cells, GFP-tagged L3MBTL3 forms distinct nuclear foci. Treatment with UNC1215, but not the inactive control UNC1079, leads to a dose-dependent dispersal of these foci.[2][10] This suggests that the methyl-lysine binding activity of L3MBTL3 is crucial for its sub-nuclear localization.
-
Increased Cellular Mobility of L3MBTL3: Fluorescence Recovery After Photobleaching (FRAP) experiments have demonstrated that UNC1215 treatment increases the cellular mobility of GFP-L3MBTL3.[1][2][9] This is consistent with the disruption of L3MBTL3 binding to less mobile chromatin-associated partners.
-
Modulation of Protein-Protein Interactions: UNC1215 has been shown to antagonize the interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[2][9][11] This indicates that L3MBTL3's reader function mediates specific protein-protein interactions.
-
Regulation of Protein Stability: L3MBTL3 is implicated in the methylation-dependent degradation of proteins such as DNMT1 and the transcription factor SOX2.[6] Inhibition of L3MBTL3 with UNC1215 can block the degradation of these proteins.[6]
-
Impact on Hematopoiesis: Studies have suggested a role for L3MBTL3 in regulating hematopoiesis, specifically in repressing megakaryopoiesis.[3]
-
Regulation of HIF-1α Stability: L3MBTL3 has been shown to downregulate the protein level of HIF-1α under hypoxic conditions.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the described cellular phenotypes.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxicity of L3MBTL3 inhibitors.
Protocol:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound, UNC1215, UNC1079) in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the effect of L3MBTL3 inhibitors on the mobility of GFP-L3MBTL3.
Protocol:
-
Transfect cells (e.g., HEK293) with a plasmid encoding GFP-L3MBTL3.
-
Plate the transfected cells on glass-bottom dishes.
-
Treat the cells with the desired concentration of UNC1215 or UNC1079 for a specified time.
-
Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.
-
Identify a cell expressing GFP-L3MBTL3 and acquire a pre-bleach image of a region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser beam.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Measure the fluorescence intensity in the bleached region over time.
-
Calculate the mobile fraction and the half-time of recovery (t½) by fitting the recovery curve to an exponential function.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of L3MBTL3 inhibitors on protein-protein interactions (e.g., L3MBTL3 and BCLAF1).
Protocol:
-
Transfect cells with expression vectors for tagged proteins (e.g., Flag-L3MBTL3 and MYC-BCLAF1).
-
Treat the cells with UNC1215 or a vehicle control.
-
Lyse the cells in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-MYC antibody).
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the signaling pathway of L3MBTL3 and a typical experimental workflow for characterizing L3MBTL3 inhibitors.
Caption: L3MBTL3 binds to methylated lysine residues, influencing transcriptional repression and protein degradation. UNC1215 inhibits this interaction.
Caption: A stepwise workflow for the in vitro and cellular characterization of L3MBTL3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Role of L3MBTL3 in Megakaryopoiesis Using Cell and ... - Liubov Krichevsky - Google 圖書 [books.google.com.hk]
- 4. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 11. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive dose-response comparison of UNC1021 and its analogs, UNC1215 and UNC1079, as inhibitors of the L3MBTL3 protein. The content herein is supported by experimental data and detailed methodologies for key assays.
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails. Its role in gene regulation has implicated it in various cellular processes, making it a target of interest for therapeutic intervention. This guide focuses on a series of compounds developed to probe the function of L3MBTL3, providing a comparative analysis of their potency and cellular activity.
Dose-Response Comparison of L3MBTL3 Inhibitors
The inhibitory activities of this compound, UNC1215, and UNC1079 against L3MBTL3 have been characterized using various biochemical and cellular assays. This compound was initially identified as a nanomolar antagonist of L3MBTL3. Subsequent structure-activity relationship (SAR) studies led to the development of UNC1215, a more potent inhibitor, and UNC1079, a structurally similar but significantly less active compound, which serves as a valuable negative control.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 | - | Potent and selective inhibitor.[1] |
| UNC1215 | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | - | 120 | Confirms direct binding affinity.[1] |
| This compound | L3MBTL3 | - | Nanomolar range | - | Precursor to UNC1215. |
| UNC1079 | L3MBTL3 | AlphaScreen | >10,000 | - | Negative control compound. |
Table 1: Biochemical Potency of L3MBTL3 Inhibitors. This table summarizes the in vitro inhibitory concentrations (IC50) and dissociation constants (Kd) of UNC1215, this compound, and UNC1079 for L3MBTL3.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these L3MBTL3 inhibitors.
AlphaScreen Assay for IC50 Determination
This assay is a bead-based method used to study biomolecular interactions in a high-throughput format. For L3MBTL3, it measures the ability of a compound to inhibit the interaction between the L3MBTL3 protein and a biotinylated histone peptide.
Protocol:
-
Reagents: His-tagged L3MBTL3 protein, biotinylated H3K4me1/2 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
Add His-tagged L3MBTL3 and the biotinylated histone peptide to the wells of a 384-well plate.
-
Incubate to allow for protein-peptide complex formation.
-
Add serial dilutions of the test compounds (this compound, UNC1215, UNC1079) to the wells.
-
Incubate for a defined period to allow for inhibitor binding.
-
Add a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads.
-
Incubate in the dark to allow for bead-protein/peptide binding.
-
Read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Figure 1. AlphaScreen Assay Workflow.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.
Protocol:
-
Sample Preparation: Dialyze both the L3MBTL3 protein and the compound (e.g., UNC1215) into the same buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: Load the L3MBTL3 protein into the sample cell and the compound into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target protein within a cellular environment. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with the compound of interest (e.g., UNC1215) or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble L3MBTL3 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathways Involving L3MBTL3
L3MBTL3 has been shown to play a role in the regulation of key signaling pathways, including the Notch and STAT3 pathways.
L3MBTL3 in the Notch Signaling Pathway
In the absence of a Notch signal, L3MBTL3 acts as a transcriptional corepressor. It is recruited to Notch target genes by the DNA-binding protein RBPJ (also known as CSL). L3MBTL3, in turn, recruits the histone demethylase KDM1A/LSD1, leading to the demethylation of histone H3 at lysine 4 (H3K4me2) and transcriptional repression.[2][3][4][5]
Figure 3. L3MBTL3-mediated repression of Notch signaling.
L3MBTL3 Interaction with the STAT3 Signaling Pathway
L3MBTL3 has also been found to interact with the Signal Transducer and Activator of Transcription 3 (STAT3). This interaction is enhanced upon the activation of STAT3.[6] The functional consequences of this interaction are an area of active investigation.
Figure 4. Interaction of L3MBTL3 with the STAT3 signaling pathway.
References
Independent Validation of UNC1021: A Comparative Guide to L3MBTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for UNC1021, a known inhibitor of the methyl-lysine reader protein L3MBTL3, with other relevant small-molecule inhibitors. The data presented is compiled from peer-reviewed publications to assist researchers in evaluating the utility of this compound for their studies.
Quantitative Comparison of L3MBTL3 Inhibitors
The following table summarizes the in vitro biochemical activity of this compound and other notable L3MBTL3 inhibitors. The data is extracted from the primary publications and presented here for direct comparison. It is important to note that variations in assay conditions can influence potency values, and direct comparisons are most accurate when data is generated in the same study.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Publication |
| This compound | L3MBTL3 | LANCE | 0.048 | - | [1] |
| L3MBTL3 | AlphaScreen™ | 0.071 | - | [1] | |
| UNC1215 | L3MBTL3 | AlphaScreen™ | 0.040 | 0.120 | [2] |
| UNC1079 (Negative Control) | L3MBTL3 | AlphaScreen™ | >10 | - | [2] |
| UNC2533 | L3MBTL3 | AlphaScreen® | 0.062 | 0.37 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the biochemical activity of the target by 50%. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding.
L3MBTL3 Signaling Pathway
L3MBTL3 is a "reader" of histone post-translational modifications, specifically recognizing mono- and di-methylated lysine residues on histone tails. This recognition is a key event in the regulation of gene expression. L3MBTL3 is primarily associated with transcriptional repression. It can be recruited to chromatin by transcription factors, such as RBPJ, a key component of the Notch signaling pathway, to repress the expression of Notch target genes.[4] Furthermore, L3MBTL3 has been implicated in the ubiquitin-dependent degradation of non-histone proteins, including DNMT1 and the transcription factor SOX2, by acting as an adaptor protein for the CRL4-DCAF5 E3 ubiquitin ligase complex.
Experimental Methodologies
A summary of the key experimental protocols used to generate the comparative data is provided below.
AlphaScreen™ Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a bead-based assay used to study biomolecular interactions. In the context of L3MBTL3, a biotinylated histone peptide containing a methylated lysine is captured by streptavidin-coated donor beads. A specific antibody against the histone modification or a tagged L3MBTL3 protein is captured by acceptor beads. When the donor and acceptor beads are brought into close proximity through the L3MBTL3-histone peptide interaction, a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors that disrupt the L3MBTL3-histone interaction will decrease the signal.
Workflow:
Isothermal Titration Calorimetry (ITC)
Principle: Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes that occur during a binding event. It is used to determine the thermodynamic parameters of interactions, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH). In a typical experiment, a solution of the inhibitor (e.g., UNC1215) is titrated into a solution containing the target protein (L3MBTL3). The heat released or absorbed upon binding is measured.
Workflow:
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OS12.3 L3MBTL3 is a novel suppressor of medulloblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UNC1021
This guide provides essential safety and logistical information for the proper disposal of UNC1021, a selective L3MBTL3 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Key Compound Information
Below is a summary of the key information for this compound.
| Property | Value |
| Chemical Name | 1,4-phenylenebis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone) |
| CAS Number | 1322591-19-4 |
| Molecular Formula | C26H38N4O2 |
| Molecular Weight | 438.61 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C for the long term. |
Disposal Protocol for this compound
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to be followed by trained laboratory personnel.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal Steps:
-
Initial Assessment:
-
Ensure that the this compound waste is not mixed with other incompatible waste streams.
-
If the this compound is in a solution, identify the solvent and follow the appropriate disposal procedure for that solvent. This guide primarily addresses the disposal of solid this compound.
-
-
Container Labeling:
-
Use a designated, leak-proof, and sealable container for solid chemical waste.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste for Disposal."
-
The label must include the full chemical name: "this compound (CAS: 1322591-19-4)" and an estimate of the quantity.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated waste container.
-
Avoid generating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.
-
Once the waste has been added, securely close the container.
-
-
Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Do not exceed the storage limit of 55 gallons of hazardous waste per SAA.
-
-
Request for Disposal:
-
Once the waste container is full or has reached the end of its use, contact your institution's Environmental Health and Safety (EH&S) office to arrange for a waste pickup.
-
Provide the EH&S office with all necessary information about the waste, as indicated on the container label.
-
-
Decontamination of Empty Containers:
-
To dispose of an empty this compound container, triple rinse it with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and dispose of it with your liquid chemical waste.
-
After triple rinsing, deface the original label on the container.
-
The clean, defaced container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for the most accurate and up-to-date information. All waste disposal must be carried out in accordance with federal, state, and local regulations.
Personal protective equipment for handling UNC1021
UNC1021 is a selective inhibitor of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a reader protein of methylated histone marks, with a reported IC50 of 0.048 μM.[1] As a potent and selective chemical probe, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure to this potent chemical. The following table summarizes the recommended PPE based on general laboratory safety protocols.[2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times when in the laboratory, especially when handling the solid compound or solutions. A face shield should be used in combination with goggles when there is a significant risk of splashing.[2][3][4] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Gloves should be inspected for tears or holes before use. Double gloving is recommended when handling concentrated stock solutions. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat is required to protect against spills and contamination of personal clothing.[2] |
| Respiratory | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. If there is a risk of aerosolization or handling large quantities, a risk assessment should be performed to determine if a respirator is needed. |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects. |
Operational Plan: Handling and Solution Preparation
Proper handling procedures are critical to prevent contamination and ensure accurate experimental results.
Workflow for Handling this compound
Caption: General workflow for handling this compound from preparation to disposal.
Experimental Protocol: Solution Preparation
This compound is reported to be soluble in DMSO at a concentration of 9 mg/mL (20.52 mM), and sonication may be required to fully dissolve the compound.[1] For in vivo studies, a common formulation involves a co-solvent system. While a specific protocol for this compound is not provided, a general vehicle formulation for similar compounds is suggested as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Step-by-Step Solution Preparation:
-
Preparation: Ensure all necessary PPE is worn correctly. Work in a chemical fume hood or other ventilated enclosure.
-
Weighing: Carefully weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate volume of DMSO to the solid this compound. If necessary, sonicate the mixture until the solid is completely dissolved.
-
Co-solvent Addition (for in vivo use): If preparing a formulation for animal studies, add the other solvents sequentially, ensuring the solution is well-mixed after each addition.[1]
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C to maintain stability. It is advisable to prepare fresh solutions weekly to avoid loss of efficacy.[1]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste Container | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Hazardous Chemical Waste Container | Place all contaminated disposable labware into a designated solid chemical waste container. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Labeled Hazardous Liquid Chemical Waste Container | Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not pour down the drain. |
| Empty Chemical Containers | General Laboratory Glass or Plastic Recycling | The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the appropriate recycling bin.[6] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Biohazard or Chemical Waste Bin | Dispose of contaminated gloves and other disposable PPE in the appropriate waste stream as per your institution's guidelines. |
Waste Management Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
All personnel handling this compound must be trained on these procedures and be familiar with the location of safety equipment, such as safety showers and eyewash stations. Adherence to these guidelines will help ensure a safe laboratory environment for all researchers.
References
- 1. UNC 1021 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. Article - Environment, Health and Saf... [policies.unc.edu]
- 3. Personal Protective Equipment - Environmental Health & Safety [ehs.unca.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. Personal Protective Equipment (PPE) - Environmental Health and Safety [safety.charlotte.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
